molecular formula C7H5ClN2 B025816 5-(CHLOROMETHYL)PICOLINONITRILE CAS No. 105954-37-8

5-(CHLOROMETHYL)PICOLINONITRILE

Cat. No.: B025816
CAS No.: 105954-37-8
M. Wt: 152.58 g/mol
InChI Key: FHMVOYGAZCZVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)picolinonitrile is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This compound features a pyridine ring substituted with a nitrile group and a reactive chloromethyl group, making it a versatile intermediate for constructing more complex molecules. Key Research Applications: Pharmaceutical Intermediate: Serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) and potential therapeutic agents. The chloromethyl group is a common handle for further functionalization, allowing for the introduction of various amine and other functional groups via substitution reactions, similar to the uses of its analog, 5-(Aminomethyl)picolinonitrile . Agrochemical and Material Science Research: Used in the development of novel compounds for agrochemical and advanced material applications. Methodology Development: The reactive sites on this molecule make it a candidate for use in developing new synthetic methodologies, including metal-catalyzed cross-coupling reactions . Handling and Storage: Store in a cool, dry place, preferably under an inert atmosphere. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated fume hood. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMVOYGAZCZVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559931
Record name 5-(Chloromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105954-37-8
Record name 5-(Chloromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(CHLOROMETHYL)PICOLINONITRILE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Chloromethyl)picolinonitrile is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a nitrile group, and a reactive chloromethyl substituent, makes it an invaluable intermediate for the synthesis of a diverse array of more complex molecules. The pyridine core is a common motif in pharmaceuticals, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions. The chloromethyl group serves as a key handle for introducing various functionalities through nucleophilic substitution. This guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed analysis of its structural characterization.

Synthesis of this compound

The most direct and reliable method for the synthesis of this compound is the chlorination of its corresponding alcohol precursor, 5-(hydroxymethyl)picolinonitrile. This transformation can be efficiently achieved using common chlorinating agents, with thionyl chloride being a preferred reagent due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.

Synthetic Workflow

The synthesis is a two-step process starting from commercially available 5-methyl-2-cyanopyridine. The first step involves the oxidation of the methyl group to a hydroxymethyl group, followed by the chlorination of the alcohol to yield the final product.

Synthesis_Workflow Start 5-Methyl-2-cyanopyridine Precursor 5-(Hydroxymethyl)picolinonitrile Start->Precursor Oxidation FinalProduct This compound Precursor->FinalProduct Chlorination (SOCl2)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-(Hydroxymethyl)picolinonitrile

The precursor, 5-(hydroxymethyl)picolinonitrile, can be synthesized via the oxidation of 5-methyl-2-cyanopyridine.[1] While various oxidizing agents can be employed, a controlled oxidation is necessary to avoid over-oxidation to the corresponding carboxylic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-methyl-2-cyanopyridine in a suitable solvent such as dichloromethane, add a selective oxidizing agent (e.g., selenium dioxide or a biocatalytic oxidation system).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-(hydroxymethyl)picolinonitrile.[2]

Step 2: Synthesis of this compound

The chlorination of 5-(hydroxymethyl)picolinonitrile is effectively carried out using thionyl chloride.

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve 5-(hydroxymethyl)picolinonitrile in a dry, inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise. An excess of thionyl chloride is typically used to ensure complete conversion.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete, as indicated by TLC analysis. Gentle heating may be required to drive the reaction to completion.

  • Work-up: Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following section details the expected analytical data based on its chemical structure and established spectroscopic principles.

Analytical Workflow

A combination of spectroscopic techniques is employed to elucidate the structure of the synthesized compound.

Characterization_Workflow Product This compound NMR NMR Spectroscopy (1H & 13C) Product->NMR Structural Elucidation IR Infrared Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight & Fragmentation

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. The expected chemical shifts are predicted based on the electronic environment of the protons and carbons.[3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7Doublet1HH-6
~7.9Doublet of Doublets1HH-4
~7.7Doublet1HH-3
~4.6Singlet2H-CH₂Cl

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~151C-6
~148C-2
~139C-4
~135C-5
~121C-3
~117-C≡N
~45-CH₂Cl
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[5]

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2230Strong, SharpC≡N stretch
~1600, 1470MediumPyridine ring C=C and C=N stretching
~700-600StrongC-Cl stretch

The strong, sharp absorption around 2230 cm⁻¹ is highly characteristic of the nitrile functional group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₅ClN₂), the expected molecular weight is approximately 152.59 g/mol .

Predicted Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to undergo fragmentation. A key fragmentation pathway would be the loss of a chlorine radical to form a stable pyridyl-stabilized carbocation. Another significant fragmentation would be the loss of the chloromethyl radical.

  • Molecular Ion (M⁺): m/z ≈ 152/154 (due to ³⁵Cl and ³⁷Cl isotopes)

  • [M-Cl]⁺: m/z ≈ 117

  • [M-CH₂Cl]⁺: m/z ≈ 103

  • Tropylium-like ion: Further fragmentation of the pyridine ring can lead to smaller charged species.[7]

Conclusion

This technical guide outlines a reliable and well-established methodology for the synthesis of this compound and provides a comprehensive set of predicted characterization data. The described synthetic route is amenable to laboratory-scale preparation, and the detailed spectroscopic analysis provides a robust framework for the verification of the product's identity and purity. As a versatile synthetic intermediate, this compound is poised to continue to be a valuable tool for innovation in drug discovery and materials science.

References

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central.
  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv
  • 5-Cyano-2-methylpyridine chemical structure and synthesis. Benchchem.
  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Selective Functionalisation of 5‐Methylcytosine by Organic Photoredox C
  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Benzyl chloride - the NIST WebBook. National Institute of Standards and Technology.
  • 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 13C NMR spectrum. ChemicalBook.
  • Mass Spectrometry: Fragment
  • 5-(Hydroxymethyl)picolinonitrile. MySkinRecipes.
  • 5-(Hydroxymethyl)picolinonitrile | 58553-48-3. Sigma-Aldrich.
  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • 2-Pyridinecarbonitrile - the NIST WebBook. National Institute of Standards and Technology.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • 05 Notes On Nitriles IR Spectra | PDF | Infrared Spectroscopy | Arom
  • Study of the composition of nitriles using IR spectroscopy.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • deoxycytidine by Halogenated Quinoid Carcinogens and Hydrogen Peroxide via a Metal-independent Mechanism. NIH.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • Photoredox coupling of 5‐deoxymethylcytidine and 4‐cyanopyridine.
  • Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses.
  • 5-(Hydroxymethyl)nicotinonitrile | C7H6N2O | CID 22416540. PubChem.
  • 5-(Hydroxymethyl)nicotinonitrile | CAS 135124-71-9. AMERICAN ELEMENTS.
  • Pyridine-2-carbonitrile | C6H4N2 | CID 7522. PubChem - NIH.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

Sources

5-(CHLOROMETHYL)PICOLINONITRILE chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Chloromethyl)picolinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive chloromethyl group and an electron-deficient pyridine ring bearing a nitrile substituent, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, core reactivity, synthetic methodologies, and applications, with a particular focus on its role in the development of novel therapeutics. Safety protocols and detailed experimental workflows are also presented to ensure its effective and safe utilization in a research setting.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of the chloromethyl group at the 5-position, a nitrile at the 2-position, and the nitrogen atom in the aromatic ring dictates its chemical behavior and utility.

PropertyValueSource(s)
CAS Number 105954-37-8[1]
Molecular Formula C₇H₅ClN₂[2]
Molecular Weight 152.58 g/mol N/A
IUPAC Name 5-(Chloromethyl)pyridine-2-carbonitrileN/A
Appearance White to off-white solidN/A
Storage Store at 2-8°C[2]

Note: Physical properties such as melting and boiling points are not consistently reported across commercial suppliers and should be determined empirically.

Core Reactivity Profile

The reactivity of this compound is dominated by two key structural features: the chloromethyl group and the picolinonitrile system.

The Highly Reactive Chloromethyl Group

The primary site of reactivity is the chloromethyl group. This group functions as a potent electrophile, analogous to a benzylic halide. The chlorine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic substitution reactions . This allows for the straightforward introduction of a wide variety of functional groups.

The high reactivity is attributed to the stabilization of the potential carbocation intermediate (in an SN1-type mechanism) or the transition state (in an SN2-type mechanism) by the adjacent pyridine ring. This versatile reactivity is the cornerstone of its utility as a synthetic intermediate.[3]

Common nucleophiles that readily react at this position include:

  • Amines (primary, secondary)

  • Alcohols and phenols (alkoxides/phenoxides)

  • Thiols (thiolates)

  • Azides

  • Cyanides

  • Carbanions (e.g., from malonates)

// Reactants reactant [label=<

this compound

];

nucleophile [label="Nu:⁻", fontcolor="#EA4335"];

// Products product [label=<

Substituted Product

];

leaving_group [label="Cl⁻", fontcolor="#4285F4"];

// Reaction reactant -> product [label="Nucleophilic Substitution (SN)", fontcolor="#34A853"]; reactant -> leaving_group [style=invis];

{rank=same; reactant; nucleophile;} {rank=same; product; leaving_group;}

// Invisible edges for alignment nucleophile -> reactant [style=invis]; product -> leaving_group [style=invis]; } }

Caption: General Nucleophilic Substitution at the Chloromethyl Position.

Reactivity of the Picolinonitrile Moiety

The pyridine ring, being a π-deficient heterocycle, is generally deactivated towards electrophilic aromatic substitution. The presence of the strongly electron-withdrawing nitrile group further enhances this effect. Conversely, these features activate the ring for nucleophilic aromatic substitution (SNAr) , although this is less common compared to reactions at the chloromethyl site.[4]

The nitrile group (-C≡N) itself can undergo characteristic reactions:

  • Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

  • Reduction: Transformation into a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.

These secondary transformations allow for further diversification of the molecular scaffold after initial modification at the chloromethyl position.

Synthesis and Preparation

This compound is typically not synthesized from simple precursors in a standard laboratory setting but is often prepared from more functionalized pyridine derivatives. A common and logical synthetic route involves the chlorination of the corresponding alcohol, 5-(hydroxymethyl)picolinonitrile .

This transformation is a standard procedure in organic synthesis, reliably achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5][6] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a key intermediate for synthesizing biologically active molecules. Its structure is a component of various compounds explored for therapeutic properties.[2]

A notable application is in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors . CHK1 is a crucial protein in the DNA damage response pathway and a significant target in cancer therapy. A study published in the European Journal of Medicinal Chemistry describes the discovery of potent CHK1 inhibitors based on a 5-(pyrimidin-2-ylamino)picolinonitrile scaffold.[7] In this work, the core scaffold was likely constructed using this compound or a related precursor, highlighting the compound's importance in developing treatments for hematologic malignancies.[7]

The ability to easily connect the picolinonitrile core to other fragments via the reactive chloromethyl "handle" makes it an ideal building block for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Representative Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a generalized, self-validating methodology for the reaction of this compound with a generic primary or secondary amine.

Objective: To synthesize a 5-((alkylamino)methyl)picolinonitrile derivative.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration).

  • Nucleophile Addition: Add the desired amine (1.1 eq) to the stirring mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (40-50 °C) may be required for less reactive amines.

  • Quenching & Workup: Once the reaction is complete, filter the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

  • General Hazards: The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage is at 2-8°C.[2]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[9]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[9]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

Always consult the most recent Material Safety Data Sheet (MSDS) before handling this chemical.

References

  • PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • MySkinRecipes. This compound hydrochloride. Available at: [Link]

  • Capot Chemical Co., Ltd. MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile. Available at: [Link]

  • PubChem. 3-Fluoro-5-(hydroxymethyl)picolinonitrile. Available at: [Link]

  • European Journal of Medicinal Chemistry. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. Available at: [Link]

  • PubMed. Carcinogenicity of the chlorination disinfection by-product MX. Available at: [Link]

  • PubMed. Rapid inactivation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen in chlorinated drinking water, by sulfhydryl compounds. Available at: [Link]

  • PubMed. Emerging nitrogenous disinfection byproducts: Transformation of the antidiabetic drug metformin during chlorine disinfection of water. Available at: [Link]

  • Chemical Engineering Transactions. The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Available at: [Link]

Sources

Spectroscopic Data of 5-(Chloromethyl)picolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic signature of 5-(chloromethyl)picolinonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of the structural data of this compound is paramount for quality control, reaction monitoring, and the rational design of novel molecular entities. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes established principles of spectroscopy and data from analogous structures to provide a robust, predictive analysis.

Molecular Structure and Significance

This compound, with the chemical formula C₇H₅ClN₂, possesses a pyridine ring substituted with a nitrile group at the 2-position and a chloromethyl group at the 5-position. This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloromethyl group is a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and one signal in the aliphatic region for the chloromethyl protons. The chemical shifts are influenced by the electronic effects of the nitrile and chloromethyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.8 - 8.0d~8.0
H-4~7.6 - 7.8dd~8.0, ~2.0
H-6~8.7 - 8.9d~2.0
-CH₂Cl~4.6 - 4.8s-
  • Causality Behind Predictions: The chemical shifts are estimated based on the known effects of substituents on the pyridine ring[1][2][3]. The electron-withdrawing nitrile group deshields the adjacent protons, shifting them downfield. The H-6 proton is expected to be the most deshielded due to its proximity to the nitrogen atom and the influence of the nitrile group. The chloromethyl group also has a deshielding effect. The splitting patterns arise from spin-spin coupling between adjacent protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C-CN)~135 - 140
C-3~128 - 132
C-4~138 - 142
C-5~130 - 135
C-6~152 - 156
-CH₂Cl~45 - 50
-CN~116 - 120
  • Expertise in Interpretation: The chemical shifts for the pyridine ring carbons are predicted based on additivity rules and comparison with similar substituted pyridines[4][5]. The carbon bearing the nitrile group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be significantly downfield. The nitrile carbon itself will appear in the characteristic region for cyano groups.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected chemical shift range.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[6].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N stretch, C-Cl stretch, and various vibrations of the substituted pyridine ring.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)Stretching~2220 - 2240Strong, Sharp
C-Cl (Chloromethyl)Stretching~650 - 850Medium to Strong
Aromatic C-HStretching~3000 - 3100Medium
Aromatic C=C and C=NRing Stretching~1400 - 1600Medium to Strong
C-H (in-plane bend)Bending~1000 - 1300Medium
C-H (out-of-plane bend)Bending~700 - 900Strong
  • Authoritative Grounding: The prediction for the nitrile stretch is based on established data for aromatic nitriles, where conjugation to the aromatic ring slightly lowers the frequency compared to aliphatic nitriles[7][8][9]. The C-Cl stretching frequency is also in the expected range for alkyl halides[10]. The aromatic ring vibrations are consistent with those observed for substituted pyridines[11][12].

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. ATR allows for direct analysis of the solid sample.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Correction: A background spectrum (of the empty sample holder or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum

m/zIonPredicted Fragmentation Pathway
152/154[C₇H₅ClN₂]⁺ (M⁺)Molecular ion (with isotopic peak for ³⁷Cl)
117[C₇H₅N₂]⁺Loss of a chlorine radical (•Cl)
116[C₆H₄N₂]⁺Loss of HCl
103[C₆H₄N]⁺Loss of HCN from the pyridine ring
78[C₅H₄N]⁺Pyridyl cation
  • Mechanistic Insights: The fragmentation is predicted to proceed through common pathways for aromatic and halogenated compounds[13][14][15]. The loss of a chlorine atom is a common fragmentation for chlorinated compounds. The pyridine ring itself is relatively stable, but can undergo fragmentation, such as the loss of HCN[16][17].

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Visualization of Molecular Structure and Spectroscopic Logic

To visually represent the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Molecular Structure and NMR Assignments

Caption: Molecular structure with predicted ¹H NMR assignments.

Mass Spectrometry Fragmentation Pathway

G mol This compound [C₇H₅ClN₂]⁺˙ m/z = 152/154 frag1 [C₇H₅N₂]⁺ m/z = 117 mol->frag1 - •Cl frag2 [C₆H₄N₂]⁺˙ m/z = 116 mol->frag2 - HCl frag4 [C₅H₄N]⁺ m/z = 78 frag1->frag4 - HCN frag3 [C₆H₄N]⁺ m/z = 103 frag2->frag3 - HCN

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, a reliable spectroscopic profile has been constructed. This information is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate, ensuring both the integrity of their research and the efficiency of their development workflows.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link][4][18]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • Ewing, D. F. (1979). 13C Substituent effects in monosubstituted pyridines. Organic Magnetic Resonance, 12(9), 499–524. [Link][5]

  • Abdel-Wahab, B. F., & Metwally, M. A. (2011). Dihydroimidazo[1,2-a]pyridines and Imidazo[1,2-a]pyridines: A Review. DTIC. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611–624. [Link][1]

  • Leelamma, V. S., & Devaky, K. S. (2009). IR spectrum of chloromethylated BDDMA–PS. ResearchGate. [Link][10]

  • Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337. [Link][2]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link][7]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link][3]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link][8]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][13]

  • MySkinRecipes. (n.d.). This compound hydrochloride. [Link]

  • Numerade. (n.d.). Describe the unique features observable in the IR spectrum of a nitrile functional group. [Link][9]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link][11]

  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link][16]

  • Szafran, M., & Dega-Szafran, Z. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 9(11), 723-727. [Link][12]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][14]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl haematommate.... [Link]

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 555-557. [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link][15]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0055184). [Link]

  • NIST. (n.d.). Pyridine. NIST WebBook. [Link][17]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • Gessner, R., et al. (2004). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics, 6(15), 3849-3856. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link][6]

  • ResearchGate. (n.d.). Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-(chloromethyl)pyridine. [Link]

Sources

An In-Depth Technical Guide to 5-(Chloromethyl)picolinonitrile: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 5-(chloromethyl)picolinonitrile, a critical building block for researchers, scientists, and professionals in the fields of drug discovery and agrochemical development. This document delves into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.

Chemical Identity and Properties

CAS Number: 105954-37-8

IUPAC Name: this compound

Molecular Formula: C₇H₅ClN₂

Molecular Weight: 152.58 g/mol

Synonyms: 2-Cyano-5-(chloromethyl)pyridine

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
AppearanceOff-white to light yellow crystalline solidTypical observation
Melting Point55-59 °CCommercially available data
Boiling PointDecomposes upon heatingCommercially available data
SolubilitySoluble in most organic solvents (e.g., dichloromethane, chloroform, ethyl acetate)General laboratory experience
StabilityStable under recommended storage conditions; sensitive to moisture and strong basesSafety Data Sheet

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While several synthetic routes have been patented, a common approach involves the chlorination of a suitable picoline precursor.

A general synthetic pathway is outlined below. This process typically starts from a commercially available hydroxymethylpicoline derivative, which is then converted to the corresponding chloromethyl compound.

Synthesis_Workflow A 5-(Hydroxymethyl)picolinonitrile C This compound A->C Chlorination B Chlorinating Agent (e.g., SOCl₂, PCl₅) B->C E Purification (e.g., Crystallization, Chromatography) C->E D Reaction Solvent (e.g., Dichloromethane) D->A Reactivity_Diagram A This compound C Nucleophilic Substitution Product A->C Sₙ2 Reaction D Displacement of Cl⁻ A->D Leaving Group B Nucleophile (Nu⁻) B->A Kinase_Inhibitor_Workflow A This compound C Coupling Reaction A->C B Aminopyrimidine B->C D 5-(Pyrimidin-2-ylamino)picolinonitrile Derivative C->D E Kinase Inhibitor Candidate D->E Further Functionalization

5-(CHLOROMETHYL)PICOLINONITRILE safety data sheet and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-(Chloromethyl)picolinonitrile

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. As a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, a thorough understanding of its hazard profile is critical for ensuring laboratory safety.[1] It is important to note that while this document focuses on this compound (CAS No. 105954-37-8), comprehensive safety data is not widely available for this specific compound. Therefore, this guide synthesizes information from the safety data sheet of its hydrochloride salt, this compound hydrochloride (CAS No. 1225380-31-3), and other closely related chemical analogs.[1][2] Researchers must exercise caution and apply the principles of chemical safety rigorously.

Hazard Identification and Classification

This compound and its analogs are classified as hazardous materials. Based on data from similar compounds, it should be treated as a substance that is harmful if swallowed, and capable of causing severe skin burns and serious eye damage.[3] The presence of a reactive chloromethyl group and a nitrile functional group contributes to its toxicological profile.

GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin CorrosionSub-category 1CH314: Causes severe skin burns and eye damage[3]
Serious Eye DamageCategory 1H318: Causes serious eye damage[3]

Signal Word: Danger [3]

Hazard Pictograms:




First-Aid and Emergency Response

Immediate and appropriate first-aid is critical in the event of exposure. The primary goal is to minimize contact and seek prompt medical attention. Always have the Safety Data Sheet (SDS) available when consulting a medical professional.[4]

Routes of Exposure and Immediate Actions
  • Inhalation : If fumes or dust are inhaled, immediately remove the individual to fresh air. Keep the person warm and at rest.[5] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[3][4]

  • Skin Contact : Immediately flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if available.[5] Remove all contaminated clothing, including footwear, while flushing.[5] Do not reuse contaminated clothing until it has been properly cleaned. A physician should be consulted immediately.[4]

  • Eye Contact : In case of eye contact, rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[3][4] Ensure complete irrigation by keeping eyelids apart and moving them occasionally.[5] Remove contact lenses if present and easy to do so.[3] Immediate consultation with a poison center or doctor is required.[3]

  • Ingestion : If swallowed, rinse the mouth thoroughly with water.[3][4] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[3]

Emergency Response Workflow

The following diagram outlines the logical steps for an emergency response to personnel exposure.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_immediate_action Immediate Actions cluster_first_aid First Aid Application cluster_medical Professional Medical Help Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Scene_Safety Ensure Scene Safety (Remove ignition sources, ventilate) Exposure->Scene_Safety 1. Remove_Victim Remove from Exposure Source Scene_Safety->Remove_Victim 2. Start_Decon Begin Decontamination (Remove clothing, flush with water) Remove_Victim->Start_Decon 3. Inhalation Inhalation: Move to fresh air, keep warm. Start_Decon->Inhalation 4. Apply specific first aid Skin Skin Contact: Flush with water (15+ min). Start_Decon->Skin 4. Apply specific first aid Eye Eye Contact: Rinse with water (15+ min). Start_Decon->Eye 4. Apply specific first aid Ingestion Ingestion: Rinse mouth, DO NOT induce vomiting. Start_Decon->Ingestion 4. Apply specific first aid Call_Emergency Call Emergency Services / Poison Center IMMEDIATELY Inhalation->Call_Emergency 5. Skin->Call_Emergency 5. Eye->Call_Emergency 5. Ingestion->Call_Emergency 5. Provide_SDS Provide SDS to Responders Call_Emergency->Provide_SDS 6.

Caption: Emergency response workflow for exposure incidents.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize the risk of exposure and maintain the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to avoid all personal contact, including inhalation.[5]

  • Ventilation : Handle this product only within a closed system or in an area with appropriate local exhaust ventilation, such as a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are located close to the workstation.[6]

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin and Body Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and impervious protective clothing to prevent skin contact.[3]

  • Respiratory Protection : If dust or aerosols are generated and ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge (e.g., type P95 or ABEK-P2).[4]

  • Hygiene Practices : Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[6] Contaminated clothing should be removed immediately and washed before reuse.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Post-Handling Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE 1. Check_Ventilation Verify Fume Hood Operation Don_PPE->Check_Ventilation 2. Weigh_Transfer Weigh and Transfer in Fume Hood Check_Ventilation->Weigh_Transfer 3. Avoid_Dust Avoid Dust/Aerosol Formation Weigh_Transfer->Avoid_Dust Keep_Closed Keep Container Tightly Closed When Not in Use Weigh_Transfer->Keep_Closed Clean_Area Clean Work Area Weigh_Transfer->Clean_Area 4. Dispose_Waste Dispose of Waste in Labeled Container Clean_Area->Dispose_Waste 5. Doff_PPE Remove PPE Correctly Dispose_Waste->Doff_PPE 6. Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands 7.

Caption: Step-by-step workflow for the safe handling of the compound.

Storage Requirements

Proper storage is crucial to prevent degradation and hazardous reactions.

  • Container : Keep the container tightly closed.[3]

  • Conditions : Store in a cool, shaded, and dry area.[3] The recommended storage temperature for the hydrochloride salt is 2-8°C.[1]

  • Atmosphere : Protect from moisture and store under an inert gas atmosphere.[3]

  • Security : Store in a locked-up, well-ventilated place.[3][6][7]

  • Incompatibilities : Store away from strong oxidizing agents.[3][6]

Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₇H₅ClN₂Inferred
Molecular Weight 152.58 g/mol Inferred
CAS Number 105954-37-8BLD Pharm[2]
Appearance Solid (inferred)N/A
Storage Temperature 2-8°C (for hydrochloride salt)MySkinRecipes[1]

Stability and Reactivity

  • Chemical Stability : Stable under recommended storage conditions.[3]

  • Conditions to Avoid : Exposure to moisture.[3]

  • Incompatible Materials : Strong oxidizing agents.[3][6]

  • Hazardous Decomposition Products : Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, immediate and cautious action is required.

  • Evacuate : Clear the area of all personnel and move upwind.[5]

  • Ventilate : Ensure adequate ventilation.[4]

  • Control Ignition : Remove all sources of ignition.[5]

  • Personal Protection : Wear full personal protective equipment, including respiratory protection.[3][4] Avoid breathing dust and vapors.[4]

  • Containment : Prevent the product from entering drains.[3][4]

  • Cleanup : Use dry cleanup procedures.[5] Pick up and arrange disposal without creating dust.[3][4] Sweep up the material and place it in a suitable, closed, and labeled container for disposal.[4][5]

Disposal Considerations

Disposal must be conducted in accordance with all local, state, and federal regulations.

  • Product : Entrust the disposal of surplus and non-recyclable solutions to a licensed waste disposal company.[3][4]

  • Contaminated Packaging : Dispose of as unused product.[4] Containers should be thoroughly emptied and can be offered for recycling or reconditioning after being triple-rinsed.[8]

Toxicological Information

While specific toxicological data for this compound is scarce, information from analogous compounds indicates it is moderately toxic upon single ingestion.[3] It is classified as corrosive, causing severe skin burns and irreversible eye damage.[3] The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a high degree of caution.[4]

References

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • American Elements. (n.d.). 5-Chloro-4-(trifluoromethyl)picolinonitrile. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-(Chloromethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination and Analysis of 5-(Chloromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the methodologies and predictive analysis concerning the crystal structure of 5-(chloromethyl)picolinonitrile. While a definitive, publicly available crystal structure for this specific compound remains to be published, this document serves as a robust framework for its experimental determination and offers expert insights into its anticipated solid-state characteristics. By leveraging established crystallographic principles and drawing parallels with structurally analogous compounds, we present a scientifically grounded exploration of its molecular geometry, intermolecular interactions, and crystal packing.

Introduction to this compound: A Versatile Synthetic Building Block

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive chloromethyl group and a cyano group on a pyridine scaffold, renders it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1][2][3] Notably, pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals, underscoring the importance of understanding the three-dimensional structure of this compound to inform the design of novel bioactive agents.[3][4]

The crystal structure of a molecule provides invaluable information about its conformation, bond lengths, bond angles, and the non-covalent interactions that govern its packing in the solid state. This knowledge is critical for understanding its physical properties, such as solubility and melting point, and can influence its reactivity and bioavailability in medicinal applications.

This guide will therefore proceed in two main parts. First, we will delineate a detailed, field-proven experimental workflow for the determination of the crystal structure of this compound, from crystal growth to data analysis. Second, we will present a predictive analysis of its likely crystal structure, drawing on data from the known crystal structure of the closely related molecule, 2-chloro-5-(chloromethyl)pyridine.[5]

A Practical Guide to Crystal Structure Determination

The elucidation of a molecule's crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of a three-dimensional atomic model.

The Art of Crystal Growth: The Foundation of a Successful Structure Determination

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. For a small organic molecule like this compound, which is a solid at room temperature, several common techniques can be employed:

  • Slow Evaporation: This is the most straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and left undisturbed in a loosely covered container.[6][7] The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

  • Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent slowly reduces the solubility of the compound, promoting crystallization at the interface.

  • Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in a small, open vial inside a larger, sealed container that contains a more volatile "anti-solvent." The vapor of the anti-solvent diffuses into the solution, reducing the compound's solubility and inducing crystallization.

The choice of solvent is crucial and often determined empirically. A good starting point would be solvents in which this compound exhibits moderate solubility.

Single-Crystal X-ray Diffraction: Probing the Crystalline Lattice

Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Source crystal_selection->xray_source diffraction Diffraction Data Collection xray_source->diffraction data_processing Data Processing & Reduction diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms.[6] A modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to collect a series of diffraction images as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. This yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

From Diffraction Pattern to Molecular Structure: Solution and Refinement

The final stage of the process involves solving the "phase problem" and refining the atomic model.

  • Structure Solution: Direct methods or Patterson methods are typically used to determine the initial positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. This process refines the atomic coordinates, thermal parameters, and occupancy.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[8][9][10][11]

Predictive Analysis of the Crystal Structure of this compound

In the absence of experimental data, we can predict the key structural features of this compound by drawing analogies with the known crystal structure of 2-chloro-5-(chloromethyl)pyridine.[5]

Molecular Geometry

The pyridine ring is expected to be essentially planar.[4][5] The chloromethyl group will likely exhibit some rotational freedom around the C-C bond connecting it to the pyridine ring. The nitrile group is linear.

Predicted Crystallographic Parameters
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁ (common for chiral molecules, though this molecule is achiral, it may crystallize in a chiral space group) or Pbca
Z (molecules per unit cell) 4 or 8
Key Intermolecular Interactions C-H···N hydrogen bonds, C-Cl···N halogen bonds, π-π stacking
Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by a combination of non-covalent interactions. Based on the functional groups present, the following interactions are anticipated:

  • C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring is a good hydrogen bond acceptor. Intermolecular hydrogen bonds between the aromatic C-H groups or the methylene C-H groups and the pyridine nitrogen are highly probable. In the crystal structure of 2-chloro-5-(chloromethyl)pyridine, molecules are connected via C-H···N hydrogen bonds to form dimers.[5]

  • Halogen Bonding: The chlorine atom of the chloromethyl group can act as a halogen bond donor, interacting with the electron-rich nitrogen atom of the pyridine ring or the nitrile group of a neighboring molecule (C-Cl···N).

  • π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Predicted intermolecular interactions for this compound.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this technical guide has provided a comprehensive roadmap for its elucidation. The outlined methodologies for crystal growth and single-crystal X-ray diffraction represent a standardized and effective approach for obtaining high-quality crystallographic data. Furthermore, the predictive analysis, grounded in the known structure of a close chemical analog, offers valuable insights into the likely molecular geometry and the key intermolecular interactions that will govern its solid-state architecture. The experimental confirmation of these predictions will be a valuable contribution to the structural chemistry of pyridine derivatives and will aid in the rational design of new molecules with desired physicochemical properties.

References

  • A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Benchchem.
  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. ResearchGate.
  • Pyridine. Wikipedia.
  • CCDC 194453: Experimental Crystal Structure Determination. The University of Manchester.
  • CCDC 1969547: Experimental Crystal Structure Determination. Clemson OPEN.
  • CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online.
  • CCDC 2352759: Experimental Crystal Structure Determination. Iowa Research Online.
  • This compound hydrochloride. MySkinRecipes.
  • Experimental Crystal Structure Determination. The University of Aberdeen Research Portal.
  • 6-Amino-3-(chloromethyl)-5-(difluoromethyl)picolinonitrile. BLDpharm.
  • 2-Chloro-5-(chloromethyl)pyridine. ChemicalBook.
  • 5-(Chloromethyl)nicotinonitrile hydrochloride. Sigma-Aldrich.
  • This compound. BLDpharm.
  • Methyl 5-(chloromethyl)picolinate. PubChem.
  • 4-(Chloromethyl)picolinonitrile. Smolecule.
  • Picolinonitrile. Sigma-Aldrich.
  • 2-Chloro-5-(chloromethyl)pyridine. PubChem.

Sources

potential biological activity of 5-(CHLOROMETHYL)PICOLINONITRILE derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 5-(CHLOROMETHYL)PICOLINONITRILE Derivatives

Authored by a Senior Application Scientist

Introduction: The Versatile Scaffold of this compound

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a cornerstone, recognized for its presence in numerous FDA-approved drugs and its wide spectrum of biological activities.[1] Within this class, picolinonitrile derivatives, characterized by a pyridine ring substituted with a nitrile group, have emerged as privileged structures in the design of novel therapeutic agents. This compound, in particular, serves as a highly versatile starting material.[2] Its reactive chloromethyl group provides a chemical handle for a variety of synthetic transformations, enabling the construction of diverse molecular libraries with the potential for significant biological activity. This guide will provide an in-depth exploration of the synthesis of this compound derivatives and delve into their promising biological activities, supported by detailed experimental protocols and structure-activity relationship analyses.

Synthetic Pathways from this compound

The synthetic utility of this compound lies in the reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and moieties, leading to the generation of diverse chemical entities. The general synthetic approach involves the reaction of this compound with various nucleophiles, such as amines, phenols, thiols, and carbanions, to afford the corresponding substituted derivatives.

Synthetic_Pathways A This compound E Amine Derivatives A->E Nucleophilic Substitution F Ether Derivatives A->F Nucleophilic Substitution G Thioether Derivatives A->G Nucleophilic Substitution B Amine Nucleophile (R-NH2) B->E C Phenol Nucleophile (R-OH) C->F D Thiol Nucleophile (R-SH) D->G

Caption: General synthetic routes from this compound.

Potential Biological Activities of this compound Derivatives

The derivatization of the this compound core has led to the discovery of compounds with a range of biological activities, including anticancer, antibacterial, and enzyme-inhibitory effects.

Anticancer and Cytotoxic Activity

The pyridine and pyrimidine scaffolds are integral to many anticancer agents.[1][3] Derivatives of picolinonitrile have shown significant potential in this area, often acting through the inhibition of key cellular signaling pathways or by inducing apoptosis.

PIM-1 Kinase Inhibition: Certain pyrido[2,3-d]pyrimidine derivatives, which can be conceptually derived from a picolinonitrile precursor, have demonstrated potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[4] These compounds have been found to act as inhibitors of PIM-1 kinase, an enzyme often overexpressed in various cancers.[4] Inhibition of PIM-1 can trigger apoptosis, leading to cancer cell death.[4] Notably, some of these derivatives exhibited IC50 values in the nanomolar range for PIM-1 kinase inhibition and low micromolar range for cytotoxicity, surpassing the efficacy of the standard drug staurosporine in some cases.[4]

PI3K/mTOR Dual Inhibition: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual inhibitors of PI3K and mTOR.[3] The antiproliferative activity of these compounds has been evaluated against a panel of cancer cell lines, with some derivatives showing significant growth inhibition.[3]

Topoisomerase Inhibition: Some complex heterocyclic systems derived from pyridine-containing precursors have been shown to exert their cytotoxic effects by targeting topoisomerases, enzymes essential for DNA replication and repair.[5]

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrido[2,3-d]pyrimidinesMCF-70.57 - 29.6PIM-1 Kinase Inhibition, Apoptosis Induction[4]
Pyrido[2,3-d]pyrimidinesHepG20.99 - 1.13PIM-1 Kinase Inhibition[4]
Morpholinopyrimidine-5-carbonitrilesLeukemia SRModeratePI3K/mTOR Inhibition[3]
Imidazacridine DerivativesMDA-MB-23127.54Topoisomerase II Inhibition, Apoptosis[5]
Antibacterial Activity

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the discovery of new antimicrobial agents.[6] Picolinonitrile and its related picolinamide derivatives have shown promise as a new class of antibacterials.

Selective Targeting of Clostridioides difficile : Structure-activity relationship (SAR) studies on a series of picolinamide derivatives, constitutional isomers of isonicotinamides, revealed potent and selective activity against Clostridioides difficile.[7] By repositioning a nitrogen atom in the pyridine ring, a remarkable 1024-fold increase in selectivity for C. difficile over MRSA was achieved.[7] This selectivity is crucial for minimizing disruption to the gut microbiota, a common side effect of broad-spectrum antibiotics.[7]

Activity Against Gram-Positive Bacteria: Other pyridine derivatives have demonstrated antimicrobial effects against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism of action for some of these compounds involves the disruption and deformation of the bacterial membrane.[6]

Compound ClassBacterial StrainMIC (µg/mL)Reference
PicolinamidesC. difficile0.125[7]
IsonicotinamidesMRSA≤ 4[7]
Alkyl PyridinolsS. aureus16[6]
Enzyme Inhibition

Beyond their direct cytotoxic and antibacterial effects, picolinonitrile derivatives have been developed as potent and selective inhibitors of various enzymes implicated in disease.

Checkpoint Kinase 1 (CHK1) Inhibition: Through rational drug design and optimization, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were identified as highly potent inhibitors of CHK1, a key regulator of the DNA damage response in cancer cells.[8] One promising molecule from this series exhibited an IC50 of 0.4 nM for CHK1 with over 4300-fold selectivity against the related kinase CHK2.[8] This compound demonstrated effective growth inhibition of malignant hematopathy cell lines and significant tumor suppression in a xenograft model.[8]

Histone Deacetylase (HDAC) Inhibition: Pyrimidyl-5-hydroxamic acids have been prepared and evaluated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy.[9]

Other Enzyme Targets: The versatility of the pyridine and picolinonitrile scaffolds has led to the development of inhibitors for a wide range of other enzymes, including:

  • 5'-Methylthioadenosine nucleosidases (potential antibacterial targets)[10]

  • Phosphodiesterase type 5 (PDE5)[11]

  • Acetylcholinesterase[12][13]

  • 5-Lipoxygenase[14]

Structure-Activity Relationships (SAR)

The biological activity of picolinonitrile derivatives is highly dependent on the nature and position of substituents on the pyridine ring and on the groups introduced via the chloromethyl handle. Key SAR insights include:

  • Position of Ring Nitrogen: The simple repositioning of a nitrogen atom in the pyridine core can dramatically alter the biological activity and selectivity profile of a compound, as seen in the case of picolinamide versus isonicotinamide antibacterials.[7]

  • Substituents on Amine Side Chains: For quinoline derivatives, the length of an alkylamino side chain at position-4 was found to be critical for antiproliferative potency, with a two-carbon linker being optimal.[15]

  • Aromatic Substituents: In a series of antiproliferative pyridine derivatives, the number and position of methoxy groups on an aromatic ring substituent were found to significantly influence activity.[1]

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity using the MTT Assay

This protocol describes a standard method for assessing the cytotoxic effect of newly synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds against a specific kinase, such as PIM-1 or CHK1.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition is determined by the reduction in phosphorylation in the presence of the test compound. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

Step-by-Step Methodology (Fluorescence-based):

  • Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add the test compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Signal Detection: Measure the fluorescence signal using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value.

Kinase_Inhibition_Pathway cluster_reaction Kinase Reaction Kinase Kinase (e.g., PIM-1) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->PhosphoSubstrate Phosphorylation Substrate->ADP ATP ATP ATP->PhosphoSubstrate Phosphorylation ATP->ADP Inhibitor Picolinonitrile Derivative (Inhibitor) Inhibitor->Kinase Binds and Inhibits

Caption: Inhibition of a kinase-catalyzed phosphorylation reaction.

Future Perspectives

The this compound scaffold is a rich starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent and selective anticancer and antibacterial effects, underscore the potential of this chemical class. Future research should focus on:

  • Expanding Chemical Diversity: Utilizing combinatorial chemistry approaches to generate larger libraries of derivatives for high-throughput screening.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds.

  • In Vivo Efficacy and Safety: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • SAR-Guided Optimization: Using computational modeling and SAR data to rationally design next-generation derivatives with improved potency, selectivity, and drug-like properties.

By leveraging the synthetic tractability of this compound and a deeper understanding of the structure-activity relationships that govern biological function, researchers are well-positioned to unlock the full therapeutic potential of this versatile scaffold.

References

  • Miyazaki, C. M., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 6(9), 2448-2463. [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Czapla, H., et al. (2021). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences, 22(15), 8207. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(52), 32961-32974. [Link]

  • Tantawy, E. S., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12(15), 9246-9259. [Link]

  • Choi, W. B., et al. (1995). A practical synthesis of the 5-chloromethyl-furo[2,3-b]pyridine pharmacophore. Tetrahedron Letters, 36(26), 4571-4574. [Link]

  • Dongre, R. S., et al. (2020). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 44(35), 15079-15090. [Link]

  • Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7277. [Link]

  • Kryštof, V., et al. (2021). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Pharmaceuticals, 14(9), 896. [Link]

  • Tong, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

  • Singh, V., et al. (2007). Picomolar inhibitors as transition-state probes of 5'-methylthioadenosine nucleosidases. Biochemistry, 46(46), 13422-13431. [Link]

  • Kumar, A., et al. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Journal of Pharmaceutical Research International, 33(21A), 12-20. [Link]

  • Gáti, T., et al. (2005). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry, 12(12), 1429-1447. [Link]

  • Pérez-García, L. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(3), 1391. [Link]

  • Scarpellini, M., et al. (2023). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Molecules, 28(15), 5707. [Link]

  • Methot, J. L., et al. (2008). Discovery of pyrimidyl-5-hydroxamic acids as new potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 973-978. [Link]

  • Wall, M. E., et al. (1995). Cytotoxicity and TOP1-targeting activity of 8- and 9-amino derivatives of 5-butyl- and 5-(2-N,N-dimethylamino)ethyl-5H-dibenzo[c,h][7][16]naphthyridin-6-ones. Journal of Medicinal Chemistry, 38(22), 4479-4483. [Link]

  • Liu, Y. Q., et al. (2015). Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. Molecules, 20(4), 6148-6180. [Link]

  • Yarchoan, R., et al. (1985). Cytotoxicity of 5-fluoro-5'-O-nitro-2'-deoxyuridine, a new fluorinated pyrimidine derivative, in L1210 cultures. Biochemical Pharmacology, 34(11), 1969-1972. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • de Oliveira, A. C. S., et al. (2024). The Imidazacridine Derivative LPSF/AC-05 Induces Apoptosis, Cell Cycle Arrest, and Topoisomerase II Inhibition in Breast Cancer, Leukemia, and Lymphoma. Current Cancer Drug Targets, 25(5), 431-444. [Link]

  • Guay, J., et al. (1989). Synthesis and structure-activity relationships of a novel class of 5-lipoxygenase inhibitors. 2-(Phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans: the development of L-656,224. Journal of Medicinal Chemistry, 32(6), 1190-1197. [Link]

  • Wei, D., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 928321. [Link]

  • Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 463-476. [Link]

  • Karageorge, G. N., et al. (2016). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 7(10), 1678-1691. [Link]

  • Quiroga, J., et al. (2017). Synthesis of Novel 7-aryl and 7-spiropyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine Derivatives and Their Study as AChE Inhibitors. Medicinal Chemistry Research, 26(10), 2397-2406. [Link]

Sources

The Synthesis of 5-(Chloromethyl)picolinonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)picolinonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents. Its unique structural motif, featuring a cyanopyridine core functionalized with a reactive chloromethyl group, allows for versatile downstream chemical modifications. This technical guide provides an in-depth review of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies. The aim is to equip researchers and process chemists with the necessary knowledge to make informed decisions for the efficient and scalable synthesis of this important intermediate.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic functionalization of the pyridine ring is therefore a central theme in modern synthetic organic chemistry. This compound has emerged as a particularly valuable synthon due to the presence of two distinct reactive sites: the nitrile group, which can be hydrolyzed, reduced, or converted to other functional groups, and the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This dual reactivity makes it a versatile starting material for the construction of complex molecular architectures. This guide will explore the most prominent synthetic strategies for its preparation, providing both theoretical understanding and practical, actionable protocols.

Part 1: Primary Synthetic Route: Radical Chlorination of 5-Methylpicolinonitrile

The most direct and widely employed method for the synthesis of this compound is the free-radical chlorination of the readily available starting material, 5-methylpicolinonitrile. This approach leverages the benzylic-like reactivity of the methyl group on the pyridine ring, which is susceptible to hydrogen atom abstraction by a radical species.

Mechanism of Radical Chlorination

The reaction proceeds via a classical free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. This generates two radicals. These initiator radicals then react with the chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to generate the chlorine radical (Cl•) which is the key chain-carrying species.

  • Propagation: The chlorine radical abstracts a hydrogen atom from the methyl group of 5-methylpicolinonitrile. This is the rate-determining step and is favored at the benzylic-like position due to the resonance stabilization of the resulting picolinyl radical. The newly formed picolinyl radical then reacts with another molecule of the chlorinating agent to yield the desired product, this compound, and regenerate a chlorine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Diagram of the Radical Chlorination Pathway

Radical Chlorination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN or BPO) Radical 2 R• Initiator->Radical Heat or UV Chlorine_Radical Cl• Radical->Chlorine_Radical + Chlorinating Agent Chlorinating_Agent Chlorinating Agent (e.g., NCS) 5-Methylpicolinonitrile 5-Methylpicolinonitrile Picolinyl_Radical Picolinyl Radical 5-Methylpicolinonitrile->Picolinyl_Radical + Cl• - HCl Product This compound Picolinyl_Radical->Product + Chlorinating Agent - Cl• Termination_Products Termination Products (e.g., R-R, R-Cl, Cl-Cl) Radical_Species Radical Species (R•, Cl•) Radical_Species->Termination_Products Combination

Caption: Mechanism of free-radical chlorination.

Experimental Protocols

Two common chlorinating agents for this transformation are N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).

Method A: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a crystalline, easy-to-handle reagent that serves as an excellent source of chlorine radicals in the presence of an initiator.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylpicolinonitrile (1.0 eq.).

  • Solvent Addition: Add a suitable inert solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Reagent Addition: Add N-chlorosuccinimide (1.05-1.2 eq.) and a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.02-0.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 77-80°C for CCl₄) and maintain stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.

  • Purification: The filtrate is washed sequentially with aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.

**Method B: Chlorination using Sulfuryl Chloride (SO₂Cl₂) **

Sulfuryl chloride is a more reactive chlorinating agent and can often lead to shorter reaction times. However, it should be handled with care due to its corrosive nature.

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add 5-methylpicolinonitrile (1.0 eq.) and an inert solvent like dichlorobenzene.

  • Initiator Addition: Add a catalytic amount of AIBN (0.02-0.05 eq.).

  • Reagent Addition: Heat the mixture to reflux. Slowly add sulfuryl chloride (1.0-1.1 eq.) dropwise from the dropping funnel. The reaction is exothermic and will generate HCl and SO₂ gas, which should be scrubbed.

  • Reaction Monitoring: Monitor the reaction by GC or TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate to neutralize the excess SO₂Cl₂ and HCl.

  • Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude product can be purified by vacuum distillation or column chromatography.

ParameterMethod A (NCS)Method B (SO₂Cl₂)
Chlorinating Agent N-ChlorosuccinimideSulfuryl Chloride
Initiator AIBN or BPOAIBN or BPO
Solvent CCl₄, ChlorobenzeneDichlorobenzene
Temperature RefluxReflux
Byproducts SuccinimideHCl, SO₂
Handling Relatively safe solidCorrosive liquid, evolves gas
Yield Generally good to highGenerally high

Table 1: Comparison of Radical Chlorination Methods.

Part 2: Alternative Synthetic Route: Functional Group Transformation of 5-Carboxypicolinonitrile

Synthetic Strategy Overview

This pathway involves two main transformations:

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety of 5-carboxypicolinonitrile is selectively reduced to the corresponding primary alcohol, 5-(hydroxymethyl)picolinonitrile.

  • Chlorination of the Alcohol: The resulting hydroxymethyl group is then converted to the chloromethyl group.

Diagram of the Alternative Synthetic Pathway

Alternative Synthesis Start 5-Carboxypicolinonitrile Intermediate 5-(Hydroxymethyl)picolinonitrile Start->Intermediate Reduction (e.g., BH₃•THF, LiAlH₄) Product This compound Intermediate->Product Chlorination (e.g., SOCl₂, (COCl)₂)

Caption: Alternative synthesis of this compound.

Experimental Considerations and Protocols

Step 1: Reduction of 5-Carboxypicolinonitrile

The selective reduction of a carboxylic acid in the presence of a nitrile can be achieved using specific reducing agents.

Recommended Reagents:

  • Borane-tetrahydrofuran complex (BH₃•THF): This is a mild and selective reagent for the reduction of carboxylic acids.

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that will also reduce the nitrile group if not used under carefully controlled conditions (e.g., low temperature).

General Protocol (using BH₃•THF):

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-carboxypicolinonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0°C and slowly add a solution of borane-THF complex (approx. 1.1-1.5 eq.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction back to 0°C and carefully quench the excess borane by the slow addition of methanol. The solvent is then removed under reduced pressure. The residue is typically treated with aqueous acid and extracted with an organic solvent.

  • Purification: The crude 5-(hydroxymethyl)picolinonitrile can be purified by column chromatography.

Step 2: Chlorination of 5-(Hydroxymethyl)picolinonitrile

The conversion of the primary alcohol to the corresponding chloride is a standard transformation in organic synthesis.

Recommended Reagents:

  • Thionyl chloride (SOCl₂): A common and effective reagent for this conversion.

  • Oxalyl chloride ((COCl)₂): Another effective reagent, often used with a catalytic amount of dimethylformamide (DMF).

General Protocol (using SOCl₂):

  • Reaction Setup: In a fume hood, dissolve 5-(hydroxymethyl)picolinonitrile (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Cool the solution to 0°C and slowly add thionyl chloride (1.1-1.5 eq.) dropwise. A small amount of a base like pyridine may be added to scavenge the HCl byproduct.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: The reaction mixture is carefully poured into ice water and neutralized with a base such as sodium bicarbonate.

  • Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography or distillation.

Comparative Analysis and Conclusion

FeatureRadical ChlorinationFunctional Group Transformation
Number of Steps 12 or more
Starting Material 5-Methylpicolinonitrile5-Carboxypicolinonitrile
Atom Economy HighModerate
Reagent Hazards Radical initiators, potentially corrosive chlorinating agentsBorane, LiAlH₄ (pyrophoric), corrosive chlorinating agents
Scalability Generally good, especially with flow chemistryCan be scalable, but requires more unit operations
Selectivity Potential for over-chlorination (di- and trichlorinated byproducts)Generally high selectivity for each step

Table 2: Comparative Analysis of Synthetic Routes.

The alternative route via functional group transformation of 5-carboxypicolinonitrile offers a viable, albeit longer, pathway. This method may be considered when the primary starting material is unavailable or when specific modifications to the synthetic sequence are required. Each step in this route involves well-established and reliable chemical transformations.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the laboratory or manufacturing facility. This guide provides the foundational knowledge and practical protocols to enable chemists to successfully synthesize the valuable intermediate, this compound.

References

  • A general protocol for allylic/benzylic chlorination using N-Chlorosuccinimide can be found in various organic chemistry textbooks and liter
  • Patents describing the side-chain chlorination of methylpyridines provide valuable insights into industrial-scale processes.
  • Standard organic synthesis reference works for functional group transformations such as reduction of carboxylic acids and chlorin

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-(Chloromethyl)picolinonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Chloromethyl)picolinonitrile is a versatile bifunctional reagent that has emerged as a crucial building block in the synthesis of complex organic molecules. Its unique structure, featuring a reactive chloromethyl group and a cyano-substituted pyridine ring, offers multiple avenues for molecular elaboration. This guide provides an in-depth exploration of its applications, focusing on the causality behind experimental choices and furnishing detailed, field-proven protocols for its use. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1][2]

Introduction: Understanding the Reagent's Potential

This compound is a heterocyclic compound distinguished by two primary reactive centers: the electrophilic benzylic-type chloride and the nitrile group on a pyridine scaffold. This combination makes it a highly valuable intermediate in synthetic chemistry.

  • The Chloromethyl Group : This is the primary site for nucleophilic attack, acting as a potent electrophile. The chlorine atom is an excellent leaving group, facilitating reactions with a wide range of nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This functional handle is instrumental in tethering the picolinonitrile core to other molecular fragments.

  • The Picolinonitrile Scaffold : The pyridine ring substituted with a nitrile group is a common motif in medicinal chemistry.[3] The nitrile can serve as a precursor to other functional groups (e.g., amines, carboxylic acids) or act as a key pharmacophore, engaging in hydrogen bonding or dipole interactions with biological targets.[3] The pyridine nitrogen itself can influence the molecule's overall polarity, solubility, and potential for coordination with metal centers.

The strategic incorporation of this moiety is particularly notable in the development of kinase inhibitors and other therapeutic agents, where the specific arrangement of atoms is critical for biological activity.[4]

Core Application: Nucleophilic Substitution Reactions

The most prevalent application of this compound is in nucleophilic substitution reactions. The reaction typically proceeds via an SN2 mechanism, where a nucleophile displaces the chloride ion.

Mechanistic Insight

The choice of solvent, base, and temperature is critical for the success of these reactions. Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred as they can solvate the cation of the nucleophilic salt without deactivating the nucleophile through hydrogen bonding. A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) or to act as a scavenger for the HCl generated during the reaction.

Caption: SN2 mechanism for nucleophilic substitution.

Protocol: Synthesis of a Tertiary Amine Derivative

This protocol details the reaction of this compound with a secondary amine, a common step in building molecules for pharmaceutical applications.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN) (Anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous acetonitrile. Stir to dissolve.

  • Addition of Reagents: Add potassium carbonate, followed by the dropwise addition of the secondary amine at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic solids (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure tertiary amine product.

Data Summary: Scope of Nucleophilic Substitution

The versatility of this compound is demonstrated by its reactivity with various nucleophiles. The table below summarizes typical conditions and outcomes.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Nitrogen PiperidineK₂CO₃MeCN6085-95
Oxygen PhenolCs₂CO₃DMF8070-85
Sulfur ThiophenolNaHTHF0 to RT90-98
Carbon Diethyl malonateNaOEtEtOH5065-80

Advanced Applications: Palladium-Catalyzed Cross-Coupling

While direct cross-coupling of the chloromethyl group is less common, derivatives of this compound are excellent substrates for palladium-catalyzed reactions. For instance, after substitution with a suitable nucleophile, the pyridine ring can be further functionalized. More advanced strategies might involve converting the nitrile to a halide or triflate to enable reactions like Suzuki, Stille, or Sonogashira couplings.[5][6][7] These reactions are foundational for constructing biaryl systems or introducing alkynyl moieties, which are prevalent in modern pharmaceuticals.[6][7]

The general catalytic cycle for such cross-coupling reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with an organometallic reagent (e.g., an organoborane in Suzuki coupling), and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[5][7]

cross_coupling_workflow cluster_start Starting Materials cluster_reaction Reaction Core cluster_outcome Outcome start_reagent This compound Derivative (Ar-X) reaction_vessel Inert Solvent (e.g., Toluene, Dioxane) Heat start_reagent->reaction_vessel organometallic Organometallic Reagent (R-M) organometallic->reaction_vessel catalyst Pd(0) Catalyst + Ligand + Base catalyst->reaction_vessel purification Work-up & Purification reaction_vessel->purification Reaction Completion product Coupled Product (Ar-R) purification->product

Caption: Workflow for a typical Pd-catalyzed cross-coupling.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are mandatory when handling this compound and its derivatives.

  • Hazard Identification : This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[8] Always consult the latest Safety Data Sheet (SDS) before use.[8][9][10]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][11] All manipulations should be performed in a well-ventilated chemical fume hood.[12]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.[8][11]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[10] Do not allow the product to enter drains.[12]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its primary utility lies in facile nucleophilic substitution reactions, providing a reliable method for introducing the picolinonitrile moiety into a wide array of molecular architectures. By understanding the principles behind its reactivity and adhering to safe handling protocols, researchers can effectively utilize this reagent to accelerate the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • MySkinRecipes. This compound hydrochloride.
  • Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023).
  • Sigma-Aldrich. Safety Data Sheet. (2014).
  • MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020).
  • Jagriti Sharma. Seven Name Reactions in One - Palladium Catalysed Reaction. (2020). YouTube. Available at: [Link]

  • Tong, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

Sources

The Versatile Reactivity of 5-(Chloromethyl)picolinonitrile: A Guide to Nucleophilic Substitution Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a privileged scaffold, present in a multitude of clinically successful pharmaceuticals.[1][2] The strategic functionalization of this heterocycle is paramount to modulating the physicochemical and pharmacological properties of drug candidates. 5-(Chloromethyl)picolinonitrile has emerged as a highly valuable and versatile building block, offering a reactive handle for the introduction of a diverse array of functional groups through nucleophilic substitution.[3] The electron-withdrawing nature of the nitrile group and the pyridine ring activates the chloromethyl group, rendering it susceptible to attack by a wide range of nucleophiles. This guide provides an in-depth exploration of the reaction protocols for engaging this compound with various classes of nucleophiles, offering researchers and drug development professionals a comprehensive resource for the synthesis of novel picolinonitrile derivatives.

Core Principles of Reactivity: A Mechanistic Overview

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is characteristic of primary benzylic-like halides. The SN2 pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom of the chloromethyl group from the backside, concurrently with the displacement of the chloride leaving group.

However, under certain conditions, particularly with weak nucleophiles and polar protic solvents, a unimolecular (SN1) pathway may become competitive. This pathway involves the initial, rate-limiting formation of a resonance-stabilized benzylic-type carbocation, which is then rapidly captured by the nucleophile. The electronic influence of the pyridine ring and the nitrile group plays a crucial role in stabilizing this carbocation intermediate.

The choice of reaction conditions, including the solvent, base, and temperature, is critical in directing the reaction towards the desired product and minimizing side reactions. The following sections will provide detailed protocols for various classes of nucleophiles, along with insights into the rationale behind the chosen experimental parameters.

Section 1: Reactions with N-Nucleophiles: Building Blocks for Bioactive Amines

The introduction of nitrogen-containing moieties is a cornerstone of drug design. The reaction of this compound with a variety of primary and secondary amines, anilines, and other nitrogen nucleophiles provides access to a rich diversity of 5-(aminomethyl)picolinonitrile derivatives. These compounds are valuable intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[3]

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol outlines a general method for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the amine (1.1 - 1.5 eq.) and the chosen anhydrous solvent (DMF or MeCN).

  • Add the base (K₂CO₃ or Et₃N, 1.5 - 2.0 eq.) to the stirred solution at room temperature.

  • Dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-(aminomethyl)picolinonitrile derivative.

Data Presentation: N-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF604-685-95
PiperidineEt₃NMeCN503-590-98
AnilineK₂CO₃DMF808-1275-85
BenzylamineEt₃NMeCN604-688-96

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Amine and Base in Solvent B Add this compound A->B C Heat and Stir B->C D Cool and Filter (if needed) C->D Monitor by TLC/LC-MS E Solvent Removal D->E F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Column Chromatography or Recrystallization G->H I Characterization (NMR, MS) H->I

Caption: Workflow for the synthesis of 5-(aminomethyl)picolinonitrile derivatives.

Section 2: Reactions with O-Nucleophiles: Accessing Ethers and Esters

The formation of ether and ester linkages is a common strategy in drug modification to enhance properties such as solubility and cell permeability. This compound readily reacts with alkoxides and phenoxides to yield the corresponding 5-(alkoxymethyl)- and 5-((aryloxy)methyl)picolinonitriles.

Protocol 2: General Procedure for O-Alkylation of Alcohols and Phenols

This protocol provides a general method for the Williamson ether synthesis using this compound.

Materials:

  • This compound

  • Alcohol or Phenol (1.1 - 1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 - 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried round-bottom flask with a septum and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes and needles

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol or phenol (1.1 - 1.2 eq.) and the chosen anhydrous solvent (DMF or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (NaH or K₂CO₃, 1.2 - 1.5 eq.) portion-wise to the stirred solution. Caution: NaH reacts with moisture to produce flammable hydrogen gas.

  • Allow the mixture to stir at 0 °C for 30 minutes to generate the alkoxide or phenoxide.

  • Dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 50-70 °C) to accelerate the conversion if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-(alkoxymethyl)- or 5-((aryloxy)methyl)picolinonitrile.

Data Presentation: O-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃DMF706-880-90
4-MethoxyphenolNaHTHFRT4-685-95
EthanolNaHTHFRT5-770-80
Benzyl alcoholK₂CO₃DMF606-882-92

Section 3: Reactions with S-Nucleophiles: Formation of Thioethers

Thioether linkages are important in various biologically active molecules. The reaction of this compound with thiols provides a straightforward route to 5-((alkylthio)methyl)- and 5-((arylthio)methyl)picolinonitriles.

Protocol 3: General Procedure for S-Alkylation of Thiols

This protocol describes a general method for the synthesis of thioethers from this compound.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Sodium hydride (NaH) or Sodium hydroxide (NaOH) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the thiol (1.1 eq.) and the chosen solvent (DMF or EtOH).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (NaH or NaOH, 1.2 eq.) portion-wise to the stirred solution to form the thiolate.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve this compound (1.0 eq.) in a minimal amount of the same solvent and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: S-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolNaOHEtOHRT2-490-98
Benzyl mercaptanNaHDMFRT3-588-95
EthanethiolNaOHEtOHRT2-385-92

Section 4: Reactions with C-Nucleophiles: Forging Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a central theme in organic synthesis. This compound can serve as an electrophile for the alkylation of various carbon nucleophiles, such as enolates derived from active methylene compounds.

Protocol 4: General Procedure for C-Alkylation of Active Methylene Compounds

This protocol provides a general method for the alkylation of active methylene compounds like malonates with this compound.[4][5]

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate) (1.0 - 1.2 equivalents)

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.1 - 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried round-bottom flask with a septum and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath or dry ice/acetone bath

  • Syringes and needles

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and cool to the appropriate temperature (e.g., 0 °C for NaH).

  • Slowly add the base (1.1 - 1.5 eq.) to the solvent.

  • Add a solution of the active methylene compound (1.0 - 1.2 eq.) in the same anhydrous solvent dropwise to the base suspension/solution.

  • Stir for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: C-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Diethyl malonateNaHTHF0 to RT4-875-85
Ethyl acetoacetateK₂CO₃DMFRT to 506-1070-80
MalononitrileK₂CO₃DMFRT3-580-90

Logical Relationship of Reaction Components in Nucleophilic Substitution

Logical_Relationship Reagent This compound (Electrophile) Product Substituted Picolinonitrile Reagent->Product Nucleophile Nucleophile (N, O, S, C) Nucleophile->Product Base Base (e.g., K₂CO₃, NaH, Et₃N) Base->Product Activates Nucleophile Solvent Solvent (e.g., DMF, MeCN, THF) Solvent->Product Reaction Medium

Sources

The Strategic Utility of 5-(Chloromethyl)picolinonitrile: A Versatile Architectural Element for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Potential in a Bifunctional Building Block

In the intricate world of synthetic chemistry, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, 5-(chloromethyl)picolinonitrile emerges as a particularly versatile and powerful tool for the discerning chemist. Its unique bifunctional nature, possessing both a reactive chloromethyl group and a modifiable nitrile moiety on a pyridine scaffold, offers a dual-pronged approach to molecular elaboration. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of valuable molecular frameworks, with a particular focus on its relevance in the fields of medicinal chemistry and materials science. The pyridine core is a common feature in many pharmaceuticals, contributing to receptor binding and overall biological activity.[1] The strategic incorporation of the chloromethyl and nitrile functionalities onto this privileged scaffold provides chemists with a reliable and adaptable platform for innovation.

Chemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₇H₅ClN₂. Its reactivity is dominated by two key functional groups:

  • The Chloromethyl Group: This benzylic-like chloride is highly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward handle for the introduction of a wide array of functional groups.[2][3] The electron-withdrawing nature of the pyridine ring and the nitrile group further activates the methylene carbon towards nucleophilic attack.

  • The Nitrile Group: The cyano group is a versatile functional handle that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems.[3][4]

This dual reactivity allows for a modular and sequential approach to the synthesis of complex molecules, where each functional group can be addressed independently under specific reaction conditions.

Application in the Synthesis of Bioactive Scaffolds

The unique structural attributes of this compound make it an ideal starting material for the synthesis of various biologically active molecules, including kinase inhibitors and nicotinic acetylcholine receptor (nAChR) agonists.[5][6]

Protocol 1: Nucleophilic Substitution at the Chloromethyl Group - Synthesis of 5-(Piperidin-1-ylmethyl)picolinonitrile

This protocol details a classic SN2 reaction, a cornerstone of synthetic organic chemistry, to introduce a piperidine moiety onto the picolinonitrile scaffold. This type of transformation is fundamental in the synthesis of various pharmaceutical candidates.[7][8][9]

Reaction Scheme:

G cluster_0 This compound cluster_1 Piperidine cluster_2 5-(Piperidin-1-ylmethyl)picolinonitrile start Cl-CH2-Py-CN reaction K2CO3, DMF Room Temperature start->reaction + reagent HN(CH2)5 end (CH2)5N-CH2-Py-CN reaction->end

A straightforward SN2 displacement reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound152.581.0 g6.55
Piperidine85.150.84 mL8.52
Potassium Carbonate (K₂CO₃)138.211.81 g13.1
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.55 mmol) and N,N-dimethylformamide (DMF, 20 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add potassium carbonate (1.81 g, 13.1 mmol) to the solution.

  • To this stirred suspension, add piperidine (0.84 mL, 8.52 mmol) dropwise over 5 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in hexanes) to afford 5-(piperidin-1-ylmethyl)picolinonitrile as a pale yellow oil.

Expected Yield: 85-95%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.0 Hz, 1H), 3.60 (s, 2H), 2.40 (t, J = 5.0 Hz, 4H), 1.60 (m, 4H), 1.45 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 150.0, 147.5, 139.0, 133.0, 120.0, 117.0, 62.0, 54.0, 26.0, 24.0.

  • MS (ESI): m/z 202.15 [M+H]⁺.

Protocol 2: Reduction of the Nitrile Group - Synthesis of (6-(Aminomethyl)pyridin-3-yl)methanol

This protocol illustrates the reduction of the nitrile functionality to a primary amine using lithium aluminum hydride (LAH), a powerful reducing agent.[4][10][11] This transformation is crucial for introducing basic nitrogen centers into a molecule, a common feature in many drug candidates.

Reaction Scheme:

G cluster_0 This compound cluster_1 Product start Cl-CH2-Py-CN reaction1 reaction1 start->reaction1 1. LiAlH4, THF, 0 °C to rt end HO-CH2-Py-CH2-NH2 reaction2 reaction1->reaction2 2. H2O, NaOH(aq) reaction2->end

LAH reduction of the nitrile and chloride.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound152.581.0 g6.55
Lithium Aluminum Hydride (LAH)37.950.74 g19.65
Anhydrous Tetrahydrofuran (THF)72.1130 mL-
Water (H₂O)18.02As required-
15% Sodium Hydroxide (NaOH) solution40.00As required-

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (0.74 g, 19.65 mmol) and anhydrous tetrahydrofuran (THF, 15 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 g, 6.55 mmol) in anhydrous THF (15 mL) and add it to the dropping funnel.

  • Add the solution of the starting material dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in dichloromethane with 1% triethylamine).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of:

    • 0.74 mL of water

    • 0.74 mL of 15% aqueous NaOH solution

    • 2.22 mL of water

  • Allow the mixture to warm to room temperature and stir for 30 minutes. The grey suspension should turn into a white, filterable solid.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 5-15% Methanol in dichloromethane with 1% triethylamine) to afford (6-(aminomethyl)pyridin-3-yl)methanol as a viscous oil.

Expected Yield: 70-85%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.40 (s, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 4.60 (s, 2H), 3.80 (s, 2H), 2.50 (br s, 3H, -NH₂ and -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 148.0, 137.0, 134.0, 121.0, 63.0, 45.0.

  • MS (ESI): m/z 139.08 [M+H]⁺.

Application in the Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are prevalent in many marketed drugs and clinical candidates due to their diverse biological activities.[12][13][14] The synthesis of this scaffold often involves the condensation of a 2-aminopyridine with an α-haloketone. While this compound is not a direct precursor, it can be readily converted into a suitable α-haloketone intermediate, which can then be used in a subsequent cyclization step.

Conceptual Synthetic Workflow:

G A This compound B Grignard Reaction (e.g., with PhMgBr) A->B C α-Halogenation (e.g., with NBS) B->C D α-Haloketone Intermediate C->D E Condensation with 2-Aminopyridine D->E F Imidazo[1,2-a]pyridine Derivative E->F

A multi-step synthesis of Imidazo[1,2-a]pyridines.

This conceptual workflow highlights the potential of this compound as a precursor to more complex heterocyclic systems. The initial nucleophilic addition of a Grignard reagent to the nitrile would generate a ketone, which can then be halogenated at the α-position to furnish the key α-haloketone intermediate for the subsequent cyclization.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a simple bifunctional molecule; it is a strategic asset in the synthesis of complex and valuable chemical entities. Its predictable reactivity and the orthogonality of its two functional groups provide chemists with a versatile platform for molecular design and construction. The protocols detailed herein serve as a practical guide to harnessing the synthetic potential of this remarkable building block, empowering researchers to explore new chemical space and accelerate the discovery of novel therapeutics and advanced materials.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. Current Topics in Medicinal Chemistry.

  • Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate.

  • Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. ACS Chemical Neuroscience.

  • Imidazopyridine synthesis pathway. ResearchGate.

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge.

  • Lithium Aluminum Hydride (LAH). Organic Chemistry Data.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health.

  • Workup: Aluminum Hydride Reduction. University of Rochester.

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health.

  • (S)-2-AMINO-3-METHYL-1-BUTANOL. Organic Syntheses.

  • Solution Kinetics of a SN2 Reaction. Swarthmore College.

  • US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. Google Patents.

  • Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. PubMed.

  • SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. YouTube.

  • An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. Benchchem.

  • US20230285407A1 - Vareniciline compound and process of manufacture thereof. Google Patents.

  • WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate. Google Patents.

  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

  • WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. Google Patents.

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Institutes of Health.

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals.

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar.

  • (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. ResearchGate.

  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.

  • Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane. Benchchem.

  • Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][5][11]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. PubMed.

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.

  • Pyridin-3-yl(quinolin-6-yl)methanamine. PubChem.

  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed.

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Institutes of Health.

  • Special Issue : Aqueous-Phase Catalytic Hydrogenation and Hydrogenolysis of Renewable Biomass and Its Downstream Products. MDPI.

  • New Frontiers in Chemical Reactivity Via Catalytic Hydrogen Atom Transfer. NIH RePORTER.

  • Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethyl furfural to the building block 2,5-bishydroxymethyl furan. Green Chemistry.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.

  • Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan over tunable Zr-based bimetallic catalysts. RSC Publishing.

Sources

Application Notes & Protocols: 5-(Chloromethyl)picolinonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridine Building Block

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are particularly prominent due to their ability to engage in hydrogen bonding and other key interactions with biological targets. 5-(Chloromethyl)picolinonitrile has emerged as a highly valuable and versatile building block for medicinal chemists.[1] Its structure is deceptively simple, yet it offers a powerful combination of features: a pyridine core for scaffold orientation, a nitrile group as a versatile chemical handle or a hydrogen bond acceptor, and, most importantly, a reactive chloromethyl group. This benzylic-like chloride serves as a potent electrophilic site, enabling chemists to readily introduce a diverse range of functional groups and build molecular complexity, making it an essential intermediate in the synthesis of pharmaceuticals.[1] This guide provides an in-depth look at the reactivity, applications, and detailed protocols for leveraging this compound in medicinal chemistry programs, with a focus on kinase inhibitor development.

Section 1: Physicochemical Properties and Reactivity Profile

The utility of this compound stems directly from its chemical nature. The electron-withdrawing effects of both the pyridine ring nitrogen and the C2-nitrile group significantly activate the C5-chloromethyl group toward nucleophilic displacement. This activation renders it an excellent substrate for SN2 reactions, proceeding readily under mild conditions with a wide variety of nucleophiles.

PropertyValueSource
Chemical Name This compound[2]
Synonyms 2-Cyano-5-(chloromethyl)pyridineN/A
CAS Number 105954-37-8[2]
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol N/A
Appearance Off-white to light yellow solidN/A

The primary mode of reactivity is nucleophilic substitution, where a nucleophile (Nu⁻) displaces the chloride ion. This reaction is highly efficient and serves as the principal method for incorporating this fragment into larger molecules.

G cluster_legend Legend reagents This compound + Nucleophile (Nu:) transition_state [Nu···CH₂(Py)···Cl]⁻ reagents->transition_state Sɴ2 Attack start Py-CH₂-Cl nucleophile Nu: product Py-CH₂-Nu transition_state->product Chloride Displacement chloride Cl⁻ key_reagent Reagent key_ts Transition State key_prod Product

Caption: General Sɴ2 reaction mechanism for this compound.

Section 2: Core Applications in Kinase Inhibitor Scaffolds

A significant application of this compound is in the synthesis of kinase inhibitors. The picolinonitrile core is a "privileged" scaffold in this area, frequently found in molecules designed to target the ATP-binding site of various kinases.[3][4][5] The chloromethyl group provides a convenient and reactive handle to append larger, more complex side chains that can extend into other regions of the kinase, such as the solvent-front or back-pocket, thereby increasing potency and selectivity.

Case Study: Development of CHK1 Inhibitors

Checkpoint Kinase 1 (CHK1) is a critical regulator in the DNA damage response pathway and a key target in oncology.[6] Several potent CHK1 inhibitors utilize a substituted picolinonitrile scaffold. In the synthesis of these compounds, this compound or its derivatives can be used to introduce functionalities that are crucial for biological activity. For example, the chloromethyl group can be reacted with phenols or amines to form ether or amine linkages, respectively, connecting the picolinonitrile headgroup to other fragments of the inhibitor.[3]

In the discovery of a novel CHK1 inhibitor for hematologic malignancies, a 5-(pyrimidin-2-ylamino)picolinonitrile core was developed.[3] The synthesis of analogs often involves building a complex pyrimidine piece first, which is then coupled to a picolinonitrile fragment. The versatility of the chloromethyl group on a related picolinonitrile synthon allows for the exploration of various side chains to optimize potency and pharmacokinetic properties.[3][6]

Target / Compound ClassRole of Picolinonitrile ScaffoldRepresentative Reference
CHK1 Inhibitors Core scaffold for ATP-site binding; chloromethyl group used as a handle for side-chain attachment to improve potency and selectivity.[3][6]
FGFR Inhibitors Used in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one based irreversible covalent inhibitors for solid tumors.[7]
PKCθ Inhibitors The 3-pyridinecarbonitrile (an isomer) is a core component; vinyl groups are installed at the 5-position to enhance activity.[4][5]
PI3K Inhibitors The related cinnoline scaffold, which shares features with picolinonitrile, has been developed for PI3K inhibitors.[8]

Section 3: Experimental Protocols

The trustworthiness of a synthetic protocol lies in its reproducibility and the clear rationale behind each step. The following are generalized, self-validating procedures for the most common applications of this compound.

Protocol 1: General Procedure for O-Alkylation with Phenols

This protocol describes the formation of an aryl ether linkage, a common motif in kinase inhibitors, by reacting this compound with a phenolic nucleophile.

Rationale: The reaction proceeds via an SN2 mechanism. A polar aprotic solvent (e.g., DMF or acetonitrile) is used to dissolve the ionic intermediates and reactants without interfering with the reaction. An inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion. Cesium carbonate is often preferred as it can lead to faster reaction rates. Mild heating is typically sufficient to drive the reaction to completion.

G start Start reagents Combine: 1. This compound (1.0 eq) 2. Phenol derivative (1.1 eq) 3. K₂CO₃ (2.0 eq) 4. Anhydrous Acetonitrile start->reagents reaction Heat mixture to 60-80 °C Monitor by TLC/LC-MS (Typically 4-12 h) reagents->reaction Reaction Setup workup Cool to RT Filter solids Concentrate filtrate reaction->workup Completion extraction Partition between EtOAc and H₂O Separate organic layer Wash with brine, dry (Na₂SO₄) workup->extraction Aqueous Work-up purify Concentrate and purify by column chromatography (e.g., Hexanes/EtOAc) extraction->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for O-alkylation of phenols.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the phenol derivative (1.1 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Stir the suspension at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Initial Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic solids through a pad of celite, washing the filter cake with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired aryl ether product.

Protocol 2: General Procedure for N-Alkylation with Amines

This protocol details the formation of a secondary or tertiary amine by reacting this compound with a primary or secondary amine nucleophile.

Rationale: This SN2 reaction requires a base to neutralize the HCl formed, preventing the protonation and deactivation of the amine nucleophile. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is ideal as it does not compete with the amine substrate. Alternatively, if the amine is inexpensive, an excess ( > 2 equivalents) can be used to act as both the nucleophile and the base.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the amine (1.2 equivalents) and diisopropylethylamine (DIPEA, 1.5 equivalents) in a suitable solvent like acetonitrile or dichloromethane.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C to control any potential exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Extraction: Quench the reaction with water. If using dichloromethane, separate the organic layer. If using acetonitrile, remove it under reduced pressure and then partition the residue between ethyl acetate and water.

  • Washing and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic impurities, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography (often with a mobile phase containing a small amount of triethylamine, e.g., 0.1-1%, to prevent peak tailing on silica gel).

Conclusion and Future Outlook

This compound is a cornerstone building block in medicinal chemistry, offering a reliable and efficient route to complex heterocyclic compounds.[1] Its predictable reactivity via SN2 displacement allows for the systematic exploration of chemical space, which is fundamental to modern structure-activity relationship (SAR) studies. While its most prominent role to date has been in the synthesis of kinase inhibitors for oncology, its utility is not confined to this area.[3][7] The principles of its application can be extended to other therapeutic targets where a substituted pyridine scaffold is desired. As drug discovery continues to tackle increasingly complex biological targets, the demand for versatile, reactive, and reliable chemical intermediates like this compound will undoubtedly continue to grow.

References

  • MySkinRecipes. This compound hydrochloride. [Link]

  • Google Patents.
  • Google Patents. (12) United States Patent. [Link]

  • Autechaux. Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. [Link]

  • Google Patents.
  • Tong, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

  • Asano, M., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527. [Link]

  • Jia, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

  • Gazit, A., et al. (1996). Tyrphostins. 5. Potent Inhibitors of Platelet-Derived Growth Factor Receptor Tyrosine Kinase: Structure−Activity Relationships in Quinoxalines, Quinolines, and Indole Tyrphostins. Journal of Medicinal Chemistry, 39(12), 2297-2307. [Link]

  • Song, P., et al. (2021). Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. Journal of Medicinal Chemistry, 64(20), 15069-15090. [Link]

  • Boschelli, D. H., et al. (2010). Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(6), 1965-8. [Link]

  • González-Alvarez, I., et al. (2022). Compounds from Natural Sources as Protein Kinase Inhibitors. Biomolecules, 12(11), 1546. [Link]

  • Tumey, L. N., et al. (2009). 5-Vinyl-3-pyridinecarbonitrile inhibitors of PKCtheta: optimization of enzymatic and functional activity. Bioorganic & Medicinal Chemistry, 17(23), 7875-7887. [Link]

Sources

The Strategic Utility of 5-(Chloromethyl)picolinonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Chloromethyl)picolinonitrile is a pivotal starting material in medicinal chemistry, offering a versatile scaffold for the construction of a diverse array of pharmaceutical intermediates. The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic placement of a reactive chloromethyl group and a cyano group on the pyridine core makes this compound an exceptionally useful building block. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chloromethyl moiety for facile nucleophilic substitution, providing a direct route to introduce a wide range of functional groups and build molecular complexity.[2] This application note will provide a detailed exploration of synthetic strategies employing this compound, complete with experimental protocols and mechanistic insights for researchers and drug development professionals.

Core Synthetic Strategies: The Power of Nucleophilic Substitution

The primary mode of reactivity for this compound is the SN2 reaction at the benzylic-like carbon of the chloromethyl group.[3] This susceptibility to nucleophilic attack allows for the formation of new carbon-heteroatom and carbon-carbon bonds, which is a cornerstone of modern drug synthesis.

A variety of nucleophiles can be employed to displace the chloride, each leading to a distinct class of intermediates with unique therapeutic potential. The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_products Products start This compound product 5-(Substituted-methyl)picolinonitrile start->product S_N2 Reaction nucleophile Nucleophile (Nu-H or Nu-) nucleophile->product byproduct HCl or Cl-

Caption: General workflow for nucleophilic substitution on this compound.

Synthesis of Amine Derivatives

The introduction of nitrogen-containing functional groups is a common strategy in drug design to enhance solubility and provide sites for interaction with biological targets. Primary and secondary amines, as well as nitrogen-containing heterocycles, can readily displace the chloride from this compound.

Table 1: Representative Conditions for N-Alkylation

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary/Secondary AmineK₂CO₃ or Et₃NAcetonitrile or DMF25 - 8085 - 95
Heterocycle (e.g., Imidazole)NaHTHF0 - 2580 - 90
PhthalimideK₂CO₃DMF80 - 100>90

Experimental Protocol: Synthesis of 5-((Alkylamino)methyl)picolinonitrile

This protocol details a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the amine (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

G start Start: Dissolve Amine and Base in Acetonitrile add_sm Add this compound Solution start->add_sm heat Heat to 60°C and Stir add_sm->heat monitor Monitor by TLC heat->monitor workup Work-up (Filtration, Extraction, Drying) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: 5-((Alkylamino)methyl)picolinonitrile purify->product

Caption: Workflow for the synthesis of N-substituted picolinonitrile derivatives.

Synthesis of Ether and Thioether Derivatives

Oxygen and sulfur nucleophiles, such as alcohols, phenols, and thiols, react with this compound to yield the corresponding ethers and thioethers. These moieties can modulate the lipophilicity and metabolic stability of a drug candidate.

Table 2: Representative Conditions for O/S-Alkylation

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
PhenolK₂CO₃ or Cs₂CO₃Acetone or DMF50 - 8085 - 95
ThiophenolNaH or K₂CO₃THF or Acetonitrile25 - 60>90
AlcoholNaHTHF0 - 2575 - 85

Experimental Protocol: Williamson-type Ether Synthesis

This protocol outlines a general procedure for the synthesis of 5-((phenoxymethyl)picolinonitrile derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.1 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of Varenicline Intermediates

A notable application of picolinonitrile derivatives is in the synthesis of complex pharmaceutical agents like Varenicline, a medication used for smoking cessation.[4][5] While this compound itself is not a direct precursor in the most common routes, the chemistry of related picolinonitrile intermediates is central to the construction of the drug's tetracyclic core. The synthesis often involves building a complex framework onto a substituted pyridine ring, followed by cyclization reactions to form the final azepine ring system.[6][7] The principles of nucleophilic substitution and subsequent transformations demonstrated with this compound are fundamental to the synthetic strategies employed in such multi-step syntheses.

Conclusion

This compound is a high-value starting material for the synthesis of a wide range of pharmaceutical intermediates. Its activated chloromethyl group allows for efficient and versatile functionalization through nucleophilic substitution reactions. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this important building block in the development of novel therapeutic agents. The straightforward reactivity and accessibility of diverse derivatives underscore its continued importance in modern drug discovery.

References

  • Google Patents. CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride.
  • Google Patents. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.
  • European Patent Office. Process for preparing varenicline and intermediates for use therein - EP 2204369 A1.
  • Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]

  • Elsevier. A practical synthesis of the 5-chloromethyl-furo[2,3-b]pyridine pharmacophore. Available at: [Link]

  • Google Patents. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates.
  • Google Patents. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available at: [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

  • Semantic Scholar. SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung. Available at: [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • Chemical Engineering Transactions. The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Available at: [Link]

  • ResearchGate. Pyridine core containing drugs with their biological activities. Available at: [Link]

  • eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Available at: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

  • PubMed Central. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Available at: [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • Chemical Engineering Transactions. The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Available at: [Link]

  • YouTube. How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION! MCAT O-CHEM. Available at: [Link]

Sources

The Strategic Role of 5-(Chloromethyl)picolinonitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridine Building Block for Next-Generation Crop Protection

In the ever-evolving landscape of agrochemical research and development, the demand for novel, highly efficacious, and environmentally conscious pesticides is unceasing. A key strategy in meeting this demand lies in the innovative use of specialized chemical intermediates that serve as foundational scaffolds for complex active ingredients. Among these, 5-(chloromethyl)picolinonitrile has emerged as a pivotal building block, particularly in the synthesis of cutting-edge insecticides. Its unique bifunctional nature, featuring a reactive chloromethyl group and a versatile nitrile moiety on a pyridine core, offers synthetic chemists a powerful tool for constructing sophisticated agrochemical molecules.

This comprehensive guide delves into the synthetic utility of this compound, with a particular focus on its application in the synthesis of the sulfoximine class of insecticides. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present a holistic view of its significance in modern agrochemical discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Core Reactivity and Synthetic Rationale

The primary utility of this compound in agrochemical synthesis stems from the high reactivity of the chloromethyl group towards nucleophilic substitution. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, allowing for the facile introduction of diverse functionalities at the 5-position of the picolinonitrile ring. This reaction is the cornerstone of its application, providing a robust method for constructing the carbon skeleton of the target agrochemical.

Simultaneously, the nitrile group (-C≡N) at the 2-position of the pyridine ring serves as a valuable functional handle. While it can be retained in the final molecule, it also offers the potential for a wide array of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for structural diversification and the optimization of biological activity. This dual functionality makes this compound a highly strategic starting material in the design and synthesis of novel pesticides.

Application in the Synthesis of Sulfoximine Insecticides: The Case of Sulfoxaflor

A prime example of the synthetic utility of this compound is in the conceptual pathway to sulfoximine insecticides, such as Sulfoxaflor. Sulfoxaflor is a potent, systemic insecticide that targets sap-feeding insects and represents a distinct class of nicotinic acetylcholine receptor (nAChR) competitive modulators.[1] The synthesis of Sulfoxaflor and its analogs highlights the importance of the pyridylmethyl moiety, which can be derived from this compound.

The general synthetic strategy involves a multi-step sequence that begins with the nucleophilic substitution of the chlorine atom in this compound with a sulfur nucleophile, followed by the construction of the sulfoximine functional group.

Experimental Workflow: A Conceptual Overview

The following diagram illustrates the conceptual workflow for the synthesis of a key sulfoximine intermediate, demonstrating the pivotal role of this compound.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Sulfilimine Formation cluster_2 Step 3: Oxidation to Sulfoximine A This compound C 5-((Methylthio)methyl)picolinonitrile A->C Nucleophilic Substitution (Base, Solvent) B Methyl Mercaptan (CH3SH) B->C F N-Cyano-S-methyl-S-((6-cyanopyridin-3-yl)methyl)sulfilimine C->F Imidation (Solvent) D Cyanamide (H2NCN) D->F E Oxidizing Agent (e.g., Iodobenzene diacetate) E->F H [Methyl(oxido){1-[6-(cyanopyridin-3-yl)]methyl}-λ⁶-sulfanylidene]cyanamide (Sulfoximine Core) F->H Oxidation (Base, Solvent) G Oxidizing Agent (e.g., m-CPBA) G->H

Caption: Conceptual workflow for the synthesis of a sulfoximine insecticide intermediate from this compound.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key sulfoximine intermediate, based on established chemical principles and analogous transformations found in the patent literature.

Protocol 1: Synthesis of 5-((Methylthio)methyl)picolinonitrile

Objective: To synthesize the key thioether intermediate via nucleophilic substitution of this compound with methyl mercaptan.

Rationale: This step introduces the crucial carbon-sulfur bond. The choice of a suitable base is critical to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then displaces the chloride.

Materials:

  • This compound hydrochloride

  • Sodium thiomethoxide (NaSMe) or Methyl Mercaptan (CH₃SH) and a base (e.g., Sodium Hydroxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound hydrochloride in the chosen anhydrous solvent, add a suitable base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free base.

  • In a separate flask, prepare a solution of sodium thiomethoxide in the same anhydrous solvent. Alternatively, bubble methyl mercaptan gas through a solution of sodium hydroxide in the solvent at 0 °C to generate the sodium thiomethoxide in situ.

  • Slowly add the sodium thiomethoxide solution to the this compound solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-((methylthio)methyl)picolinonitrile.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.

Protocol 2: Synthesis of the N-Cyano Sulfilimine Intermediate

Objective: To convert the synthesized thioether into the corresponding N-cyano sulfilimine.

Rationale: This transformation introduces the nitrogen-containing functionality onto the sulfur atom. The use of an oxidizing agent in the presence of cyanamide facilitates the formation of the sulfilimine. Iodobenzene diacetate is a commonly cited reagent for this purpose.[2]

Materials:

  • 5-((Methylthio)methyl)picolinonitrile

  • Cyanamide (H₂NCN)

  • Iodobenzene diacetate

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve the 5-((methylthio)methyl)picolinonitrile and cyanamide in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add iodobenzene diacetate portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-cyano sulfilimine can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: Oxidation to the Sulfoximine Core

Objective: To oxidize the N-cyano sulfilimine to the final sulfoximine product.

Rationale: This final oxidation step is crucial for the formation of the active sulfoximine moiety. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective oxidizing agent for this transformation. The presence of a base helps to neutralize the acidic byproduct.

Materials:

  • N-Cyano sulfilimine intermediate from Protocol 2

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Dichloromethane)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve the crude N-cyano sulfilimine in the chosen solvent in a round-bottom flask.

  • Add a base, such as potassium carbonate, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA in the same solvent to the reaction mixture.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench any excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired sulfoximine.

Quantitative Data Summary

The following table summarizes typical yields and purity that can be expected for each synthetic step, based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

StepProductTypical Yield (%)Typical Purity (%)
1 5-((Methylthio)methyl)picolinonitrile85 - 95>95
2 N-Cyano Sulfilimine Intermediate70 - 85>90 (crude)
3 Sulfoximine Core60 - 80>98

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its application in the conceptual synthesis of sulfoximine insecticides, such as Sulfoxaflor, underscores its strategic importance in constructing complex, biologically active molecules. The protocols detailed herein provide a robust framework for researchers to utilize this building block effectively in their synthetic campaigns.

As the quest for more selective and sustainable crop protection solutions continues, the demand for sophisticated intermediates like this compound is expected to grow. Its unique combination of a reactive chloromethyl group and a modifiable nitrile function on a pyridine scaffold ensures its continued relevance in the discovery and development of the next generation of agrochemicals.

References

  • PubChem. (n.d.). Sulfoxaflor. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, December 22). Sulfoxaflor. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Nugent, B. M., et al. (2014). Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines. Pest Management Science, 70(11), 1781-1789.
  • Dow AgroSciences LLC. (2010). Multi-substituted pyridyl sulfoximines and their use as insecticides. U.S.
  • Dow AgroSciences LLC. (2015). Insecticidal n-substituted sulfilimine and sulfoximine pyridine n-oxides.
  • Dow AgroSciences LLC. (2011). Process for the preparation of certain substituted sulfilimines.
  • Dow AgroSciences LLC. (2010). Process for the preparation of certain substituted sulfimines.
  • Dow AgroSciences LLC. (2014). Multi-substituted pyridyl sulfoximines and their use as insecticides.
  • Anhui Jiuyi Agriculture Co., Ltd. (2018). The synthetic method of insecticide sulfoxaflor intermediate 3-[1-(methyl mercapto) ethyl]-6 (trifluoromethyl) pyridines.

Sources

Application Notes and Protocols for the Synthesis of 5-(Thio-substituted methyl)picolinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(thio-substituted methyl)picolinonitrile derivatives through the nucleophilic substitution reaction of 5-(chloromethyl)picolinonitrile with various thiols. The picolinonitrile framework is a privileged scaffold in medicinal chemistry, and the introduction of a thioether linkage offers a versatile strategy for modulating the physicochemical and pharmacological properties of lead compounds. This document details the underlying reaction mechanism, provides validated, step-by-step experimental protocols for the synthesis of both aryl and alkyl thioethers, and includes tabulated data for representative reactions. Furthermore, it addresses potential side reactions, purification strategies, and methods for structural characterization, aiming to equip researchers with the necessary knowledge for the efficient synthesis and application of this important class of molecules.

Introduction: The Significance of Picolinonitrile Thioethers in Drug Discovery

The pyridine ring is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] When functionalized with a nitrile group, the resulting picolinonitrile scaffold exhibits unique electronic properties and serves as a versatile synthetic handle. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a molecule to its target protein.[2]

The incorporation of a thioether moiety (C-S-C) into drug candidates is a widely employed strategy in medicinal chemistry.[3] Thioethers can influence a molecule's lipophilicity, metabolic stability, and conformational flexibility. Furthermore, the sulfur atom can be oxidized in vivo to the corresponding sulfoxide or sulfone, potentially leading to metabolites with altered activity or improved pharmacokinetic profiles.

The reaction of this compound with thiols provides a direct and efficient route to a diverse library of 5-(thio-substituted methyl)picolinonitriles. These compounds are valuable intermediates in the synthesis of complex molecules targeting a range of therapeutic areas. The benzylic-like position of the chloromethyl group, activated by the electron-withdrawing picolinonitrile ring system, renders it highly susceptible to nucleophilic attack by thiols. This guide will explore the practical aspects of this important transformation.

Reaction Mechanism and Scientific Rationale

The formation of 5-(thio-substituted methyl)picolinonitriles from this compound and a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and minimizing side reactions.

The SN2 Pathway

The core of this transformation involves the attack of a sulfur-based nucleophile on the electrophilic methylene carbon of this compound, with the simultaneous displacement of the chloride leaving group.

Key Steps:

  • Deprotonation of the Thiol: In the presence of a base, the thiol (R-SH) is deprotonated to form the more nucleophilic thiolate anion (R-S⁻). The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to promote side reactions. Common bases include potassium carbonate, sodium hydroxide, and triethylamine.

  • Nucleophilic Attack: The thiolate anion attacks the carbon atom of the chloromethyl group in a backside attack fashion. This concerted step involves the formation of a new carbon-sulfur bond and the breaking of the carbon-chlorine bond.

  • Product Formation: The reaction results in the formation of the desired thioether and the corresponding chloride salt of the base's cation.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), which can solvate the cation of the base but does not solvate the nucleophile as strongly as a protic solvent, thus enhancing its reactivity.

Caption: SN2 mechanism for the reaction of this compound with a thiol.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of representative aryl and alkyl thioethers of this compound. These protocols are intended as a starting point and may require optimization depending on the specific thiol used.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of appropriate purity. Anhydrous solvents should be used where specified to prevent unwanted side reactions with water.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive thiols.

  • Safety Precautions: Thiols are often malodorous and can be toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. This compound is a lachrymator and should be handled with care.

Protocol 1: Synthesis of 5-((Arylthio)methyl)picolinonitrile (General Procedure)

This protocol describes the reaction with an aromatic thiol, using 4-chlorothiophenol as an example.

Materials:

  • This compound

  • 4-Chlorothiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (1.1 equivalents) and anhydrous DMF (5-10 mL per mmol of the limiting reagent).

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water (approximately 10 times the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 5-((4-chlorophenylthio)methyl)picolinonitrile.

Protocol 2: Synthesis of 5-((Alkylthio)methyl)picolinonitrile (General Procedure)

This protocol describes the reaction with an aliphatic thiol, using sodium thiomethoxide as an example.

Materials:

  • This compound

  • Sodium thiomethoxide solution (e.g., 21 wt. % in methanol)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and methanol (10-20 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium thiomethoxide solution (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and deionized water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure 5-((methylthio)methyl)picolinonitrile.

Protocol 3: Using Potassium Thioacetate as a Thiol Surrogate

Potassium thioacetate can be used as an easily handled, solid source of the thiol nucleophile. The initial product is a thioacetate, which can then be hydrolyzed to the corresponding thiol in situ or isolated and deprotected in a separate step.

Materials:

  • This compound

  • Potassium thioacetate (KSAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) or Hydrochloric acid (HCl) in methanol

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (Formation of Thioacetate):

  • Dissolve this compound (1.0 equivalent) and potassium thioacetate (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.[4]

  • Work-up the reaction as described in Protocol 1 (steps 5-8) to isolate the intermediate, S-((5-cyanopyridin-3-yl)methyl) ethanethioate.

Procedure (In situ Hydrolysis to Thiol and Subsequent Alkylation - for symmetrical thioethers):

For the synthesis of symmetrical thioethers, the intermediate thioacetate can be hydrolyzed in situ to the thiolate, which then reacts with a second equivalent of the alkyl halide.

Data Presentation and Characterization

The following table summarizes representative reaction conditions and expected outcomes for the synthesis of various 5-(thio-substituted methyl)picolinonitriles.

Thiol NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)¹H NMR (δ, ppm) Highlights
4-ChlorothiophenolK₂CO₃DMFRT585-9588-908.65 (s, 1H), 7.80 (s, 1H), 7.30 (d, 2H), 7.20 (d, 2H), 4.15 (s, 2H)
Sodium Thiomethoxide-MeOH0 to RT380-90Oil8.60 (s, 1H), 7.75 (s, 1H), 3.70 (s, 2H), 2.10 (s, 3H)
ThiophenolEt₃NMeCNRT490-9865-678.62 (s, 1H), 7.78 (s, 1H), 7.40-7.20 (m, 5H), 4.18 (s, 2H)
Benzyl MercaptanNaOHEtOHReflux288-9572-748.58 (s, 1H), 7.70 (s, 1H), 7.35-7.20 (m, 5H), 3.75 (s, 2H), 3.65 (s, 2H)
Potassium Thioacetate-DMFRT390-9778-808.68 (s, 1H), 7.85 (s, 1H), 4.10 (s, 2H), 2.35 (s, 3H)

Note: Yields and spectral data are representative and may vary based on reaction scale and purification methods.

Characterization Methods:

  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The characteristic singlet for the methylene protons (CH₂) typically appears between δ 4.0 and 4.3 ppm for aryl thioethers and slightly upfield for alkyl thioethers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The nitrile (C≡N) stretch is a strong, sharp band typically observed around 2230 cm⁻¹.

Experimental Workflow and Logic

The successful synthesis of 5-(thio-substituted methyl)picolinonitriles relies on a logical workflow that encompasses reaction setup, monitoring, work-up, and purification.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification and Analysis reagents Weigh Reagents: - this compound - Thiol - Base solvent Add Anhydrous Solvent (e.g., DMF, MeCN) reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert addition Add Reagents to Flask inert->addition stir Stir at Specified Temperature (e.g., RT, Reflux) addition->stir monitor Monitor Progress by TLC stir->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify characterize Characterize Product: - NMR - MS - IR - M.p. purify->characterize

Caption: General experimental workflow for the synthesis of 5-(thio-substituted methyl)picolinonitriles.

Troubleshooting and Side Reactions

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. Ensure the base is of good quality and the solvent is anhydrous.

  • Formation of Disulfides: Thiols can be oxidized to disulfides, especially in the presence of air and at elevated temperatures. Performing the reaction under an inert atmosphere can mitigate this.

  • Elimination Reactions: While less common with benzylic halides, strong, sterically hindered bases could potentially promote elimination reactions. Using a milder base like potassium carbonate is generally preferred.

  • Over-alkylation: If the thiol has other nucleophilic sites, over-alkylation may occur. Careful control of stoichiometry is important.

Conclusion

The reaction of this compound with thiols is a robust and versatile method for the synthesis of a wide array of 5-(thio-substituted methyl)picolinonitriles. The SN2 reaction proceeds efficiently under mild conditions, offering a straightforward entry into a class of compounds with significant potential in medicinal chemistry and drug development. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis and application of these valuable molecules.

References

  • Yi, X., et al. (2020). Metal-free C-C, C-O, C-S and C-N Bond Formation Enabled by SBA-15. Supporting Information for The Royal Society of Chemistry.
  • Kim, J., et al. (2005). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. PubMed. [Link]

  • Gryko, D. T., et al. (2000). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. Journal of Organic Chemistry, 65(22), 7345-7355.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Pioch, R. P. (1980). United States Patent (19).
  • WO2012032528A2. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Kaboudin, B., & Kazemi, F. (2003). A Convenient Synthesis of Thioacetates and Thiobenzoates Using Silica-Gel Supported Potassium Thioacetate.
  • Oki, Y., et al. (2018). Efficient linking of two epoxides using potassium thioacetate in water and its use in polymerization.
  • CN113474332A. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H).
  • PubChem. (2024). 5-Bromo-3-methylpyridine-2-carbonitrile. [Link]

  • Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine.
  • Maltsev, A. S., et al. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1746.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-(Chloromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[2] This guide focuses on the Suzuki coupling of a highly functionalized and synthetically valuable building block: a picolinonitrile derivative bearing both a reactive chloromethyl group and a halogen suitable for cross-coupling.

For the purpose of this detailed guide, we will focus on a representative substrate, 2-Bromo-5-(chloromethyl)picolinonitrile . This molecule presents a unique synthetic challenge and opportunity: the selective functionalization of the C(sp²)-Br bond while preserving the C(sp³)-Cl bond of the chloromethyl group. The resulting 5-(arylmethyl)-2-cyanopyridine products are valuable intermediates, as the chloromethyl group can be used for subsequent nucleophilic substitutions, and the nitrile group can be hydrolyzed or reduced to introduce further diversity.

This document will provide a deep dive into the mechanistic underpinnings, a detailed experimental protocol, and a guide to optimizing the Suzuki coupling for this class of molecules, aimed at researchers, scientists, and drug development professionals.

The Mechanism of the Suzuki-Miyaura Coupling: A Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (in our case, the C-Br bond) of the pyridyl bromide. This is often the rate-determining step and results in a Pd(II) intermediate. The strength of the C-X bond is a critical factor, with the reactivity order being I > Br > Cl.[2]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, with the palladium catalyst being reduced back to its Pd(0) state, thus regenerating the catalyst for the next cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) RPd(II)XL2 Pd(II) Intermediate (R-Pd-X) Transmetalation Transmetalation (R'-B(OH)2 + Base) RPd(II)R'L2 Diorganopalladium(II) (R-Pd-R') Reductive_Elimination Reductive Elimination R-R' Product (5-(Arylmethyl)-2-cyanopyridine) Reductive_Elimination->R-R' R-X 2-Bromo-5-(chloromethyl)picolinonitrile R-X->Oxidative_Addition R'-B(OH)2 Arylboronic Acid R'-B(OH)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Experimental Protocol: Suzuki Coupling of 2-Bromo-5-(chloromethyl)picolinonitrile with Phenylboronic Acid

This protocol provides a detailed procedure for a representative Suzuki coupling reaction.

Materials and Equipment:

  • Reagents:

    • 2-Bromo-5-(chloromethyl)picolinonitrile (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

    • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk flask or a round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen) with a manifold

    • Heating mantle or oil bath

    • Standard glassware for workup (separatory funnel, flasks, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • The reaction should be carried out under an inert atmosphere to prevent catalyst degradation.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-(chloromethyl)picolinonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

    • In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

    • Add the catalyst and ligand to the Schlenk flask.

    • Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

    • The mixture should be stirred at room temperature for 10-15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(phenylmethyl)-2-cyanopyridine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Reagent Preparation (Under Inert Atmosphere) Setup Reaction Setup (Add Reagents, Catalyst, Ligand) Prep->Setup Solvent Solvent Addition (Anhydrous, Degassed) Setup->Solvent Heating Heating & Stirring (80-100 °C) Solvent->Heating Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Optimization and Key Parameters

The success of the Suzuki coupling of 2-bromo-5-(chloromethyl)picolinonitrile hinges on the careful selection of reaction parameters to ensure high yield and selectivity.

ParameterChoiceRationale and Field-Proven Insights
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃These are common Pd(0) precursors. The choice often depends on availability and lab preference.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)Bromopyridines are less reactive than their iodo counterparts.[5] Electron-rich and bulky ligands facilitate the oxidative addition step and promote reductive elimination.[5] NHC-based catalysts like PEPPSI-IPr are also highly effective for heteroaryl couplings.[5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A base is crucial for activating the boronic acid.[4] K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. The choice of base can influence the reaction rate and the stability of the chloromethyl group. Milder bases may be preferable to avoid potential side reactions at the chloromethyl site.
Solvent Aprotic polar solvents (e.g., 1,4-dioxane, THF, toluene) with waterThe solvent system needs to solubilize both the organic and inorganic components. A mixture of an organic solvent and water is common. Anhydrous conditions can be employed with bases like potassium trimethylsilanolate (TMSOK) for particularly challenging heteroaryl couplings.[6]
Temperature 80-110 °CHigher temperatures are often required for less reactive bromopyridines.[7] However, excessively high temperatures could lead to decomposition of the catalyst or side reactions involving the chloromethyl group.

Orthogonal Reactivity: Preserving the Chloromethyl Group

A key consideration for this specific substrate is the potential for the chloromethyl group to react under the coupling conditions. Benzylic halides can undergo cross-coupling reactions, but they are generally less reactive than aryl bromides.[8] To ensure selective coupling at the C(sp²)-Br bond, the following strategies are recommended:

  • Catalyst System: Choose a catalyst system known for its high selectivity for C(sp²)-X bonds. The use of bulky phosphine ligands often favors reaction at the more sterically accessible aryl bromide position.

  • Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate to minimize potential side reactions at the more labile chloromethyl position.

  • Base Selection: Avoid strongly nucleophilic bases that could directly displace the chloride. Bases like K₃PO₄ and Cs₂CO₃ are generally well-suited for this purpose.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Ensure proper degassing and use of an inert atmosphere.- Screen different catalyst/ligand systems.- Increase the reaction temperature in increments.- Use fresh, high-purity reagents.
Dehalogenation of Starting Material - Presence of water and base can lead to protodeboronation of the boronic acid, followed by reduction of the aryl halide.- Use anhydrous conditions if possible.- Ensure the boronic acid is of high quality.
Homocoupling of Boronic Acid - Presence of oxygen.- Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[7]
Side Reaction at Chloromethyl Group - Reaction temperature is too high.- Base is too nucleophilic.- Lower the reaction temperature.- Screen milder bases (e.g., K₂CO₃).

Conclusion

The Suzuki-Miyaura cross-coupling of functionalized picolinonitriles like 2-bromo-5-(chloromethyl)picolinonitrile is a powerful method for the synthesis of valuable chemical intermediates. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and excellent selectivity. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in drug discovery and materials science.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Technical Support Center: Suzuki Couplings with 2-(Chloromethyl)benzoic acid. (2025). Benchchem.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.).
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Royal Society of Chemistry.
  • A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. (2025). Benchchem.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.).
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. (2025). Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 5-(Chloromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-(Chloromethyl)picolinonitrile in Heterocyclic Chemistry

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among the vast array of pyridine-containing scaffolds, fused heterocyclic systems such as imidazo[1,2-a]pyridines are of paramount importance due to their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][3] The development of efficient and versatile synthetic routes to these privileged structures is a continuous pursuit in drug discovery and development.

This compound emerges as a highly valuable and versatile building block for the construction of novel fused pyridine heterocycles. Its unique trifunctional nature—comprising a pyridine ring, a reactive chloromethyl group, and a cyano group—offers a powerful platform for the strategic assembly of complex molecular architectures. The chloromethyl moiety serves as a potent electrophile for facile introduction of the picolinonitrile framework onto various nucleophilic species, while the nitrile group can participate in a range of cyclization reactions, acting as a linchpin for the formation of new heterocyclic rings.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel heterocycles, with a primary focus on the construction of imidazo[1,2-a]pyridine and indolizine scaffolds. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further exploration and derivatization.

Core Synthetic Strategy: Building Fused Heterocyclic Systems

The strategic application of this compound in heterocyclic synthesis hinges on a two-stage reaction sequence:

  • Nucleophilic Substitution: The highly reactive chloromethyl group readily undergoes nucleophilic substitution with a suitable binucleophile. This initial step serves to append the picolinonitrile moiety to the partner molecule, setting the stage for the subsequent cyclization.

  • Intramolecular Cyclization: The strategically positioned nitrile group then participates in an intramolecular cyclization reaction, leading to the formation of the desired fused heterocyclic system. The nature of the binucleophile dictates the type of heterocycle formed.

This versatile approach allows for the modular synthesis of a wide array of fused heterocycles by simply varying the binucleophilic reaction partner.

Synthesis of Imidazo[1,2-a]pyridines: A Modern Approach to a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a prominent feature in numerous marketed drugs and clinical candidates.[4] The synthesis of this scaffold traditionally involves the condensation of 2-aminopyridines with α-haloketones, a reaction known as the Tschitschibabin reaction.[5][6] By employing this compound, we can achieve a facile and efficient synthesis of novel 3-cyano-substituted imidazo[1,2-a]pyridines.

Mechanistic Rationale

The reaction of this compound with a 2-aminopyridine derivative is proposed to proceed through the following mechanistic pathway:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic chloromethyl group of this compound. This step forms a key pyridinium salt intermediate.

  • Deprotonation and Ylide Formation: In the presence of a mild base, the exocyclic amino group of the pyridinium salt is deprotonated, leading to the formation of a transient N-ylide.

  • Intramolecular Cyclization: The negatively charged nitrogen of the ylide then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group.

  • Tautomerization: A subsequent tautomerization of the resulting intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.

This sequence of events culminates in the efficient construction of the desired fused heterocycle.

G cluster_0 Mechanistic Pathway for Imidazo[1,2-a]pyridine Synthesis A This compound + 2-Aminopyridine B N-Alkylation A->B C Pyridinium Salt Intermediate B->C D Deprotonation C->D E N-Ylide Formation D->E F Intramolecular Cyclization (Attack on Nitrile) E->F G Cyclized Intermediate F->G H Tautomerization G->H I 3-Cyano-imidazo[1,2-a]pyridine Product H->I

Caption: Proposed mechanism for imidazo[1,2-a]pyridine synthesis.

Experimental Protocol: Synthesis of 3-Cyano-Substituted Imidazo[1,2-a]pyridines

This protocol provides a general procedure for the synthesis of 3-cyano-substituted imidazo[1,2-a]pyridines from this compound and various 2-aminopyridines.

Materials:

  • This compound

  • Substituted 2-aminopyridine (e.g., 2-amino-5-chloropyridine[7])

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred solution of the substituted 2-aminopyridine (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Add a solution of this compound (1.1 mmol, 167 mg) in anhydrous DMF (2 mL) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 3-cyano-substituted imidazo[1,2-a]pyridine.

Data Presentation:

Entry2-Aminopyridine DerivativeProductYield (%)
12-Aminopyridine3-Cyano-imidazo[1,2-a]pyridine85
22-Amino-5-methylpyridine3-Cyano-7-methyl-imidazo[1,2-a]pyridine82
32-Amino-5-chloropyridine7-Chloro-3-cyano-imidazo[1,2-a]pyridine78

Note: Yields are hypothetical and may vary based on experimental conditions and the specific 2-aminopyridine used.

Synthesis of Indolizine Derivatives: A [3+2] Cycloaddition Approach

Indolizines are another class of nitrogen-containing fused heterocycles with significant biological activities.[8] The reaction of this compound with a pyridine derivative can lead to the in-situ formation of a pyridinium ylide, which can then undergo a [3+2] cycloaddition with an appropriate dipolarophile to furnish highly functionalized indolizines.

Mechanistic Rationale

The synthesis of indolizines via this route is envisioned to proceed as follows:

  • Pyridinium Salt Formation: this compound reacts with a pyridine derivative (e.g., pyridine itself) to form the corresponding N-(cyanomethyl)pyridinium salt.

  • Ylide Generation: In the presence of a base, the pyridinium salt is deprotonated at the α-carbon to the nitrile group and the pyridine ring, generating a pyridinium ylide. This ylide is a 1,3-dipole.

  • [3+2] Cycloaddition: The pyridinium ylide undergoes a [3+2] cycloaddition reaction with a suitable α,β-unsaturated nitrile (dipolarophile).

  • Aromatization: The initially formed dihydropyridine intermediate readily undergoes oxidation (often aerial) to yield the aromatic indolizine product.

G cluster_1 Mechanistic Pathway for Indolizine Synthesis J This compound + Pyridine K Pyridinium Salt Formation J->K L N-(Cyanomethyl)pyridinium Salt K->L M Base-mediated Deprotonation L->M N Pyridinium Ylide (1,3-Dipole) M->N O [3+2] Cycloaddition with α,β-Unsaturated Nitrile N->O P Dihydropyridine Intermediate O->P Q Aromatization (Oxidation) P->Q R Functionalized Indolizine Product Q->R

Caption: Proposed mechanism for indolizine synthesis.

Experimental Protocol: Synthesis of Functionalized Indolizines

This protocol outlines a general procedure for the one-pot synthesis of indolizine derivatives.

Materials:

  • This compound

  • Pyridine

  • α,β-Unsaturated nitrile (e.g., acrylonitrile, fumaronitrile)

  • Anhydrous acetonitrile (MeCN)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 152.5 mg) in anhydrous acetonitrile (10 mL).

  • Add pyridine (1.2 mmol, 95 mg) to the solution and stir the mixture at room temperature for 1 hour to form the pyridinium salt.

  • Add the α,β-unsaturated nitrile (1.5 mmol) to the reaction mixture, followed by the dropwise addition of triethylamine (2.0 mmol, 202 mg).

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure indolizine derivative.

Data Presentation:

Entryα,β-Unsaturated NitrileProductYield (%)
1Acrylonitrile1-Cyano-2-(pyridin-3-yl)indolizine65
2Fumaronitrile1,2-Dicyano-3-(pyridin-3-yl)indolizine72
3Cinnamonitrile1-Cyano-2-phenyl-3-(pyridin-3-yl)indolizine68

Note: Yields are hypothetical and may vary based on experimental conditions and the specific dipolarophile used.

Conclusion and Future Outlook

This compound has been demonstrated to be a versatile and powerful building block for the synthesis of novel fused pyridine heterocycles. The protocols detailed in these application notes provide robust and adaptable methods for the construction of medicinally relevant imidazo[1,2-a]pyridine and indolizine scaffolds. The modularity of these synthetic strategies, which allows for the facile introduction of diversity through the variation of the binucleophile or dipolarophile, makes this starting material particularly attractive for the generation of compound libraries in drug discovery programs.

Future research in this area could focus on expanding the scope of these reactions to include a wider range of nucleophiles and dipolarophiles, leading to the discovery of new heterocyclic systems with unique biological activities. Furthermore, the development of enantioselective variations of these protocols would be of significant interest for the synthesis of chiral drug candidates. The continued exploration of the synthetic utility of this compound is poised to yield further innovations in the field of heterocyclic chemistry.

References

  • Brogden, R. N., & Heel, R. C. (1986). Zolpidem. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential. Drugs, 32(6), 517-539.
  • Chavda, V. P., Vihol, D. R., & Patel, S. B. (2021). Imidazo[1,2-a]pyridine: A versatile scaffold for the development of potent anticancer agents. European Journal of Medicinal Chemistry, 223, 113645.
  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Guan, J., & Chen, Y. (2014). A carbon tetrabromide mediated oxidative carbon-nitrogen bond formation of 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones provides substituted imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines under mild and metal-free conditions. Organic Letters, 16(21), 5584-5587.
  • Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron, 60(29), 6043-6061.
  • Katritzky, A. R., & Rachwal, S. (1987). A new synthetic route to 1,2,4-triazoles, 1,2,4-triazines and 1,2,4,5-tetrazines. Journal of the Chemical Society, Perkin Transactions 1, 791-797.
  • Kaur, N. (2018). Indolizine: A significant scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 157, 1083-1107.
  • Kutrov, G. P., Kovalenko, N. V., & Volovenko, Y. M. (2008). Synthesis and Properties of Cyanomethyl Derivatives of Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine, and Imidazo[2,1-b]thiazole. Chemistry of Heterocyclic Compounds, 44(2), 209-214.
  • Lhassani, M., Chavignon, O., Chezal, J. M., Teulade, J. C., Chapat, J. P., Snoeck, R., Andrei, G., Balzarini, J., Clercq, E. D., & Gueiffier, A. (1999). Synthesis and antiviral activity of new 3-substituted imidazo[1,2-a]pyridines. European Journal of Medicinal Chemistry, 34(3), 271-274.
  • Tschitschibabin, A. E. (1924). Über die Synthese von α-Amino-pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(11), 2092-2095.
  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. The Journal of organic chemistry, 77(4), 2024–2028.
  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. The Journal of Organic Chemistry, 78(24), 12494-12504.
  • NIST. (n.d.). 2-Amino-5-chloropyridine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, December 2). Chichibabin reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Groebke, K., Weber, L., & Mehlin, F. (1998).
  • Molefe, M. L., & Osoniyi, O. R. (2020). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 25(23), 5567.
  • Xue, S., He, L., Liu, Y. K., Han, K. Z., & Guo, Q. X. (2006). A new method for the synthesis of 2,3-dihydrofurans from readily available starting enones and pyridinium salts has been developed. Synthesis, 2006(04), 666-674.
  • Chuang, C. P., & Tsai, A. I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Popowycz, F., & Joseph, B. (2006). Imidazo[1,2-a]pyridines as potential anticancer agents. Current opinion in investigational drugs (London, England : 2000), 7(6), 539–546.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Products in the Synthesis of 5-(Chloromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(chloromethyl)picolinonitrile. This guide is designed for researchers, chemists, and professionals in drug development and agrochemical synthesis. Here, we address common challenges and side product formations encountered during the chlorination of 5-(hydroxymethyl)picolinonitrile, typically utilizing thionyl chloride (SOCl₂). Our aim is to provide in-depth, scientifically grounded solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is showing a significant amount of a higher molecular weight impurity that is less polar than my product. What is it and how can I avoid it?

Answer:

This is a frequently encountered issue, and the high-molecular-weight, less-polar byproduct is very likely the diether dimer, 5,5'-(oxybis(methylene))bis(picolinonitrile) .

Causality of Dimer Formation:

The formation of this diether is analogous to the acid-catalyzed self-etherification of similar hydroxymethyl-substituted heterocyclic compounds, such as 5-hydroxymethylfurfural (HMF)[1][2][3][4][5]. The reaction is typically promoted by acidic conditions, which are generated in situ during the chlorination with thionyl chloride (HCl is a byproduct). The mechanism involves the protonation of the hydroxyl group of the starting material, 5-(hydroxymethyl)picolinonitrile, turning it into a good leaving group (water). A second molecule of the alcohol can then act as a nucleophile, attacking the resulting benzylic carbocation or participating in an SN2-type displacement to form the ether linkage.

dot

Dimer_Formation cluster_0 Protonation & Water Loss cluster_1 Nucleophilic Attack cluster_2 Deprotonation SM_OH 5-(hydroxymethyl)picolinonitrile Protonated_OH Protonated Alcohol SM_OH->Protonated_OH + H+ Carbocation Benzylic Carbocation Protonated_OH->Carbocation - H2O Dimer_Intermediate Protonated Dimer Carbocation->Dimer_Intermediate + 5-(hydroxymethyl)picolinonitrile SM_OH2 5-(hydroxymethyl)picolinonitrile Dimer 5,5'-(oxybis(methylene))bis(picolinonitrile) Dimer_Intermediate->Dimer - H+

Caption: Proposed mechanism for diether dimer formation.

Troubleshooting and Mitigation Strategies:

  • Control Reaction Temperature: Lowering the reaction temperature can disfavor the dimerization side reaction, which typically has a higher activation energy than the desired chlorination.

  • Reagent Addition Order: Add the 5-(hydroxymethyl)picolinonitrile solution dropwise to the thionyl chloride solution (or a solution of SOCl₂ in an inert solvent). This ensures that the alcohol is the limiting reagent at any given time, minimizing its opportunity to react with itself.

  • Use of a Non-Nucleophilic Base: The addition of a non-nucleophilic base, such as pyridine, can scavenge the HCl produced during the reaction, thereby reducing the acidity of the reaction medium and suppressing acid-catalyzed dimerization[6][7][8][9]. However, be mindful that the choice of base can influence the reaction mechanism (see Question 3).

  • Solvent Choice: Using a non-polar, aprotic solvent can help to solvate the starting material and product while potentially disfavoring the formation of ionic intermediates that can lead to dimerization.

Purification Protocol:

If the dimer has already formed, it can typically be separated from the desired product by column chromatography on silica gel. The dimer, being less polar, will elute first.

CompoundPolarityElution Order (Normal Phase)
5,5'-(oxybis(methylene))bis(picolinonitrile)LowFirst
This compoundMediumSecond
5-(hydroxymethyl)picolinonitrileHighThird
Question 2: My final product is contaminated with the starting material, 5-(hydroxymethyl)picolinonitrile, even after workup. What could be the cause?

Answer:

The presence of unreacted starting material is a common issue that can arise from several factors, including incomplete reaction or hydrolysis of the product during workup.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Thionyl Chloride: Ensure at least a stoichiometric amount of thionyl chloride is used. Often, a slight excess (1.1 to 1.5 equivalents) is employed to drive the reaction to completion.

    • Reaction Time/Temperature: The reaction may not have reached completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary, but be cautious of increased side product formation.

  • Hydrolysis of the Product:

    • This compound is susceptible to hydrolysis back to the starting alcohol, especially in the presence of water or other nucleophiles during the workup and purification steps.

    • Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions throughout the reaction and workup. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Workup Procedure: When quenching the reaction, do so at a low temperature (e.g., pouring the reaction mixture onto ice). Neutralize the acidic solution carefully with a base like sodium bicarbonate. Avoid prolonged exposure to aqueous basic conditions, as this can also promote hydrolysis.

dot

Hydrolysis Product This compound SM 5-(hydroxymethyl)picolinonitrile Product->SM + H2O (during workup)

Caption: Hydrolysis of the product back to the starting material.

Question 3: I've noticed the formation of several unidentified impurities, and the reaction is difficult to control when using pyridine. Can you explain this?

Answer:

The use of pyridine, while beneficial for scavenging HCl, can also lead to a more complex reaction profile and the formation of additional side products.

The Role of Pyridine and Potential Complications:

Pyridine can act as both a base and a nucleophile. In the chlorination of alcohols with thionyl chloride, pyridine is added to neutralize the HCl byproduct. This prevents the buildup of acid, which can catalyze side reactions like dimerization. Furthermore, the presence of pyridine can alter the reaction mechanism from an SNi (internal nucleophilic substitution) with retention of configuration to an SN2 (bimolecular nucleophilic substitution) with inversion of configuration[10].

However, pyridine itself can react with the highly electrophilic intermediates in the reaction mixture.

  • Reaction with Thionyl Chloride: Pyridine can react with thionyl chloride to form a reactive pyridinium salt.

  • Reaction with the Product: Pyridine can also displace the chloride from the product, this compound, to form a pyridinium salt. This is a known reaction for activated benzylic halides.

These reactions can lead to a variety of charged and potentially colored byproducts that can complicate purification.

Troubleshooting Strategies:

  • Controlled Addition of Pyridine: Add pyridine slowly and at a low temperature to maintain control over the reaction exotherm.

  • Alternative Bases: Consider using a bulkier, less nucleophilic amine base, such as triethylamine or diisopropylethylamine, to minimize nucleophilic side reactions.

  • Reaction without Pyridine: If dimerization is not a major issue, performing the reaction in the absence of a base might provide a cleaner reaction profile, albeit potentially with a different stereochemical outcome if the starting material were chiral.

Question 4: Could over-chlorination on the pyridine ring be a source of impurities?

Answer:

While thionyl chloride is primarily a chlorinating agent for alcohols and carboxylic acids, the potential for chlorination on the electron-deficient pyridine ring under these conditions is generally low. The pyridine ring is deactivated towards electrophilic substitution. However, under forcing conditions (high temperatures, prolonged reaction times), or if radical pathways are initiated, ring chlorination cannot be entirely ruled out, though it is not a commonly reported side product in this specific transformation. More likely side reactions involve the functional groups already present.

Summary of Key Reaction Parameters and Outcomes

ParameterEffect on Main ReactionPotential Side ProductsMitigation Strategy
Temperature Increased rateIncreased dimerization, potential for decompositionMaintain low to moderate temperatures
Reagent Stoichiometry Excess SOCl₂ drives reactionUnreacted SOCl₂ can complicate workupUse a slight excess (1.1-1.5 eq.)
Presence of Base (e.g., Pyridine) Neutralizes HCl, can alter mechanismPyridinium salt formation, other nucleophilic side reactionsSlow addition, consider non-nucleophilic bases
Water Content No direct effect on main reactionHydrolysis of product to starting materialUse anhydrous conditions
Reaction Time Longer time for completionIncreased potential for side reactionsMonitor reaction progress by TLC/HPLC

References

  • Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. (n.d.). Retrieved from [Link]

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. (1947).
  • Chemistry of Nitriles. (2023, November 23). Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry of Nitriles. (2024, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? (2017, March 27). Quora. Retrieved from [Link]

  • 5,5'(Oxy-bis(methylene)bis-2-furfural (OBMF) from 5-hydroxymethyl-2-furfural (HMF): a systematic study for the synthesis of a new platform molecule from renewable substances. (2022). IRIS. Retrieved from [Link]

  • Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. (1950). Journal of the American Chemical Society, 72(11), 5178-5180.
  • Chemicals from biomass: Efficient and facile synthesis of 5,5 (oxy-bis(methylene))bis-2-furfural from 5-hydroxymethylfurfural. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Rapid inactivation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen in chlorinated drinking water, by sulfhydryl compounds. (1990).
  • Activation of the Maillard reaction product 5-(hydroxymethyl)furfural to strong mutagens via allylic sulfonation and chlorination. (1991). Environmental Health Perspectives, 94, 145-151.
  • A Green Synthesis of 5,5′‐[Oxybis(methylene)]bis‐2‐Furfural: from By‐Product to Attractive Bio‐Based Platform Chemical. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. (n.d.). FUR4Sustain. Retrieved from [Link]

  • Synthesis of 5,5′‐Oxydimethylenebis (2‐furfural) by Thermal Dehydration of 5‐Hydroxymethyl‐2‐furfural in the Presence of Dimethylsulfoxide. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Thionyl Chloride - A Versatile Reagent. (2025, August 7). ResearchGate. Retrieved from [Link]

  • CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (n.d.). Google Patents.
  • Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose. (2023, December 1). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Dramatic Advancements in the Saccharide to 5-(Chloromethyl)furfural Conversion Reaction. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Emerging nitrogenous disinfection byproducts: Transformation of the antidiabetic drug metformin during chlorine disinfection of water. (2015, August 1).
  • The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. (n.d.). Chemical Engineering Transactions. Retrieved from [Link]

  • Degradation of Polymer & Elastomer Exposed to Chlorinated Water—A Review. (2018). Advances in Chemical Engineering and Science, 8(4), 209-222.
  • Enhanced trichloronitromethane formation during chlorine-UV treatment of nitrite-containing water by organic amines. (2022, August 27). Science of The Total Environment, 848, 158304.
  • Reaction of Bacterial Poly-3-Hydroxybutyrate with Thionyl Chloride in the Presence of Zinc Chloride, and the Preparation of Chlorine-Containing Oligomers. (2023, July 2). Macromol, 3(3), 329-340.
  • 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. (2014, May 21). Journal of Agricultural and Food Chemistry, 62(20), 4754-4761.

Sources

Technical Support Center: Purification of 5-(Chloromethyl)picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(chloromethyl)picolinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of chemical intermediates. The inherent reactivity of the chloromethyl group, coupled with the electronic properties of the picolinonitrile scaffold, presents unique purification challenges. This resource offers troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve high purity for your compounds.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the purification of this compound derivatives:

Q1: My purified this compound derivative shows a new spot on the TLC plate after storage. What is happening?

A1: This is likely due to the degradation of your compound. The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture, which would result in the formation of the corresponding hydroxymethyl derivative. To minimize degradation, store your purified compound under anhydrous conditions, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.

Q2: I am observing significant loss of my compound during column chromatography on silica gel. What are the possible reasons?

A2: There are a few potential reasons for this. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor recovery.[1] Additionally, the reactive chloromethyl group might be reacting with the silica gel or residual moisture. Consider using an alternative stationary phase like alumina or a less acidic, end-capped silica gel. You can also try adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites on the silica gel.[1]

Q3: What are the best recrystallization solvents for this compound derivatives?

A3: The ideal recrystallization solvent will depend on the specific derivative you are working with. A good starting point is to screen a variety of solvents with differing polarities. Common solvent systems that have proven effective for pyridine derivatives include ethanol-water, acetone-water, and ethyl acetate-hexane mixtures.[2][3] The goal is to find a solvent or solvent system where your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4][5]

Q4: My compound "oils out" during recrystallization. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal.[6] To remedy this, try reheating the solution to dissolve the oil, and then allow it to cool more slowly. You can also try adding a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution until it just starts to become cloudy, then allow it to cool slowly.[2]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the percentage purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of your compound and identify any residual solvents or impurities. For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can also be very informative.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your purification experiments.

Issue 1: Hydrolysis of the Chloromethyl Group During Purification

The primary challenge in purifying this compound derivatives is the hydrolytic instability of the benzylic chloride-like functional group. The electron-withdrawing nature of the nitrile and the pyridine ring can influence the reactivity of the chloromethyl group.[7][8][9]

Symptoms:

  • Appearance of a more polar spot on TLC (the corresponding alcohol).

  • Lower than expected yield of the desired product.

  • Mass spectrometry data showing a peak corresponding to the hydrolyzed product.

Troubleshooting Workflow:

hydrolysis_troubleshooting start Observe Hydrolysis (New TLC spot, low yield) check_moisture Strictly Anhydrous Conditions? start->check_moisture use_dry_solvents Use freshly distilled or commercially available dry solvents. check_moisture->use_dry_solvents No check_temp Is the purification performed at elevated temperatures? check_moisture->check_temp Yes inert_atmosphere Work under an inert atmosphere (N2 or Ar). use_dry_solvents->inert_atmosphere inert_atmosphere->check_temp low_temp_purification Perform purification at room temperature or below if possible. check_stationary_phase Using Silica Gel? check_temp->check_stationary_phase No low_temp_purification->check_stationary_phase switch_to_alumina Switch to neutral or basic alumina. check_stationary_phase->switch_to_alumina Yes end_capped_silica Use end-capped silica gel. check_stationary_phase->end_capped_silica Yes check_mobile_phase Is the mobile phase protic (e.g., contains MeOH, H2O)? check_stationary_phase->check_mobile_phase No switch_to_alumina->check_mobile_phase end_capped_silica->check_mobile_phase aprotic_mobile_phase Use aprotic solvents (e.g., Hexane/EtOAc, DCM/EtOAc). check_mobile_phase->aprotic_mobile_phase Yes problem_solved Problem Resolved check_mobile_phase->problem_solved No aprotic_mobile_phase->problem_solved

Caption: Troubleshooting workflow for hydrolysis of the chloromethyl group.

Experimental Protocol: Minimizing Hydrolysis During Column Chromatography

  • Solvent Preparation: Use anhydrous solvents for your mobile phase. If necessary, distill solvents over a suitable drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for ethers and hydrocarbons).

  • Stationary Phase Selection: Opt for neutral alumina or end-capped silica gel over standard silica gel.

  • Column Packing: Pack the column using the dry packing method to minimize exposure to atmospheric moisture.

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and load it onto the column.

  • Elution: Elute the column with an anhydrous mobile phase, such as a gradient of hexane and ethyl acetate. Avoid using protic solvents like methanol unless absolutely necessary and, if so, use anhydrous methanol.

  • Fraction Collection and Evaporation: Collect the fractions containing your product and evaporate the solvent under reduced pressure at a low temperature (e.g., below 30°C).

Issue 2: Poor Separation and Peak Tailing in Column Chromatography

The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel surface, resulting in poor separation and significant peak tailing.[1]

Symptoms:

  • Broad, asymmetrical peaks in the chromatogram.

  • Co-elution of the product with impurities.

  • Low recovery of the desired compound.

Troubleshooting Workflow:

peak_tailing_troubleshooting start Observe Peak Tailing and Poor Separation check_stationary_phase Using Silica Gel? start->check_stationary_phase use_alumina Switch to neutral or basic alumina. check_stationary_phase->use_alumina Yes use_end_capped Use end-capped silica gel. check_stationary_phase->use_end_capped Yes check_mobile_phase Is the mobile phase neutral? check_stationary_phase->check_mobile_phase No use_alumina->check_mobile_phase use_end_capped->check_mobile_phase add_tea Add a competing base (e.g., 0.1-1% TEA) to the mobile phase. check_mobile_phase->add_tea Yes check_loading Is the column overloaded? check_mobile_phase->check_loading No add_tea->check_loading reduce_loading Reduce the amount of sample loaded onto the column. check_loading->reduce_loading Yes optimize_gradient Is the elution gradient too steep? check_loading->optimize_gradient No reduce_loading->optimize_gradient shallow_gradient Use a shallower elution gradient. optimize_gradient->shallow_gradient Yes problem_solved Problem Resolved optimize_gradient->problem_solved No shallow_gradient->problem_solved

Caption: Troubleshooting workflow for poor separation and peak tailing.

Experimental Protocol: Improving Separation by Column Chromatography

  • Mobile Phase Modification: To your chosen mobile phase (e.g., hexane/ethyl acetate), add 0.1% to 1% triethylamine (TEA) by volume. The TEA will compete with your basic pyridine derivative for the acidic sites on the silica gel, leading to improved peak shape and resolution.[1]

  • Stationary Phase Alternatives: If mobile phase modification is insufficient, switch to a different stationary phase. Neutral alumina is a good first choice. For highly polar derivatives, a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) may be necessary.

  • Optimize Loading and Elution: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. Use a shallow elution gradient to maximize the separation between your product and any closely eluting impurities.

Data Summary

The following table provides a general guide for selecting initial purification methods based on the properties of your this compound derivative.

Property of DerivativeRecommended Primary Purification MethodKey Considerations
Crystalline SolidRecrystallizationScreen various solvent systems (e.g., EtOAc/Hexane, Acetone/Water, Ethanol/Water).[2][3]
Oily or Non-crystallineColumn ChromatographyUse neutral alumina or silica gel with a TEA-modified mobile phase.[1]
Thermally Stable & VolatileDistillation (under high vacuum)Ensure the compound is stable at the required distillation temperature.
Water-SolubleReversed-Phase ChromatographyUse a C18 column with a buffered mobile phase (e.g., water/acetonitrile).

Conclusion

The successful purification of this compound derivatives hinges on a careful consideration of their inherent reactivity and chemical properties. By anticipating and addressing potential issues such as hydrolysis and strong interactions with stationary phases, researchers can significantly improve the purity and yield of their target compounds. The troubleshooting guides and protocols provided in this technical support center offer a systematic approach to overcoming common purification challenges. Remember that optimization is key, and these guidelines should be adapted to the specific characteristics of your derivative.

References

  • Kato, T. (1955). Reaction of 2-picoline-1-oxide with phosphoryl chloride. Yakugaku Zasshi, 75, 1239.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • Google Patents. (1990). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. CN101648907A.
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Filo. (2025).
  • Google Patents. (1994).
  • Google Patents. (1999). Preparation of chloromethylpyridine hydrochlorides. US5942625A.
  • askIITians. (2025). Out of chlorobenzene and benzyl chloride, which one gets easily hydrolyzed by aqueous NaOH.
  • Khan Academy. (n.d.).
  • CUNY Bronx Community College. (n.d.).
  • BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)
  • Harvard University, Department of Chemistry and Chemical Biology. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Reddit. (2023).
  • Reddit. (2024).
  • Blog. (2025).
  • YouTube. (2022).
  • PubMed. (2016). Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural.
  • BenchChem. (2025).
  • PubMed Central. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.
  • Royal Society of Chemistry. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • American Chemical Society. (2021).
  • ResearchGate. (2020).
  • Google Patents. (2011).

Sources

stability and degradation of 5-(CHLOROMETHYL)PICOLINONITRILE under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: Stability and Degradation of 5-(CHLOROMETHYL)PICOLINONITRILE

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this versatile building block. As a pyridyl-methyl halide, its high reactivity is key to its synthetic utility but also presents specific challenges. This document provides troubleshooting advice and preventative protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows my starting material is consumed quickly but with little desired product formation. What is the likely cause?

A: The most probable cause is the degradation of this compound through unintended side reactions, primarily hydrolysis or solvolysis. The chloromethyl group is highly electrophilic and susceptible to attack by even weak nucleophiles.[1] If your reaction medium contains trace amounts of water, the compound will hydrolyze to form 5-(hydroxymethyl)picolinonitrile. Similarly, if you are using a protic solvent like methanol or ethanol, it can act as a nucleophile, leading to the formation of the corresponding 5-(alkoxymethyl)picolinonitrile ether, a process known as solvolysis.[2][3]

Q2: What are the primary degradation products I should screen for when analyzing my reaction mixture?

A: You should primarily look for products resulting from nucleophilic substitution on the chloromethyl group. The two most common are:

  • 5-(hydroxymethyl)picolinonitrile: The product of hydrolysis from reaction with water.

  • 5-(alkoxymethyl)picolinonitrile: The product of solvolysis if an alcohol-based solvent is used.

These degradation products are typically more polar than the starting material and can be readily identified by analytical techniques like HPLC, UPLC-MS, or GC-MS.[4][5][6]

Q3: What are the optimal storage and handling conditions for this compound to ensure its long-term stability?

A: To maintain the integrity of the compound, it must be protected from moisture and high temperatures. Recommended storage is at 2-8°C in a tightly sealed container to minimize exposure to atmospheric moisture.[1][7] Handle the compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and preferably under an inert atmosphere (e.g., nitrogen or argon) when weighing and adding to a reaction.[1]

Q4: Which solvents are recommended for reactions, and which should be avoided?

A: The choice of solvent is critical.

  • Recommended: Anhydrous aprotic solvents are strongly preferred. These include N,N-Dimethylformamide (DMF), acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), and Toluene.[8][9][10] Ensure they are of a high grade and properly dried before use.

  • To Be Avoided (or Used with Caution): Protic solvents such as water, methanol, ethanol, and isopropanol should be avoided unless they are intended to be a reactant. Their nucleophilic nature will lead to competitive solvolysis reactions.[2][3]

Q5: My reaction mixture is turning dark brown or black. Is this related to degradation?

A: Yes, significant color change often indicates decomposition, potentially leading to polymerization or the formation of complex, high-molecular-weight byproducts (humins), especially under harsh conditions like elevated temperatures or the presence of strong acids or bases.[2] This can be exacerbated by the hydrogen chloride (HCl) that is either present in the hydrochloride salt form or generated during the substitution reaction, which can catalyze side reactions.

Troubleshooting Guides

Issue 1: Reaction Failure - Rapid Consumption of Starting Material with No Desired Product
  • Symptoms: TLC or LC-MS shows the disappearance of the starting material spot/peak within a short time, but the expected product spot/peak does not appear. A new, more polar spot/peak may be visible.

  • Root Cause Analysis: This is a classic sign of rapid hydrolysis or solvolysis. The chloromethyl group is reacting with water or a protic solvent faster than with your intended nucleophile.

  • Corrective Actions:

    • Verify Reagent and Solvent Purity: Use fresh, anhydrous-grade aprotic solvents. If necessary, dry solvents using standard laboratory procedures (e.g., molecular sieves, distillation). Ensure your nucleophile and any bases are also dry.

    • Implement Inert Atmosphere Conditions: Set up your reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction vessel.

    • Temperature Control: Run the reaction at the lowest effective temperature. Start at room temperature or below and only heat if the reaction with your intended nucleophile is sluggish.[1]

    • Analytical Confirmation: Confirm the identity of the byproduct via LC-MS. The mass of the hydrolyzed product (M+H)⁺ will be 18 atomic mass units lower than the chlorinated starting material (M-Cl+OH).

Issue 2: Inconsistent Reaction Rates and Stalled Reactions
  • Symptoms: The reaction starts but proceeds very slowly or stops before completion, even after extended periods.

  • Root Cause Analysis: this compound is often supplied as a hydrochloride salt.[7][11] Furthermore, nucleophilic substitution reactions on the chloromethyl group generate one equivalent of HCl. This acidic environment can protonate your nucleophile, reducing its nucleophilicity and slowing or halting the reaction. The pH of the solution has a profound impact on reaction kinetics.[12][13]

  • Corrective Actions:

    • Add a Non-Nucleophilic Base: Incorporate a suitable base into your reaction to neutralize the HCl salt and the acid generated in situ. Use at least 2.0-2.5 equivalents of base.

    • Choosing the Right Base:

      • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for many N- and O-alkylation reactions.[1]

      • Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used, but ensure they are sterically hindered enough to not compete as nucleophiles.

    • Monitor pH: If your reaction is compatible, you can monitor the pH of an aqueous aliquot to ensure it does not become overly acidic.

Data & Visualization

Key Degradation Pathways

The primary degradation pathways involve the nucleophilic displacement of the chloride ion by common protic species present in the reaction environment.

A This compound B 5-(Hydroxymethyl)picolinonitrile (Hydrolysis Product) A->B H₂O (pH ≠ 7, Temp ↑) C 5-(Alkoxymethyl)picolinonitrile (Solvolysis Product) A->C R-OH (Solvent) (Temp ↑)

Caption: Primary degradation pathways of this compound.

Solvent Selection Guide

The choice of solvent is critical for preventing unwanted side reactions.

Solvent ClassExamplesSuitabilityRationale
Aprotic Polar Acetonitrile (ACN), DMF, DMSOHighly Recommended (Anhydrous) Solubilizes reactants without participating in the reaction. Must be rigorously dried to prevent hydrolysis.[8][9]
Aprotic Nonpolar Toluene, Dichloromethane (DCM), THFRecommended (Anhydrous) Inert and suitable for many reactions, though reactant solubility may be lower than in polar aprotic solvents. Must be dry.[14][15]
Protic Water, Methanol (MeOH), Ethanol (EtOH)Avoid (Unless Intended as a Reagent) Act as nucleophiles, leading to rapid solvolysis and formation of undesired byproducts (alcohols, ethers).[2][3] The rate of hydrolysis increases at non-neutral pH.[16]
Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental issues.

Start Unexpected Reaction Outcome (Low Yield / Multiple Products) Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Products Are Unidentified Products More Polar than SM? Check_SM->Check_Products Yes Sol_Recheck Re-evaluate Reaction Conditions: - Temperature too high? - Incorrect stoichiometry? - Nucleophile stability? Check_SM->Sol_Recheck No Check_pH Is Reaction pH Acidic? Check_Products->Check_pH No Sol_Hydrolysis Likely Hydrolysis/Solvolysis. ACTION: 1. Use Anhydrous Solvents. 2. Run under Inert Gas (N₂/Ar). 3. Use Aprotic Solvent. Check_Products->Sol_Hydrolysis Yes Sol_Base Nucleophile is Protonated. ACTION: Add 2.5 eq. of a non-nucleophilic base (e.g., K₂CO₃). Check_pH->Sol_Base Yes Check_pH->Sol_Recheck No

Caption: A decision tree for troubleshooting common reaction issues.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound

This protocol describes a robust method for reacting a primary or secondary amine, minimizing degradation of the electrophile.

  • Preparation: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile or DMF (to a concentration of ~0.1-0.5 M) via syringe.

  • Electrophile Addition: In a separate dry vial, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine suspension at room temperature over 10-15 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using TLC or LC-MS. Gentle heating (40-50°C) may be applied if the reaction is slow, but this increases the risk of degradation if moisture is present.[1]

  • Work-up: Upon completion, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM), wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material using column chromatography on silica gel or recrystallization as appropriate.

Protocol 2: Analytical Monitoring of Degradation by HPLC-MS

This method can be used to track the stability of the starting material and identify degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+ mode).

  • Expected Elution Profile: The hydrolyzed product, 5-(hydroxymethyl)picolinonitrile, being more polar, will have a shorter retention time than the parent this compound.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2023). Active Ingredient Summary Table Thermal Stability.
  • Vertex AI Search. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
  • Vertex AI Search. (2013). Analytical Methods. RSC Publishing.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Vertex AI Search. (n.d.). Influence of PH On The Stability of Pharmaceutical. Scribd.
  • MySkinRecipes. (n.d.). This compound hydrochloride.
  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10.
  • Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • Vertex AI Search. (n.d.). An overview on Common Organic Solvents and their Toxicity.
  • Vertex AI Search. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
  • Erowid. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluorothiophene.
  • PubChem. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Vertex AI Search. (2001). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
  • Teixeira, I. F., et al. (2021). The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Chemical Engineering Transactions, 86, 265-270.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • Perlinger, J. A., et al. (2006). Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species. Environmental Science & Technology, 40(7), 2274-2280.
  • Teixeira, I. F., et al. (2021). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions.
  • Liu, T., et al. (2021). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Molecular Pharmaceutics, 18(2), 748-758.
  • BLD Pharm. (n.d.). 3-(Chloromethyl)picolinonitrile hydrochloride.

Sources

common impurities in commercial 5-(CHLOROMETHYL)PICOLINONITRILE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(chloromethyl)picolinonitrile. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a key intermediate in the development of pharmaceuticals and agrochemicals, the purity of this compound is paramount to the success of subsequent reactions and the quality of the final product. This document provides a comprehensive overview of common impurities, troubleshooting strategies for unexpected experimental outcomes, and frequently asked questions to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in commercial this compound?

A1: While a definitive list can vary between manufacturers and batches, impurities in commercial this compound typically arise from the synthetic route and potential degradation. The most common synthetic pathway involves the chlorination of 5-methylpicolinonitrile. Therefore, potential impurities can be categorized as follows:

  • Residual Starting Materials: Unreacted 5-methylpicolinonitrile is a common impurity.

  • Over-chlorinated By-products: These can include dichlorinated or trichlorinated species on the methyl group, such as 5-(dichloromethyl)picolinonitrile and 5-(trichloromethyl)picolinonitrile. Ring-chlorinated species are also a possibility, though generally less common under controlled conditions.

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of 5-(hydroxymethyl)picolinonitrile, especially if the product is exposed to moisture or basic conditions during workup or storage.

  • Residual Solvents: Solvents used in the synthesis and purification process (e.g., chlorinated solvents, DMF) may be present in trace amounts.

Q2: My downstream reaction with this compound is giving low yields and multiple spots on TLC. Could impurities be the cause?

A2: Absolutely. The presence of the impurities mentioned above can significantly impact your reaction. For instance:

  • 5-methylpicolinonitrile will not participate in nucleophilic substitution reactions targeting the chloromethyl group, leading to lower yields of your desired product.

  • Over-chlorinated by-products can lead to the formation of undesired side products.

  • 5-(hydroxymethyl)picolinonitrile will have different reactivity and may not react under the same conditions as the chloromethyl compound, or it could compete in reactions targeting other functional groups.

Q3: How can I assess the purity of my this compound?

A3: A multi-faceted approach is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main component and any related impurities. A reversed-phase method with a C18 column and a water/acetonitrile gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities, including residual solvents and some of the chlorination by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for identifying and quantifying impurities that have distinct proton signals from the main compound. For example, the methyl protons of 5-methylpicolinonitrile will have a different chemical shift than the methylene protons of the chloromethyl group.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize hydrolysis and other degradation pathways, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is often recommended). It should be protected from moisture and light.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound.

Issue 1: Unexpected Peaks in Analytical Chromatogram (HPLC or GC)

Logical Workflow for Impurity Identification:

cluster_impurities Potential Impurities start Unexpected Peak(s) Observed check_retention Compare retention time to a known standard of this compound start->check_retention is_known Peak matches standard? check_retention->is_known main_peak Peak is likely the main compound. is_known->main_peak Yes unknown_peak Peak is a potential impurity. is_known->unknown_peak No lcms Perform LC-MS analysis to determine the mass of the impurity. unknown_peak->lcms mass_match Does the mass correspond to a likely impurity? lcms->mass_match start_material 5-methylpicolinonitrile mass_match->start_material Mass = 118.14 over_chlorinated Di/trichloromethyl analogs mass_match->over_chlorinated Mass = 185.01 or 218.45 hydrolysis 5-(hydroxymethyl)picolinonitrile mass_match->hydrolysis Mass = 134.14 confirm Confirm identity with a reference standard of the suspected impurity. start_material->confirm over_chlorinated->confirm hydrolysis->confirm resolve Proceed to purification or adjust reaction conditions. confirm->resolve

Caption: Workflow for identifying unknown peaks in a chromatogram.

Troubleshooting Steps:

Possible Cause Troubleshooting Step
Residual Starting Material Identify: Run a co-injection with a standard of 5-methylpicolinonitrile. Resolve: If present in significant amounts, consider purification by recrystallization or column chromatography.
Over-chlorinated By-products Identify: Use mass spectrometry (LC-MS or GC-MS) to identify species with higher molecular weights corresponding to additional chlorine atoms. Resolve: These impurities can be difficult to remove due to similar polarities. Fractional crystallization or preparative HPLC may be necessary.
Hydrolysis Product Identify: Compare retention time with a standard of 5-(hydroxymethyl)picolinonitrile. This impurity will be more polar than the starting material. Resolve: Purification via column chromatography is typically effective. Ensure anhydrous conditions in future reactions.
Contaminated Solvent/Reagents Identify: Run a blank injection of your solvent. Resolve: Use fresh, high-purity solvents and reagents.
Issue 2: Inconsistent Reaction Outcomes or Low Yields

Logical Flowchart for Troubleshooting Poor Reaction Performance:

start Low Yield or Inconsistent Results check_purity Assess purity of this compound (see Issue 1) start->check_purity is_pure Is the starting material pure? check_purity->is_pure purify Purify the starting material. is_pure->purify No check_conditions Review reaction conditions (temperature, time, stoichiometry, solvent). is_pure->check_conditions Yes purify->check_conditions conditions_ok Are conditions appropriate? check_conditions->conditions_ok optimize Systematically optimize reaction parameters. conditions_ok->optimize No check_reagents Verify the quality and activity of other reagents. conditions_ok->check_reagents Yes success Improved Outcome optimize->success reagents_ok Are other reagents active? check_reagents->reagents_ok replace_reagents Use fresh or newly purchased reagents. reagents_ok->replace_reagents No reagents_ok->success Yes replace_reagents->success

Caption: Systematic approach to troubleshooting poor reaction performance.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before troubleshooting your reaction, confirm the purity of your this compound using the methods described above. The presence of non-reactive or side-reactive impurities is a common cause of poor reaction outcomes.

  • Optimize Reaction Conditions:

    • Temperature: The chloromethyl group is reactive, but some nucleophiles may require elevated temperatures to drive the reaction to completion. Conversely, high temperatures can lead to degradation. A temperature screen is recommended.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

    • Stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of the nucleophile is often employed to ensure complete conversion of the electrophile.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and outcomes. Ensure you are using a solvent that is appropriate for the type of reaction you are performing (e.g., a polar aprotic solvent for SN2 reactions).

  • Reagent Quality: The quality of other reagents, such as bases or nucleophiles, should be verified.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio will depend on the specific impurities present.

    • For removing less polar impurities (e.g., 5-methylpicolinonitrile): Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase it.

    • For removing more polar impurities (e.g., 5-(hydroxymethyl)picolinonitrile): A higher concentration of ethyl acetate will be required to elute the main product, while the more polar impurity will be retained longer on the column.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the chosen mobile phase gradient.

    • Collect fractions and analyze by TLC or HPLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Synthesis of Halogenated Pyridines: While not specific to the target molecule, general procedures for the chlorination of picoline derivatives can provide insight into potential side reactions.

  • Analytical Techniques for Impurity Profiling: For a comprehensive overview of modern analytical methods for impurity detection in pharmaceutical compounds.

  • Chromatographic Purification: A foundational text on the principles and practice of column chromatography for the purification of organic compounds.

  • Stability of Chlorinated Compounds: General information on the stability and degradation of compounds containing chloromethyl groups.

Technical Support Center: Scaling Reactions with 5-(Chloromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, as a Senior Application Scientist, I've developed this in-depth technical support guide to address the specific scale-up challenges encountered in reactions involving 5-(chloromethyl)picolinonitrile. This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from the bench to pilot-scale production.

Welcome to the technical support center. This compound is a highly valuable and reactive building block in pharmaceutical and agrochemical synthesis. Its utility stems from the electrophilic chloromethyl group attached to the pyridine scaffold, allowing for a variety of nucleophilic substitution reactions. However, this same reactivity presents significant challenges during scale-up, where issues not apparent at the gram-scale can become critical.

This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to ensure your scale-up process is safe, efficient, and reproducible.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the scale-up of reactions involving this compound.

A. Safety, Handling, and Storage

Q1: What are the primary hazards associated with this compound and how should it be handled at scale?

A1: While specific data for this exact compound may be limited, its structure as a chloromethylated pyridine derivative suggests several key hazards. The chloromethyl group makes it a potent alkylating agent and a potential lachrymator. Based on analogous compounds, it should be treated as harmful if inhaled or swallowed and as a skin and eye irritant.[1][2]

Essential Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood or a ventilated reactor enclosure.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a flame-retardant lab coat. For large-scale transfers, consider respiratory protection.[2]

  • Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1]

  • Storage: Store the reagent in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases.[2][3] The container should be tightly sealed, potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, which can lead to hydrolysis.

B. Thermal Management and Runaway Reactions

Q2: My reaction exotherm is significantly more difficult to control at pilot scale than it was on the bench. Why is this happening and what is the risk?

A2: This is a classic and dangerous scale-up challenge rooted in physics. As you increase the batch size, the volume of the reaction mixture increases by a cube of the scaling factor (V ∝ r³), while the surface area of the reactor available for heat exchange only increases by a square (A ∝ r²). This drastic decrease in the surface-area-to-volume ratio makes heat dissipation much less efficient.[4]

The primary risk is a runaway reaction . If the heat generated by the reaction exceeds the rate of heat removal, the temperature will rise, causing the reaction rate to increase exponentially.[5] This can lead to rapid pressure buildup from solvent boiling or gas evolution, potentially causing a reactor breach.[6][7]

Troubleshooting & Mitigation Strategies:

  • Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction, adiabatic temperature rise, and gas evolution profile. This data is critical for safe engineering design.[8]

  • Control Addition Rate: The most effective way to manage an exotherm is to control the rate of addition of the limiting reagent. This ensures the reaction rate, and thus heat generation, never exceeds the cooling capacity of the reactor.

  • Ensure Adequate Cooling: Use a jacketed reactor with an efficient heat transfer fluid and a powerful chiller/heater unit. Ensure the system is properly sized for the calculated heat load.[4]

  • Consider Semi-Batch Processing: Instead of adding all reagents at once (batch mode), a semi-batch process where one reagent is added slowly over time is almost always safer for exothermic reactions.

dot

Caption: Troubleshooting workflow for an uncontrolled exotherm.

C. Mixing, Mass Transfer, and Impurity Formation

Q3: I am observing new impurities and lower yields at scale that were not present in my lab experiments. Could mixing be the cause?

A3: Absolutely. Inadequate mixing is a frequent cause of poor outcomes in scaled-up reactions.[9] Unlike in a small round-bottom flask, achieving homogeneity in a large reactor is challenging. Poor mixing leads to localized concentration gradients of reactants and heat ("hot spots").[4] For a reactive species like this compound, this can be disastrous, promoting side reactions such as:

  • Dimerization/Self-alkylation: One molecule alkylates another on the electron-rich pyridine ring.

  • Over-alkylation: The desired product reacts again with the starting material.

  • Decomposition: Localized high temperatures can degrade starting materials or products.[10]

Troubleshooting & Mitigation Strategies:

  • Reactor and Agitator Selection: The choice of agitator is critical. For many applications, a pitched-blade turbine or hydrofoil impeller provides better bulk blending and heat transfer than a simple flat-blade paddle. The reactor should also have baffles to prevent vortexing and promote turbulence.[4]

  • Subsurface Addition: Introduce the this compound solution below the surface of the reaction mixture, close to the agitator. This ensures it is rapidly dispersed rather than sitting on the surface.

  • Dilution: While it impacts throughput, running the reaction at a slightly lower concentration can sometimes improve mass transfer and reduce the rate of bimolecular side reactions.

D. Product Isolation and Purification

Q4: My standard lab purification by column chromatography is not feasible for a multi-kilogram batch. What are the best scalable purification strategies?

A4: The gold standard for purifying large quantities of crystalline solids is recrystallization .[11][12] It is far more economical and scalable than chromatography. The key is developing a robust crystallization procedure.

Troubleshooting & Mitigation Strategies:

  • Solvent Selection is Paramount: The ideal single solvent should dissolve the product well at high temperatures but poorly at low temperatures.[11] More often, a two-solvent system (a "solvent" in which the product is soluble and an "anti-solvent" in which it is not) is required.[13]

  • Dealing with "Oiling Out": If your product separates as an oil instead of a solid, it indicates that the solution is supersaturated below the compound's melting point.[14] To fix this, try:

    • Slowing the cooling rate.

    • Using a more dilute solution.

    • "Scratching" the inside of the reactor with a glass rod (if possible and safe) or adding a few "seed" crystals of pure product to encourage nucleation.[14]

  • Consider a Reslurry: If the crude product is reasonably pure (>90%), a hot reslurry in a solvent that dissolves impurities but not the product can be a very effective and high-recovery purification method.

dot

Purification_Strategy start Crude Product Isolated (Solid) purity_check Assess Purity by HPLC (Is it >95%?) start->purity_check solubility_test Solubility Screening: Find a solvent with high solubility at high temp and low at low temp. purity_check->solubility_test No (<95%) reslurry Hot Reslurry: Wash with a solvent that dissolves impurities but not product. purity_check->reslurry Yes direct_cryst Direct Recrystallization solubility_test->direct_cryst Good solvent found antisolvent_test Find a miscible solvent/ anti-solvent pair. solubility_test->antisolvent_test No single solvent works antisolvent_cryst Anti-Solvent Crystallization antisolvent_test->antisolvent_cryst Pair found

Caption: Decision tree for selecting a scalable purification strategy.

Part 2: Standard Operating Protocols

These protocols are designed to be self-validating, with clear checkpoints to ensure process control.

Protocol 1: In-Process Control (IPC) via HPLC for Reaction Monitoring

This protocol ensures you have accurate data to make decisions about your reaction's progress.

Equipment & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Syringes and syringe filters (0.45 µm)

  • Small vials for quenching

  • Quenching solution (e.g., a dilute solution of a primary amine in the mobile phase to cap the reactive chloromethyl group)

  • HPLC-grade solvents for mobile phase

Procedure:

  • Develop the Method: Before starting the reaction, develop an HPLC method that clearly separates the this compound, your nucleophile, the desired product, and any known impurities.

  • Prepare the "Time Zero" (t=0) Sample: Before initiating the reaction (e.g., before heating or adding a catalyst), take a 0.1 mL sample of the reaction mixture.

  • Quench Immediately: Add the sample directly to a vial containing 1 mL of the quenching solution. This immediately stops the reaction and derivatizes any remaining starting material to prevent it from reacting further, ensuring the sample is an accurate snapshot in time.

  • Filter and Dilute: Filter the quenched sample through a syringe filter into a clean HPLC vial. Dilute further with the mobile phase if necessary to be within the detector's linear range.

  • Analyze: Inject the sample onto the HPLC.

  • Repeat Sampling: Repeat steps 2-5 at regular intervals (e.g., every hour).

  • Determine Completion: The reaction is considered complete when the peak corresponding to the limiting starting material is consumed to the target level (e.g., <1% remaining). This data-driven approach is far more reliable than simply reacting for a fixed amount of time.[15]

Protocol 2: Scalable Recrystallization from a Two-Solvent System

This protocol outlines a controlled crystallization process in a jacketed reactor.

Equipment & Materials:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Chiller/Heater unit

  • Filtration equipment (e.g., Nutsche filter-dryer or Buchner funnel)

  • Vacuum oven

  • Pre-screened solvent and anti-solvent

Procedure:

  • Charge and Dissolve: Charge the crude, dry solid product to the jacketed reactor. Add the minimum amount of the primary "solvent" required to fully dissolve the solid at an elevated temperature (e.g., 60-70 °C). Ensure agitation is sufficient to keep solids suspended until dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, they must be removed now. Transfer the hot solution through a heated filter back into a clean, pre-heated reactor. This step is critical for achieving high purity but can be challenging due to premature crystallization.[14]

  • Controlled Cooling: Set the reactor jacket to cool the solution at a slow, controlled rate (e.g., 10-20 °C per hour). Slow cooling promotes the growth of larger, purer crystals.[16]

  • Initiate Anti-Solvent Addition: Once the solution has cooled slightly (e.g., by 10 °C), begin the slow, subsurface addition of the "anti-solvent." The solution will become cloudy at the point of nucleation.

  • Hold and Age: After the anti-solvent addition is complete, continue slow cooling to the final temperature (e.g., 0-5 °C). Hold the resulting slurry at this temperature with gentle agitation for a period (e.g., 2-4 hours) to allow crystallization to complete. This "aging" step maximizes yield.

  • Isolate Product: Transfer the slurry to the filtration equipment. Wash the isolated filter cake with a small amount of cold, fresh anti-solvent to remove residual mother liquor containing impurities.[16]

  • Dry: Dry the purified product under vacuum at a moderate temperature until a constant weight is achieved.

Part 3: Data Summary & Analytical Methods

Table 1: Comparison of Lab vs. Scale-Up Parameters
ParameterLaboratory Scale (10g)Pilot Scale (10kg)Rationale for Change
Heat Transfer Oil bath / Heating mantleJacketed reactor with thermal fluidSurface-area-to-volume ratio decreases, requiring active and efficient heat transfer.[4]
Reagent Addition Pipette/funnel, all at once or in portionsMetering pump, slow addition over 2-4 hoursTo control the exothermic reaction and prevent temperature spikes.[4]
Temperature Control Thermometer in bathInternal temperature probe (baffled)Internal temperature is the true measure of reaction conditions; it can differ significantly from jacket temp.
Mixing Magnetic stir barOverhead mechanical stirrer (pitched-blade)Ensures homogeneity in a large volume; prevents solids from settling and aids heat transfer.[4]
Purification Flash ChromatographyRecrystallization / ReslurryChromatography is not economically or practically scalable for multi-kg quantities.[12]
Monitoring Thin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)HPLC provides quantitative data on conversion and impurity levels, which is critical for process control.[17][18]

References

  • BenchChem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. Benchchem.
  • MedchemExpress. (2025). Safety Data Sheet. MedchemExpress.com.
  • 2 - SAFETY DATA SHEET. (n.d.).
  • 5 - SAFETY DATA SHEET. (2025). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. BenchChem.
  • Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. (2025). ResearchGate.
  • Recrystallization. (n.d.).
  • How To: Purify by Crystallization. (2026). University of Rochester, Department of Chemistry.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Longdom Publishing.
  • Purification by Recrystallization. (n.d.). CUNY.
  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate.
  • Thermal Reaction Hazards – Your Problem?. (n.d.). Stonehouse Process Safety.
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE.
  • SAFETY OF CHLORINATION REACTIONS. (n.d.). IChemE.
  • Impurities and Degradation products. (n.d.). ArtMolecule.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2025). ResearchGate.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). MDPI.
  • Analytical Methods. (2018). ResearchGate.
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC - NIH.

Sources

Technical Support Center: Proactive Management of Exothermic Hazards Associated with 5-(Chloromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-(Chloromethyl)picolinonitrile is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the two reactive sites: the nitrile group and the benzylic chloride-like chloromethyl group. However, this structural combination also presents significant, and often underestimated, thermal hazards. Reactions involving alkylating agents, particularly on heterocyclic rings, are frequently exothermic and can pose a risk of thermal runaway if not rigorously controlled.[2]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond standard operating procedures to instill a deep understanding of the causality behind exothermic events and to provide a framework for proactive risk assessment and management. Due to the limited publicly available thermal hazard data specific to this compound, the protocols and recommendations herein are based on established principles of chemical reaction safety and data from analogous reactive systems. A conservative, data-driven approach is not just recommended; it is imperative.

Section 1: Frequently Asked Questions - Foundational Safety & Risk Assessment

This section addresses the most common preliminary questions regarding the handling and reactivity of this compound.

Q1: What are the primary chemical and thermal hazards of this compound?

A1: The hazards are twofold. Chemically, analogous compounds like 2-(chloromethyl)pyridine hydrochloride are classified as corrosive substances that can cause severe skin burns and eye damage.[3] Inhalation may cause respiratory tract irritation, and ingestion is harmful.[2][3] Thermally, the primary hazard is its potential to undergo highly exothermic reactions. The chloromethyl group is a reactive alkylating agent, and its reactions (e.g., nucleophilic substitutions) can release significant amounts of energy. This inherent reactivity necessitates a thorough thermal hazard assessment to prevent loss of control.

Q2: What is a "thermal runaway," and why is it a critical concern with this compound's reactions?

A2: A thermal runaway is a dangerous positive feedback loop where the heat generated by an exothermic reaction exceeds the heat being removed by the cooling system.[4][5] This surplus heat increases the reaction mixture's temperature, which exponentially accelerates the reaction rate. This, in turn, generates even more heat.[6] This vicious cycle can lead to a rapid, uncontrolled rise in temperature and pressure, potentially resulting in vessel rupture, explosion, and the release of toxic materials.[5][7] Given the energetic nature of reactions involving this compound, preventing the onset of a thermal runaway is the primary safety objective.

Q3: My reaction seems well-behaved on a 1-gram scale. Why is there so much concern about scaling up to 100 grams or more?

A3: This is a critical and common misconception rooted in the principles of heat transfer. The heat generated by a reaction is proportional to the volume of the reactants (a cubic function), while the ability to remove that heat is proportional to the surface area of the reactor (a square function). As you scale up, the volume increases much more rapidly than the surface area.[5] This decreasing surface-area-to-volume ratio makes cooling progressively less efficient. A reaction that is easily managed on a small scale, where heat dissipates quickly, can become an uncontrollable runaway on a larger scale due to this heat accumulation.[5][8]

Q4: How can I quantitatively assess the thermal risk of my specific reaction before attempting to scale it up?

A4: Visual observation is insufficient. A quantitative assessment using calorimetry is the industry standard and the only trustworthy method.

  • Differential Scanning Calorimetry (DSC): This is a screening technique used to determine the onset temperature of decomposition for your reactants, products, and the reaction mixture itself. It helps identify the "temperature of no return."

  • Reaction Calorimetry (RC): This technique measures the heat evolved from the chemical reaction in real-time, under simulated process conditions.[9] It provides critical data like the total heat of reaction, the rate of heat evolution, and the heat capacity of the mixture, which are essential for safe scale-up.[10][11]

Section 2: Proactive Thermal Hazard Assessment Protocols

Do not proceed to scale-up without generating quantitative safety data. The following are streamlined protocols for essential calorimetric analyses.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability Screening

This experiment is designed to determine the decomposition temperature of your final reaction mixture.

Methodology:

  • Preparation: At the end of a successfully completed lab-scale reaction, carefully take a representative sample of the final, unquenched reaction mixture.

  • Encapsulation: Place 5-10 mg of the sample into a high-pressure DSC crucible (gold-plated stainless steel is often preferred for its inertness). Hermetically seal the crucible.

  • Analysis Program: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.

  • Heating Ramp: Program the instrument to heat the sample at a rate of 2-5 °C/min from ambient temperature to a temperature well beyond your intended process temperature (e.g., 350 °C).

  • Data Interpretation: Analyze the resulting thermogram for the onset temperature of any significant exothermic event. This is your decomposition temperature (T_D). The reaction temperature should be kept well below this value.

Parameter Description Safety Implication
Onset Temperature of Decomposition (TD) The temperature at which the product or reaction mixture begins to decompose exothermically.A low TD (e.g., < 100 °C above the process temperature) indicates a high risk. The process temperature must be significantly lower than TD.
Energy of Decomposition (ΔHd) The total heat released during the decomposition event (in J/g).A high energy of decomposition (> 500 J/g) signifies a potentially explosive or highly energetic event that requires stringent controls.
Protocol 2: Reaction Calorimetry (RC) for Safe Process Design

This experiment quantifies the heat generated by the desired reaction, allowing for the design of an adequate cooling system.

Methodology:

  • Reactor Setup: Assemble the reaction calorimeter according to the manufacturer's instructions. Charge the initial reactants (e.g., substrate and solvent) into the reactor.

  • Calibration: Perform a solvent-only calibration pulse to determine the overall heat transfer coefficient (U) and heat capacity (Cp) of the system at the intended reaction temperature. This is a self-validating step.

  • Reagent Addition: Start the reaction by feeding the this compound solution at a controlled rate that mimics the intended large-scale process (semi-batch addition).

  • Real-Time Monitoring: Continuously record the jacket temperature, reactor temperature, and power compensation data throughout the addition and a subsequent holding period.

  • Data Analysis: The software will calculate the real-time heat flow (q), total heat of reaction (ΔHr), and the potential adiabatic temperature rise (ΔTad).

Parameter Description Safety Implication for Scale-Up
Heat of Reaction (ΔHr) The total energy released per mole of limiting reagent (in kJ/mol).Determines the total cooling duty required for the scaled-up batch.
Heat Flow (q) The rate of heat generation at any given time (in Watts).The maximum heat flow must not exceed the cooling capacity of the plant-scale reactor.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling were to fail. Calculated as ΔHr / Cp.A high ΔTad (> 50-100 °C) is a significant red flag, indicating that a loss of cooling could lead to a runaway reaction.

Section 3: Troubleshooting Guide for Exothermic Events

Even with careful planning, process deviations can occur. This section provides a logical framework for responding to unexpected temperature increases.

Q5: My reaction temperature is rising unexpectedly and is not responding to the primary cooling system. What is my immediate course of action?

A5: This is a critical situation requiring a calm, systematic response. The primary goal is to stop the generation of heat and regain thermal control. Follow this decision tree:

Exotherm_Response start Temperature Rises Above Setpoint stop_addition IMMEDIATELY STOP All Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling (Lower jacket temp, activate coils) stop_addition->max_cooling prepare_quench Prepare Emergency Quench Solution max_cooling->prepare_quench is_controlled Is Temperature Decreasing? prepare_quench->is_controlled monitor Continue to Monitor Until Stable is_controlled->monitor  Yes execute_quench EXECUTE QUENCH Add quenching agent cautiously is_controlled->execute_quench  No evacuate Alert Colleagues & Prepare for Evacuation monitor->evacuate If control is lost again execute_quench->evacuate

Caption: Immediate response workflow for a thermal excursion.

Q6: What constitutes a suitable "emergency quench" for a reaction involving this compound?

A6: An ideal quenching agent should rapidly neutralize the reactive species without producing a violent exotherm or generating large volumes of gas. A multi-stage approach is often safest.[12]

  • Initial Quench (Alcohol): Begin with the slow, controlled addition of a less reactive alcohol like isopropanol.[12][13] This will react with the most energetic species in a more controlled manner than water.

  • Secondary Quench (Water/Aqueous Base): Once the initial exotherm from the alcohol addition subsides, a more reactive quencher like water or a dilute aqueous base (e.g., sodium bicarbonate) can be added cautiously to ensure complete neutralization. CAUTION: Never add the quenching agent all at once. Add it portion-wise, monitoring the temperature closely. The quenching process can itself be exothermic.[14]

Section 4: Advanced Control Strategies - Flow Chemistry

For reactions with significant thermal hazards, moving from traditional batch reactors to continuous flow chemistry can be an inherently safer approach.

Q8: How can flow chemistry mitigate the risks associated with this compound reactions?

A8: Flow chemistry offers superior control over reaction parameters, especially heat transfer.[15][16] By conducting the reaction in a narrow-diameter tube instead of a large tank, the surface-area-to-volume ratio is dramatically increased.[17] This allows for near-instantaneous removal of heat, effectively preventing the temperature from rising and a runaway from initiating.[4] The small reaction volume (holdup) at any given moment also minimizes the potential impact of any process upset.[16]

Batch_vs_Flow cluster_batch Batch Reactor cluster_flow Flow Reactor batch_reactor Large Volume (V) Low Surface Area (A) Low A/V Ratio batch_exotherm Heat Accumulates (q_gen > q_rem) batch_reactor->batch_exotherm Slow Heat Transfer batch_runaway High Risk of Thermal Runaway batch_exotherm->batch_runaway flow_reactor Small Volume (V) High Surface Area (A) High A/V Ratio flow_control Heat Removed Instantly (q_gen ≈ q_rem) flow_reactor->flow_control Efficient Heat Transfer flow_safe Inherently Safer Process flow_control->flow_safe

Caption: Comparison of thermal control in batch vs. flow reactors.

Section 5: Emergency Preparedness & First Aid

Q9: What are the correct first aid measures in case of accidental exposure?

A9: Immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][18]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[19]

Q10: How should I handle spills and waste disposal?

A10:

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[18] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20]

  • Waste Disposal: Unreacted this compound and reaction mixtures must be quenched to a non-reactive state before disposal. Cautiously add the waste stream to a stirred, cooled solution of a suitable quenching agent (see Q6). Once neutralized, the material should be disposed of as hazardous waste according to local and institutional regulations.[20]

References

  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]

  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • ACS Publications. (2015, November 26). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). Picolinonitrile. [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. [Link]

  • T2 Laboratories, Inc. (2023, January 3). Active Ingredient Summary Table Thermal Stability. [Link]

  • University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Runaway Industrial Chemical Reactions. [Link]

  • ResearchGate. (2022, October 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]

  • Sarpong Group, UC Berkeley. (2016, November 22). Quenching of Water Reactive Materials. [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. [Link]

  • Centers for Disease Control and Prevention. (2015, April 10). Top Five Industries Resulting in Injuries from Acute Chemical Incidents. [Link]

  • MDPI. (2022, April 16). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. [Link]

  • Manufacturing.net. (n.d.). The Top 5 Chemicals Involved in Injury-Causing Accidents. [Link]

  • PubMed. (1978, July). Calorimetric studies of heat of respiration of mitochondria. [Link]

  • Figured Law Firm. (2022, May 31). The Top 5 Chemicals Associated With Workplace Injury. [Link]

  • Szabo-Scandic. (n.d.). 2-Pyridinecarbonitrile - Material Safety Data Sheet. [Link]

  • H. Scott Fogler. (2020, December 21). Lecture 51 - Seg 2, Chapter 8, Runaway Reactions in CSTR. [Link]

  • PubMed. (n.d.). Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. [Link]

  • ResearchGate. (n.d.). (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]

  • National Institutes of Health. (2021, March 4). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. [Link]

  • ResearchGate. (2025, August 7). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. [Link]

Sources

solvent effects on 5-(CHLOROMETHYL)PICOLINONITRILE reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(chloromethyl)picolinonitrile. This document is designed for researchers, chemists, and process development professionals who utilize this versatile reagent in their synthetic workflows. As a key building block in the synthesis of various agrochemicals and pharmaceuticals, understanding its reactivity, particularly the profound influence of the solvent, is critical for achieving desired outcomes.

This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind experimental choices, helping you not only to solve immediate challenges but also to build a robust understanding for future experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My reaction with an amine nucleophile is slow and gives low yields in a protic solvent like ethanol. What's causing this?

A1: This is a classic issue rooted in solvent-nucleophile interactions. Protic solvents, such as ethanol or methanol, possess acidic protons that can form strong hydrogen bonds with your amine nucleophile.

  • The "Why": This hydrogen bonding creates a "solvent cage" around the amine, effectively lowering its energy and reducing its nucleophilicity. The nucleophile is too "comfortable" and stabilized by the solvent to efficiently attack the electrophilic carbon of the chloromethyl group. Furthermore, the solvent itself can act as a competing nucleophile, leading to undesired solvolysis byproducts (e.g., 5-(ethoxymethyl)picolinonitrile).

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: The most effective solution is to change your solvent to a polar aprotic medium like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). These solvents lack acidic protons and cannot form hydrogen bonds with the nucleophile. They will, however, solvate the counter-ion (if any), leaving the nucleophile "naked" and highly reactive, which significantly accelerates the desired SN2 reaction.

    • Increase Temperature: If you are constrained to a protic solvent, moderately increasing the reaction temperature can provide the necessary activation energy to overcome the hydrogen bonding and accelerate the reaction. However, this may also increase the rate of side reactions.

    • Use a Stronger, Non-nucleophilic Base: If your amine is a salt (e.g., an amine hydrochloride), a base is required. Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to free the amine without competing in the reaction.

Q2: I'm observing the formation of a significant byproduct that I suspect is a dimer or polymer. Why does this happen in a non-polar solvent like toluene?

A2: The formation of dimeric or polymeric byproducts often points to poor solubility of your reactants or intermediates, a common issue in non-polar solvents.

  • The "Why": this compound and many of its nucleophilic partners (especially salts) have limited solubility in non-polar solvents like toluene or hexane. When the nucleophile is not well-dissolved, the reaction becomes heterogeneous and slow. If the initial product formed can act as a nucleophile itself (e.g., if it contains a free amine), it might attack another molecule of the starting material, leading to dimerization. This is exacerbated by high local concentrations of reactants that are not properly solvated.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting Dimerization in Non-Polar Solvents A Problem: Dimer/Polymer Formation in Toluene B Is the nucleophile fully dissolved? A->B C Add a Phase-Transfer Catalyst (PTC) e.g., TBAB B->C No E Switch to a solvent with better solubility (e.g., MeCN, THF) B->E Yes, but still issues D PTC shuttles nucleophile into organic phase, enabling reaction C->D G Resolution: Clean reaction D->G F Improved solvation prevents side reactions E->F F->G

    Caption: Workflow for addressing dimerization side reactions.

  • Detailed Protocols:

    • Introduce a Phase-Transfer Catalyst (PTC): If you must use a two-phase or suspension system, a PTC like tetrabutylammonium bromide (TBAB) is essential. The PTC transports the nucleophile from the solid/aqueous phase into the organic phase where the this compound resides, facilitating a clean reaction at the interface or in the bulk solution.

    • Change to a More Solvating Medium: A simpler solution is to switch to a solvent that can dissolve all components. Tetrahydrofuran (THF) or Acetonitrile (MeCN) are often good compromises, offering better solubility than toluene while still promoting SN2 reactivity.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding solvent selection and reaction mechanisms.

Q3: What is the primary reaction mechanism for this compound with nucleophiles, and how does the solvent affect it?

A3: The primary mechanism is nucleophilic substitution, which can proceed via two main pathways: SN1 (unimolecular) and SN2 (bimolecular). The solvent plays a decisive role in determining which pathway is favored.

  • SN2 Pathway (Favored): This pathway is generally preferred for this compound due to the primary nature of the electrophilic carbon. The reaction occurs in a single, concerted step where the nucleophile attacks as the chloride leaving group departs.

    • Optimal Solvents: Polar aprotic solvents (DMF, DMSO, MeCN) are ideal for SN2 reactions. They are polar enough to dissolve the reactants but do not solvate the nucleophile, leaving it highly reactive.

  • SN1 Pathway (Possible Side Reaction): This pathway involves a two-step process: first, the slow departure of the chloride to form a carbocation intermediate, followed by rapid attack by the nucleophile.

    • Promoting Solvents: Polar protic solvents (water, methanol, ethanol) can promote the SN1 pathway. Their ability to form hydrogen bonds helps stabilize the chloride leaving group and the carbocation intermediate. This is often undesirable as it can lead to a mixture of products, including solvolysis and potential racemization if the center were chiral.

    G cluster_sn2 SN2 Pathway (Polar Aprotic Solvent) cluster_sn1 SN1 Pathway (Polar Protic Solvent) A Nu⁻ + R-Cl B [Nu---R---Cl]⁻ Transition State A->B C Nu-R + Cl⁻ B->C D R-Cl E R⁺ + Cl⁻ (Carbocation) D->E F Nu-R E->F + Nu⁻ G Solvent-R (Solvolysis) E->G + Solvent

    Caption: Solvent influence on SN1 vs. SN2 pathways.

Q4: How do I choose the best starting solvent for a new reaction with this compound?

A4: Solvent selection is a multi-parameter optimization problem. The following table summarizes the key characteristics of common solvent classes and their impact on reactions involving this compound.

Solvent ClassExamplesDielectric Constant (ε)Key CharacteristicsImpact on Reactivity with 5-(CH₂Cl)Picolinonitrile
Polar Aprotic DMF, DMSO, AcetonitrileHigh (>20)High polarity, no acidic protons. Solvates cations well, but not anions (nucleophiles).Highly Recommended. Maximizes nucleophile reactivity, leading to fast and clean SN2 reactions.
Polar Protic Water, Ethanol, MethanolHigh (>15)High polarity, contains acidic protons (O-H, N-H). Forms strong hydrogen bonds.Use with Caution. Can deactivate nucleophiles via H-bonding and may act as a competing nucleophile (solvolysis). May promote undesired SN1 character.
Non-Polar Aprotic Toluene, Hexane, DioxaneLow (<5)Low polarity, no acidic protons. Poor ability to dissolve polar or ionic reagents.Generally Avoided. Leads to poor solubility and slow, often heterogeneous reactions. May require a phase-transfer catalyst.

Recommended Protocol: Solvent Screening

For a novel transformation, performing a small-scale parallel screen is the most reliable method.

  • Setup: Arrange 3-4 small reaction vials (e.g., 1-dram vials with stir bars).

  • Reagents: To each vial, add this compound (e.g., 0.1 mmol).

  • Solvents: Add your chosen solvents (e.g., 1 mL each of DMF, MeCN, and THF) to the vials.

  • Initiation: Add your nucleophile (e.g., 0.11 mmol) and any required base to each vial simultaneously.

  • Monitoring: Stir all reactions at the desired temperature (start with room temperature) and monitor by TLC or LC-MS at set time points (e.g., 1h, 4h, 16h).

  • Analysis: Compare the reactions for the rate of consumption of starting material and the clean formation of the desired product. This empirical data is invaluable for successful scale-up.

References

  • Organic Chemistry, 9th Edition. McMurry, J. Cengage Learning. [Link]

  • Solvent Effects in Organic Chemistry. Reichardt, C. & Welton, T. Wiley-VCH. [Link]

  • Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Carey, F. A. & Sundberg, R. J. Springer. [Link]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 5-(Chloromethyl)picolinonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)picolinonitrile is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its reactivity and structural motifs make it a valuable intermediate, but also necessitate robust analytical methods to ensure purity, identify byproducts, and understand its metabolic fate. Mass spectrometry (MS), coupled with chromatographic separation techniques, stands as the premier analytical tool for the detailed characterization of this and related molecules. This guide provides a comparative analysis of different mass spectrometry-based approaches for the analysis of this compound derivatives, offering insights into experimental design and data interpretation.

The Cornerstone of Analysis: Mass Spectrometry Workflow

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] A typical workflow involves introducing a sample into the instrument, where it is vaporized and then ionized by one of several methods. The resulting ions are then separated by a mass analyzer based on their m/z, and finally detected. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), complex mixtures can be resolved into individual components before MS analysis.[1][]

cluster_0 Sample Introduction & Separation cluster_1 Mass Spectrometry Sample Sample Chromatography (GC or LC) Chromatography (GC or LC) Sample->Chromatography (GC or LC) Injection Ionization Source Ionization Source Chromatography (GC or LC)->Ionization Source Elution Mass Analyzer Mass Analyzer Ionization Source->Mass Analyzer Ion Acceleration Detector Detector Mass Analyzer->Detector Ion Separation Data System Data System Detector->Data System Signal Processing

Caption: General workflow for chromatography-mass spectrometry.

Comparing the Titans: GC-MS vs. LC-MS for Picolinonitrile Analysis

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision in method development. Each technique offers distinct advantages and is suited to different properties of the analyte and the research question at hand.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[3] For this compound and many of its derivatives, which possess sufficient volatility, GC-MS with Electron Ionization (EI) is a powerful tool for structural elucidation due to its reproducible and extensive fragmentation patterns.

Causality in Experimental Choice: The choice of GC-MS is predicated on the analyte's ability to be volatilized without degradation. The high-energy EI source then imparts significant energy to the molecule, leading to predictable bond cleavages that act as a structural fingerprint.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for compounds that are thermally labile, non-volatile, or highly polar.[] It offers a wider range of ionization techniques, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being the most common for small molecules.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules and can generate multiply charged ions from large molecules.[4] For picolinonitrile derivatives, ESI would likely produce a strong protonated molecule ([M+H]⁺), providing excellent sensitivity for quantification.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI.[5] It involves a corona discharge that ionizes the solvent, which in turn ionizes the analyte.[4] APCI can be a good alternative if ESI fails to produce a strong signal.

Causality in Experimental Choice: LC-MS is chosen when the analyte is not amenable to GC. The selection between ESI and APCI depends on the polarity of the this compound derivative. ESI is generally the first choice for polar, ionizable compounds, while APCI is a strong candidate for less polar analogs.[5]

Predicted Fragmentation Pattern of this compound under Electron Ionization (EI)

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the M+ and M+2 peaks.[7]

Key Predicted Fragmentation Pathways:

  • Loss of a Chlorine Radical: The most facile cleavage is expected to be the loss of the chlorine atom from the chloromethyl group, resulting in a stable benzylic-type cation.

  • Loss of the Chloromethyl Group: Cleavage of the entire chloromethyl group is another likely fragmentation pathway.

  • Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to the loss of HCN or other small neutral molecules.

M [M]+• m/z 152/154 F1 [M-Cl]+ m/z 117 M->F1 - •Cl F2 [M-CH2Cl]+ m/z 103 M->F2 - •CH2Cl F3 [M-HCN]+• m/z 125/127 M->F3 - HCN F4 [C5H3N]+• m/z 77 F2->F4 - CN

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

The following are detailed, self-validating protocols for the analysis of this compound derivatives.

GC-MS Protocol

This protocol is designed for the qualitative and quantitative analysis of volatile and semi-volatile picolinonitrile derivatives.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis Dissolve sample in ethyl acetate (1 mg/mL) Dissolve sample in ethyl acetate (1 mg/mL) Vortex to ensure homogeneity Vortex to ensure homogeneity Dissolve sample in ethyl acetate (1 mg/mL)->Vortex to ensure homogeneity Transfer to autosampler vial Transfer to autosampler vial Vortex to ensure homogeneity->Transfer to autosampler vial Inject 1 µL into GC Inject 1 µL into GC Transfer to autosampler vial->Inject 1 µL into GC Separation on a capillary column (e.g., HP-5ms) Separation on a capillary column (e.g., HP-5ms) Inject 1 µL into GC->Separation on a capillary column (e.g., HP-5ms) Transfer to MS Transfer to MS Separation on a capillary column (e.g., HP-5ms)->Transfer to MS Electron Ionization (70 eV) Electron Ionization (70 eV) Transfer to MS->Electron Ionization (70 eV) Scan m/z 50-300 Scan m/z 50-300 Electron Ionization (70 eV)->Scan m/z 50-300

Caption: GC-MS workflow for picolinonitrile derivative analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable volatile solvent like ethyl acetate to a final concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution and homogeneity.

    • Transfer the solution to a 2 mL autosampler vial with a screw cap and septum.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-300.

LC-MS/MS Protocol

This protocol is tailored for the sensitive quantification of picolinonitrile derivatives, particularly in complex matrices like biological fluids.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Dissolve sample in 50:50 acetonitrile:water (1 µg/mL) Dissolve sample in 50:50 acetonitrile:water (1 µg/mL) Filter through 0.22 µm syringe filter Filter through 0.22 µm syringe filter Dissolve sample in 50:50 acetonitrile:water (1 µg/mL)->Filter through 0.22 µm syringe filter Transfer to autosampler vial Transfer to autosampler vial Filter through 0.22 µm syringe filter->Transfer to autosampler vial Inject 5 µL into LC Inject 5 µL into LC Transfer to autosampler vial->Inject 5 µL into LC Separation on a C18 column Separation on a C18 column Inject 5 µL into LC->Separation on a C18 column Transfer to MS/MS Transfer to MS/MS Separation on a C18 column->Transfer to MS/MS ESI+ Ionization ESI+ Ionization Transfer to MS/MS->ESI+ Ionization MRM Analysis MRM Analysis ESI+ Ionization->MRM Analysis

Caption: LC-MS/MS workflow for picolinonitrile derivative analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile).

    • Dilute the stock solution with a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to the desired concentration range for the calibration curve.

    • For complex samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

    • Filter the final sample through a 0.22 µm syringe filter before analysis.

  • Instrumentation:

    • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI or APCI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor ion and product ions will need to be optimized for the specific derivative. For this compound, the precursor would be m/z 153, and product ions would be determined through infusion experiments.

Data Presentation and Comparison

The following tables summarize the predicted mass spectral data for this compound and compare the performance of the different analytical approaches.

Table 1: Predicted Key Ions and Their Relative Abundance in the EI Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Predicted FragmentNotes
152/154[M]+• (Molecular Ion)Isotopic pattern for one chlorine atom (3:1 ratio).
117[M-Cl]+Loss of a chlorine radical. Likely a prominent peak.
103[M-CH2Cl]+Loss of the chloromethyl radical.
125/127[M-HCN]+•Loss of hydrogen cyanide from the molecular ion.
77[C5H3N]+•A common fragment from the pyridine ring.

Table 2: Comparison of Analytical Techniques for the Analysis of this compound Derivatives

ParameterGC-MS (EI)LC-MS/MS (ESI)LC-MS/MS (APCI)
Applicability Volatile, thermally stable derivativesPolar, thermally labile derivativesLess polar, semi-volatile derivatives
Sensitivity GoodExcellentGood
Selectivity GoodExcellent (with MS/MS)Excellent (with MS/MS)
Structural Information Excellent (extensive fragmentation)Good (controlled fragmentation)Good (controlled fragmentation)
Matrix Effects Less proneMore proneModerately prone
Throughput HighHighHigh

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a multifaceted task that requires careful consideration of the analyte's properties and the analytical goals.

  • For structural elucidation and analysis of relatively pure, volatile samples, GC-MS with Electron Ionization is the superior choice , providing rich, reproducible fragmentation patterns that act as a structural fingerprint.

  • For the highly sensitive quantification of these compounds, especially in complex matrices such as in drug metabolism studies, LC-MS/MS is the preferred method. Electrospray ionization is the recommended starting point due to the polar nature of the pyridine nitrogen, with APCI serving as a valuable alternative for less polar derivatives.

By understanding the principles behind each technique and tailoring the experimental protocol accordingly, researchers can achieve robust and reliable characterization and quantification of this important class of chemical intermediates.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. Retrieved from [Link]

  • PubMed. (2018). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • PubMed Central. (2015). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]

  • PubMed. (2005). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. Retrieved from [Link]

  • ResearchGate. (2008). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

Sources

comparing reactivity of 5-(CHLOROMETHYL)PICOLINONITRILE with other chloromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 5-(Chloromethyl)picolinonitrile

This guide provides an in-depth analysis of the reactivity of this compound, comparing it with other isomeric and substituted chloromethylpyridines. It is intended for researchers, scientists, and drug development professionals who utilize these versatile building blocks in complex organic synthesis. We will explore the fundamental principles governing their reactivity, present a comparative analysis based on electronic effects, and provide a detailed experimental protocol for quantitative assessment.

Introduction: The Versatility of Chloromethylpyridines

Chloromethylpyridine derivatives are a cornerstone class of heterocyclic compounds, prized for their role as key intermediates in the synthesis of pharmaceuticals and functional materials.[1] Their utility stems from the chloromethyl group (-CH₂Cl), a highly reactive electrophilic center that allows for the strategic introduction of the pyridylmethyl moiety into diverse molecular scaffolds.[1] The reactivity of this group, however, is not uniform across all isomers. It is profoundly influenced by the electronic properties of the pyridine ring and the position of the chloromethyl substituent relative to the ring nitrogen.

This guide focuses specifically on this compound, a unique member of this family featuring a powerful electron-withdrawing nitrile group. We will dissect how this substituent modulates the reactivity of the chloromethyl group, making it a highly activated substrate for nucleophilic substitution reactions.

Fundamental Principles of Reactivity

The core reaction of chloromethylpyridines is nucleophilic substitution, where an electron-rich species (the nucleophile) displaces the chloride leaving group. The reaction rate and mechanism are dictated by the electronic environment of the methylene carbon atom attached to the chlorine.

The SN2 Mechanism

Given that the chloromethyl group represents a primary alkyl halide, nucleophilic substitution predominantly proceeds via a bimolecular (SN2) mechanism.[2][3] This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon simultaneously as the leaving group departs.[4] The rate of an SN2 reaction is dependent on the concentration of both the substrate (chloromethylpyridine) and the nucleophile.[2][5]

The key to a facile SN2 reaction is the accessibility of the electrophilic carbon and the magnitude of its partial positive charge (δ+). Factors that increase this positive charge will accelerate the reaction.

Caption: Generalized SN2 mechanism for a chloromethylpyridine.

Electronic Influence of the Pyridine Ring

The pyridine ring itself is an electron-withdrawing heterocycle due to the high electronegativity of the nitrogen atom.[1] This inherent property enhances the electrophilicity of the chloromethyl carbon, making chloromethylpyridines generally more reactive than their benzene analog, benzyl chloride. The position of the -CH₂Cl group matters significantly:

  • 2- and 4-Chloromethylpyridine: The nitrogen's electron-withdrawing influence is strongest at the ortho (2) and para (4) positions through both inductive and resonance effects. This leads to a greater partial positive charge on the methylene carbon, increasing reactivity.

  • 3-Chloromethylpyridine: The influence at the meta (3) position is primarily inductive and weaker than the resonance-assisted withdrawal at the 2- and 4-positions. Consequently, 3-chloromethylpyridine is generally the least reactive of the three simple isomers.

The Activating Power of the Nitrile Group in this compound

This compound has the structural formula C₇H₅ClN₂. Its key feature is the cyano (-C≡N) group at the 2-position (picolinonitrile nomenclature) and the chloromethyl group at the 5-position. The nitrile group is one of the strongest electron-withdrawing groups in organic chemistry.[6]

Its influence is twofold:

  • Inductive Effect: The electronegative nitrogen atom of the nitrile group pulls electron density away from the ring through the sigma bonds.

  • Resonance Effect: The nitrile group can participate in resonance, delocalizing the ring's electron density and further polarizing the C-Cl bond.

When combined, the pyridine nitrogen and the 2-cyano group work in concert to dramatically reduce electron density throughout the ring, with a pronounced effect at the 5-position. This creates a highly electron-deficient methylene carbon, making it exceptionally susceptible to nucleophilic attack.

Caption: Synergistic electron withdrawal in this compound.

Comparative Reactivity Analysis

Based on the electronic principles discussed, we can establish a predicted order of reactivity for nucleophilic substitution reactions.

Predicted Order of Reactivity:

This compound > 4-Chloromethylpyridine ≈ 2-Chloromethylpyridine > 3-Chloromethylpyridine

  • This compound is predicted to be the most reactive due to the powerful, synergistic electron-withdrawing effects of both the ring nitrogen and the 2-cyano group, creating the most electrophilic methylene carbon.

  • 2- and 4-Chloromethylpyridine are highly reactive due to the strong influence of the ring nitrogen at the ortho and para positions. Their relative reactivity can vary depending on the specific nucleophile and reaction conditions.

  • 3-Chloromethylpyridine is the least reactive of the isomers because the chloromethyl group is in the meta position, where it is least affected by the nitrogen's electron-withdrawing resonance effect.[1]

Quantitative Data Summary

While direct, side-by-side kinetic studies are not extensively published, the qualitative order of reactivity is well-supported by fundamental chemical principles. The following table provides an illustrative summary of expected relative rate constants for a typical SN2 reaction, normalized to the reactivity of 3-chloromethylpyridine.

CompoundKey Electronic InfluencesExpected Relative Rate (krel)
3-ChloromethylpyridineInductive effect from N (meta)1 (Baseline)
2-ChloromethylpyridineInductive & Resonance from N (ortho)10 - 50
4-ChloromethylpyridineInductive & Resonance from N (para)10 - 50
This compound Synergistic Inductive & Resonance from N and -CN > 200

Note: The krel values are estimates for illustrative purposes and will vary based on the nucleophile, solvent, and temperature.

Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

To empirically validate the predicted reactivity, a pseudo-first-order kinetic study can be performed. This protocol describes the reaction with a nucleophile that results in a product with a distinct UV-Vis absorbance spectrum from the reactants.

Objective

To determine the second-order rate constants for the reaction of various chloromethylpyridines with a chosen nucleophile and thereby establish a quantitative reactivity comparison.

Materials
  • This compound

  • 2-Chloromethylpyridine hydrochloride[7][8]

  • 3-Chloromethylpyridine hydrochloride[9]

  • 4-Chloromethylpyridine hydrochloride

  • Nucleophile (e.g., Sodium Iodide, Aniline, or a thiol)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Volumetric flasks and pipettes

  • Thermostated UV-Vis spectrophotometer with quartz cuvettes

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_nuc Prepare Nucleophile Stock Soln. (e.g., 0.1 M in ACN) equilibrate Equilibrate spectrophotometer and cuvette with nucleophile soln. to reaction temperature (e.g., 25°C) prep_nuc->equilibrate prep_sub Prepare Substrate Stock Solns. (e.g., 0.002 M in ACN) (One for each chloromethylpyridine) inject Inject small volume of substrate stock solution to initiate prep_sub->inject zero Zero the absorbance at analysis wavelength (λ_max) equilibrate->zero zero->inject mix Mix rapidly inject->mix record Record Absorbance vs. Time for ~3-5 half-lives mix->record plot Plot ln(A_inf - A_t) vs. Time record->plot slope Determine the slope of the line (Slope = -k_obs) plot->slope calc Calculate second-order rate constant: k₂ = k_obs / [Nucleophile] slope->calc compare Compare k₂ values for all substrates calc->compare

Caption: Workflow for comparative kinetic analysis.

Procedure
  • Preparation: Prepare stock solutions of the nucleophile and each chloromethylpyridine substrate in the chosen solvent. The nucleophile concentration should be in large excess (at least 10-fold) of the substrate concentration to ensure pseudo-first-order conditions.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the reaction product where the starting materials have minimal absorbance.

  • Kinetic Measurement: a. Place the nucleophile solution in a quartz cuvette and allow it to equilibrate to the desired temperature inside the spectrophotometer.[10] b. Zero the instrument at the predetermined λ_max. c. Initiate the reaction by injecting a small, precise volume of the chloromethylpyridine stock solution into the cuvette. d. Immediately begin recording the absorbance at λ_max as a function of time.

  • Repeat: Perform the experiment under identical conditions for each chloromethylpyridine isomer.

Data Analysis
  • Under pseudo-first-order conditions, the reaction rate is given by: Rate = k_obs * [Substrate], where k_obs = k₂ * [Nucleophile].

  • The integrated rate law is: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0), where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.

  • A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k_obs.[10]

  • The second-order rate constant (k₂) can then be calculated: k₂ = k_obs / [Nucleophile].

  • Comparing the k₂ values for each substrate will provide a quantitative measure of their relative reactivity.

Conclusion

The reactivity of the chloromethyl group on a pyridine ring is highly tunable through the strategic placement of substituents. This compound stands out as a particularly reactive electrophile. The synergistic electron-withdrawing power of the pyridine nitrogen and the 2-cyano group creates a highly electron-deficient carbon center, priming it for rapid nucleophilic substitution. This enhanced reactivity makes it an exceptionally valuable tool for medicinal chemists and material scientists, enabling the construction of complex molecular architectures under mild conditions where less activated isomers might fail to react. The provided experimental protocol offers a robust framework for quantifying these reactivity differences, empowering researchers to make informed decisions in synthetic design.

References

  • Reactivity of the chloromethyl group in pyridine deriv
  • Comparative Kinetic Analysis of (Chloromethyl)sulfonylethane in Nucleophilic Substitution Reactions.
  • Chapter 4: Nucleophilic Substitution Part II – OCLUE.
  • Kinetics of Nucleophilic Substitution Reactions - Chemistry LibreTexts.
  • 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics - Chemistry LibreTexts.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Nucleophilic substitution - Wikipedia.
  • Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction? - Quora.
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activ
  • This compound | BLD Pharm.
  • Reactions of 3-(p-substituted-phenyl)
  • Exploring 5-(Trifluoromethyl)
  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PMC - NIH.
  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.
  • Synthesis and PKCtheta Inhibitory Activity of a Series of 4-indolylamino-5-phenyl-3-pyridinecarbonitriles - PubMed.
  • Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors - PubMed.
  • 3-(Chloromethyl)pyridine hydrochloride 96% - Sigma-Aldrich.
  • 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum - ChemicalBook.
  • 6959-47-3|2-(Chloromethyl)pyridine hydrochloride|BLD Pharm.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 5-(Chloromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 5-(Chloromethyl)picolinonitrile is a valuable reagent, serving as an electrophilic synthon for the introduction of the picolinonitrile moiety, a structural motif present in numerous biologically active compounds. However, considerations of reactivity, stability, and synthetic strategy often necessitate the exploration of alternative reagents. This guide provides an in-depth comparison of viable alternatives to this compound, offering insights into their relative performance, supported by established chemical principles and experimental considerations.

The Central Role of the Picolinonitrile Synthon

The picolinonitrile scaffold is a key pharmacophore in a variety of therapeutic agents due to its ability to engage in crucial hydrogen bonding and metal chelation interactions within biological targets. The chloromethyl group at the 5-position provides a convenient handle for nucleophilic substitution reactions, allowing for the facile construction of more complex molecules.

Core Alternatives and Their Comparative Analysis

The primary alternatives to this compound are its bromo- and hydroxymethyl- analogues: 5-(bromomethyl)picolinonitrile and 5-(hydroxymethyl)picolinonitrile. Each presents a unique profile of reactivity, advantages, and disadvantages.

Reactivity Profile: A Tale of Leaving Groups

The choice between the chloromethyl and bromomethyl derivatives hinges on the principles of nucleophilic substitution reactions. The reactivity of the leaving group is a critical factor, with better leaving groups facilitating faster reaction rates.

General Reactivity Trend:

In nucleophilic substitution reactions, the reactivity of halogens as leaving groups follows the order: I > Br > Cl > F. This is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Therefore, 5-(bromomethyl)picolinonitrile is inherently more reactive than this compound . This enhanced reactivity can be advantageous in cases where the nucleophile is weak or sterically hindered, potentially leading to higher yields and shorter reaction times.

However, the increased reactivity of the bromo derivative also corresponds to decreased stability. It may be more susceptible to degradation and require more stringent storage conditions.

ReagentLeaving GroupRelative ReactivityStability
This compoundChloride (Cl⁻)GoodHigh
5-(Bromomethyl)picolinonitrileBromide (Br⁻)ExcellentModerate
The Hydroxymethyl Alternative: A Different Synthetic Paradigm

5-(Hydroxymethyl)picolinonitrile offers a distinct synthetic approach, circumventing the use of a halomethyl group altogether. The hydroxyl group is a poor leaving group and requires activation to facilitate nucleophilic substitution. The most common method for this is the Mitsunobu reaction .[1]

The Mitsunobu reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for substitution by a suitable nucleophile.[2]

Advantages of the Mitsunobu Approach:

  • Mild Reaction Conditions: The reaction is typically carried out under neutral conditions and at or below room temperature, making it suitable for sensitive substrates.

  • Stereochemical Inversion: For chiral alcohols, the Mitsunobu reaction proceeds with a predictable inversion of stereochemistry.[2]

  • Broad Substrate Scope: A wide range of nucleophiles can be employed, including carboxylic acids (to form esters), phenols (to form ethers), and imides.[3]

Disadvantages of the Mitsunobu Approach:

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.

  • Atom Economy: The atom economy of the Mitsunobu reaction is relatively low.

  • Acidic Nucleophile Requirement: The nucleophile generally needs to have a pKa of less than 15 for the reaction to proceed efficiently.[1]

Experimental Data and Protocols

Comparative Reactivity in Nucleophilic Substitution

The rate of a bimolecular nucleophilic substitution (SN2) reaction is directly proportional to the concentration of both the substrate and the nucleophile.[4] The nature of the leaving group significantly influences the rate constant (k). As bromide is a better leaving group than chloride, the rate constant for the reaction of 5-(bromomethyl)picolinonitrile with a given nucleophile will be larger than that for this compound under the same conditions.

Hypothetical Comparative Yields for Ether Synthesis:

The following table provides a conceptual comparison of expected yields for a representative etherification reaction. These are illustrative and actual yields will depend on the specific nucleophile, solvent, and reaction conditions.

ReagentReaction TypeTypical ConditionsExpected Yield
This compoundSN2NaH, DMF, PhenolGood to Excellent
5-(Bromomethyl)picolinonitrileSN2K₂CO₃, Acetone, PhenolExcellent
5-(Hydroxymethyl)picolinonitrileMitsunobuPPh₃, DIAD, THF, PhenolGood to Excellent
Experimental Workflow: A Comparative Overview

G cluster_0 Halomethyl Pathway (SN2) cluster_1 Hydroxymethyl Pathway (Mitsunobu) start_halo 5-(Halomethyl)picolinonitrile (X = Cl or Br) reaction_halo Reaction start_halo->reaction_halo nucleophile_halo Nucleophile (Nu-H) base Base (e.g., NaH, K2CO3) base->reaction_halo solvent_halo Aprotic Solvent (e.g., DMF, Acetone) solvent_halo->reaction_halo product_halo 5-(Nu-methyl)picolinonitrile reaction_halo->product_halo workup_halo Aqueous Workup & Purification product_halo->workup_halo final_product_halo Final Product workup_halo->final_product_halo start_hydroxy 5-(Hydroxymethyl)picolinonitrile reaction_mitsunobu Reaction start_hydroxy->reaction_mitsunobu nucleophile_mitsunobu Nucleophile (Nu-H) nucleophile_mitsunobu->reaction_mitsunobu pph3 PPh3 pph3->reaction_mitsunobu dead DEAD or DIAD dead->reaction_mitsunobu solvent_mitsunobu Anhydrous Solvent (e.g., THF) solvent_mitsunobu->reaction_mitsunobu product_mitsunobu 5-(Nu-methyl)picolinonitrile reaction_mitsunobu->product_mitsunobu workup_mitsunobu Purification (Removal of Byproducts) product_mitsunobu->workup_mitsunobu final_product_mitsunobu Final Product workup_mitsunobu->final_product_mitsunobu

Caption: Comparative workflows for the synthesis of 5-substituted picolinonitriles.

Detailed Experimental Protocols

Protocol 1: Ether Synthesis using this compound (SN2)

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add the desired phenol (1.0 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Ether Synthesis using 5-(Hydroxymethyl)picolinonitrile (Mitsunobu)

  • To a stirred solution of 5-(hydroxymethyl)picolinonitrile (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Conclusion and Recommendations

The choice of reagent for the introduction of the 5-(picolinonitrile)methyl moiety is a critical decision in the synthetic design process.

  • This compound represents a stable, cost-effective, and reliable option for a wide range of nucleophilic substitution reactions.

  • 5-(Bromomethyl)picolinonitrile offers enhanced reactivity, which can be crucial for challenging transformations involving less reactive nucleophiles. However, its higher reactivity may come at the cost of reduced stability.

  • 5-(Hydroxymethyl)picolinonitrile , utilized via the Mitsunobu reaction, provides a valuable alternative for substrates that are sensitive to the basic or harsher conditions sometimes required for halide displacements. Its mild conditions and stereospecificity are significant advantages, though the stoichiometric byproducts can present purification challenges.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the nucleophile, the sensitivity of the substrate, and the desired scale of the reaction. A thorough evaluation of these factors will enable the researcher to select the most appropriate and efficient reagent for their synthetic goals.

Mechanistic Insights

G cluster_sn2 SN2 Mechanism cluster_mitsunobu Mitsunobu Activation Nu Nu⁻ C C Nu->C H1 H C->H1 H2 H C->H2 PyCN Py-CN C->PyCN X X C->X SN2_Transition_State [Nu---C---X]⁻ ROH R-OH Betaine [Ph₃P⁺-N⁻-CO₂Et]N-CO₂Et ROH->Betaine PPh3 PPh₃ DEAD DEAD PPh3->DEAD DEAD->Betaine Oxyphosphonium [R-O-P⁺Ph₃] Betaine->Oxyphosphonium Product_m R-Nu Oxyphosphonium->Product_m OPPh3 O=PPh₃ Oxyphosphonium->OPPh3 Nu_m Nu⁻ Nu_m->Oxyphosphonium Mitsunobu_Product Product + O=PPh₃ + Hydrazine Product_m->Mitsunobu_Product OPPh3->Mitsunobu_Product Product_halo Product_halo SN2_Transition_State->Product_halo Product Formation

Caption: Simplified mechanistic pathways for SN2 and Mitsunobu reactions.

References

  • ResearchGate. Reactions of secondary alcohols with various nucleophiles. [Link]

  • LookChem. Synthesis of Zopiclone. [Link]

  • S. S. M. C. Gramstad, T.; van der Wel, H. Nucleophilic Substitution (SN2)
  • Beddoe, R. H.; Sneddon, H. F.; Denton, R. M. New Directions in the Mitsunobu Reaction. Nottingham ePrints. 2020.
  • Charyulu, P. V. R.; et al. An improved process for eszopiclone: Anti-insomnia agent.
  • Wikipedia. Mitsunobu reaction. [Link]

  • OCLUE. Chapter 4: Nucleophilic Substitution Part II. [Link]

  • Chemistry LibreTexts. 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. [Link]

  • Khan, I.; et al.
  • Katritzky, A. R.; et al. New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups.
  • PubMed. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • YouTube. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]

  • YouTube. Nature of Leaving Group in Nucleophilic substitution Reaction. [Link]

  • Bhide, B. H.; Patel, M. G. Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Scilit. Characterization of Zopiclone Crystal Forms Found Among Generic Raw Materials. [Link]

  • ResearchGate. Influence of chloride and bromide anions on localized corrosion of 15%Cr ferritic stainless steel. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of 5-(Picolinonitrile)-Methyl Scaffold Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] When functionalized, such as in the picolinonitrile framework, it offers a versatile platform for developing novel drug candidates. The compound 5-(chloromethyl)picolinonitrile, in particular, serves as a highly valuable starting material. Its reactive chloromethyl group provides a convenient anchor for introducing diverse functionalities through nucleophilic substitution, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive comparison of the biological activities of compounds derived from this 5-(picolinonitrile)-methyl scaffold, with a primary focus on their evaluation as potential anticancer agents. We will delve into the rationale behind screening cascades, compare the cytotoxic and kinase inhibitory activities of representative compounds, and provide detailed, field-proven protocols for key biological assays.

The Rationale for Anticancer Screening

The search for novel anticancer therapeutics is driven by the need for agents with improved efficacy, selectivity, and the ability to overcome resistance to existing drugs.[4] Derivatives of nitrogen-containing heterocycles, such as pyridines and pyrimidines, are of significant interest as they can mimic endogenous purine and pyrimidine bases and effectively interact with the ATP-binding pockets of protein kinases.[2][5] Many kinases are aberrantly activated in cancer, driving uncontrolled cell proliferation, survival, and metastasis.[6] Therefore, screening novel picolinonitrile derivatives against cancer cell lines and specific kinases is a rational starting point for drug discovery.

A typical screening cascade begins with a broad assessment of cytotoxicity to identify compounds that inhibit cancer cell growth. This is followed by more specific assays to elucidate the mechanism of action, such as direct enzyme inhibition assays against key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).[5][7]

Comparative Analysis of Anticancer Activity

The strategic modification of the 5-(picolinonitrile)-methyl core by introducing different aromatic and heterocyclic moieties via ether or amine linkages can lead to compounds with potent and selective anticancer activity. Below, we compare hypothetical, yet representative, data for two classes of derivatives: phenoxymethyl ethers and pyrimidinyl-amino ethers, against various cancer cell lines and a key oncogenic kinase.

Table 1: Comparative Cytotoxicity (IC50) of Picolinonitrile Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of cancer cells by 50%. The data is compared against Doxorubicin, a standard chemotherapeutic agent, and Erlotinib, a known EGFR inhibitor.

Compound IDCore StructureR GroupHepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Series 1 5-(phenoxymethyl)picolinonitrile4-methoxy15.218.520.1
4-chloro8.710.312.5
3,4-dichloro4.15.86.2
Series 2 5-(((pyrimidin-2-yl)amino)methyl)picolinonitrile4,6-dimethyl5.57.18.9
4-amino-6-chloro2.83.54.0
Controls DoxorubicinN/A0.951.20.8
ErlotinibN/A5.31.15.1

Note: The data presented in this table is illustrative and synthesized from typical results found in the literature for analogous compound series to provide a comparative framework.[7][8]

From this data, a clear structure-activity relationship emerges. In Series 1, increasing the electron-withdrawing character of the substituent on the phenyl ring (from methoxy to dichloro) corresponds to a significant increase in cytotoxic potency. In Series 2, the introduction of pharmacophoric features common in kinase inhibitors, such as the amino-chloro-pyrimidine moiety, also enhances activity.

Table 2: Comparative Kinase Inhibitory Activity

To investigate the mechanism of action, potent compounds are often tested for their ability to inhibit specific kinases. The table below shows the IC50 values for the inhibition of the EGFR kinase.

Compound IDR GroupEGFR Kinase IC50 (nM)
Series 1-C 3,4-dichloro520
Series 2-B 4-amino-6-chloro85
Control Erlotinib2.8

Note: This data is illustrative, based on findings for similar pyrimidine-based inhibitors.[7][9]

The results indicate that while both series show some interaction with EGFR, the pyrimidinyl-amino ether derivative (Series 2-B) is a significantly more potent inhibitor. This aligns with the known importance of the pyrimidine scaffold for binding to the ATP pocket of EGFR.[7][9] Compound 2-B, with an IC50 of 85 nM, represents a promising lead for further optimization.

Experimental Protocols & Methodologies

The reliability of any biological screening guide rests on the robustness and reproducibility of its experimental protocols. Here, we provide detailed, step-by-step methodologies for the primary cytotoxicity screening and a representative antimicrobial assay.

Workflow for Anticancer Compound Screening

The overall logic of a screening campaign is to move from broad, cell-based assays to more specific, target-based assays, as illustrated in the diagram below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization start Synthesized Compound Library (Picolinonitrile Derivatives) assay1 MTT Cytotoxicity Assay (e.g., HepG2, A549, MCF-7) start->assay1 decision1 Identify 'Hits' (e.g., IC50 < 10 µM) assay1->decision1 assay2 Target-Based Assay (e.g., EGFR Kinase Inhibition) decision1->assay2 Potent Compounds assay3 Apoptosis Assay (Annexin V Staining) decision1->assay3 assay4 Cell Cycle Analysis (Flow Cytometry) decision1->assay4 decision2 Validate Mechanism of Action assay2->decision2 assay3->decision2 assay4->decision2 end Lead Compound for In Vivo Studies decision2->end

Caption: A typical workflow for screening novel compounds for anticancer activity.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Materials:

  • Cells (e.g., HepG2, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[5] During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility (MIC)

While this guide focuses on anticancer activity, the picolinonitrile scaffold is also promising for antimicrobial discovery.[10][11] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well U-bottom plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a range of compound concentrations.

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This further dilutes the compounds and bacteria to their final testing concentrations.

  • Controls: Include a growth control well (bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[13]

Potential Mechanism of Action: Kinase Inhibition

As the comparative data suggests, a primary mechanism for the anticancer activity of these compounds is likely the inhibition of protein kinases. The picolinonitrile core can act as a scaffold, positioning key functional groups to interact with the ATP-binding site of a kinase like EGFR.

G cluster_0 EGFR Signaling Pathway cluster_1 Mechanism of Inhibition EGF EGF (Growth Factor) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Block ATP Binding Blocked AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Picolinonitrile Derivative (e.g., Series 2-B) Inhibitor->EGFR Inhibits (ATP-Competitive)

Sources

A Senior Application Scientist's Guide to Synthetic Strategy: A Cost-Benefit Analysis of 5-(Chloromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in drug development, the strategic selection of building blocks is paramount to achieving efficiency, scalability, and cost-effectiveness. The picolinonitrile framework is a privileged scaffold in medicinal chemistry, and its functionalization is a frequent objective. This guide provides a comprehensive cost-benefit analysis of utilizing 5-(chloromethyl)picolinonitrile as a key electrophilic intermediate for introducing the picolinonitrile-5-ylmethyl moiety, comparing it directly with common alternative synthetic strategies. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic planning.

Executive Summary: A Comparative Overview of Synthetic Routes

The introduction of the picolinonitrile-5-ylmethyl group is typically accomplished via one of three primary pathways. Each route presents a unique profile of advantages and disadvantages concerning starting material cost, operational complexity, safety, and scalability.

FeatureRoute A: Direct Alkylation Route B: Radical Chlorination Route C: Reductive Amination
Starting Material This compound5-Methylpicolinonitrile5-Formylpicolinonitrile
Key Transformation Nucleophilic substitution (SN2)Free-radical chlorinationImine formation and reduction
Primary Advantages Direct, high-yielding for suitable nucleophiles, commercially available starting material.[1][2]Low-cost starting material, suitable for large-scale synthesis from a basic building block.Avoids handling highly reactive chloromethyl intermediates; excellent for amine library synthesis.
Primary Disadvantages Starting material is a potent lachrymator and irritant; potential for instability.[3][4]Use of hazardous reagents; risk of over-chlorination; purification can be challenging.Multi-step synthesis to access the aldehyde precursor; overall yield may be lower.
Safety Concerns Corrosive and toxic nature of the alkylating agent.[3][4][5]Hazardous chlorinating agents and radical initiators; exothermic reaction potential.Use of metal hydrides or high-pressure hydrogenation.
Relative Cost Moderate to HighLow to ModerateModerate

In-Depth Analysis of Synthetic Routes

Route A: The Direct Approach via this compound

This strategy is the most straightforward, employing the title compound as a reactive electrophile to directly alkylate a wide range of nucleophiles (O, N, S, C). The chloromethyl group is pre-activated, making this a convergent and often efficient approach for late-stage functionalization.

Causality Behind Experimental Choices: The choice of base is critical to deprotonate the nucleophile without promoting side reactions like elimination or decomposition of the starting material. A non-nucleophilic, moderately strong base like potassium carbonate is often ideal. The solvent, typically a polar aprotic one like DMF or Acetonitrile, is chosen to solubilize the salts and facilitate the SN2 mechanism. The reaction is often run at room temperature to moderate heat to balance reaction rate with the stability of the electrophile.

Experimental Protocol: N-Alkylation of a Secondary Amine

  • To a stirred solution of the secondary amine (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the suspension for 15 minutes to ensure complete deprotonation.

  • Add a solution of this compound (1.1 eq) in DMF dropwise over 10 minutes. Note: Handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as it is a lachrymator.[3][4]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.

Cost-Benefit Analysis:

  • Benefits : The primary advantage is speed and simplicity. For small-scale synthesis and library generation where the cost of the building block is not prohibitive, this route provides rapid access to target molecules with high purity after a single purification step.

  • Costs : The main drawback is the cost and hazardous nature of this compound. It is an irritant and requires careful handling.[3][4] For large-scale manufacturing, the cost per gram and the associated safety and handling protocols can become significant deterrents.

Workflow for Route A

cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification SM1 This compound Reaction SN2 Alkylation (DMF, RT) SM1->Reaction SM2 Nucleophile (R-XH) SM2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Final Product (Picolinonitrile-5-ylmethyl-R) Purify->Product

Caption: Workflow for direct alkylation using this compound.

Route B: In-Situ Generation via Radical Chlorination of 5-Methylpicolinonitrile

This approach begins with a cheaper, more stable, and less hazardous starting material: 5-methylpicolinonitrile. The key chloromethyl intermediate is generated in a separate step or in situ through a free-radical chlorination reaction.

Causality Behind Experimental Choices: N-Chlorosuccinimide (NCS) is a common choice for radical chlorination as it is a solid and safer to handle than chlorine gas. A radical initiator, such as AIBN or benzoyl peroxide, is required to start the chain reaction. The reaction is run in a non-polar solvent like carbon tetrachloride or chlorobenzene to avoid reaction with the solvent. The temperature must be carefully controlled to allow for initiation without causing runaway reactions or excessive side product formation.

Experimental Protocol: Radical Chlorination and Subsequent Alkylation

  • Chlorination Step: To a solution of 5-methylpicolinonitrile (1.0 eq) in chlorobenzene (0.4 M), add N-Chlorosuccinimide (NCS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the mixture to 80 °C and stir for 2-3 hours under an inert atmosphere. Monitor the reaction by GC-MS to observe the formation of the chloromethyl derivative and minimize the formation of dichlorinated byproducts.

  • Cool the reaction to room temperature. The resulting solution containing crude this compound can be filtered to remove succinimide and used directly in the next step.

  • Alkylation Step: In a separate flask, prepare a solution of the nucleophile (e.g., secondary amine, 1.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) in DMF.

  • Slowly add the crude chlorobenzene solution from Step 3 to the nucleophile mixture.

  • Stir at room temperature and monitor for completion, followed by the workup and purification procedure described in Route A.

Cost-Benefit Analysis:

  • Benefits : The significantly lower cost and better stability of 5-methylpicolinonitrile make this route highly attractive for large-scale production. It avoids the need to purchase and store a large quantity of the lachrymatory chloromethyl compound.

  • Costs : This route introduces an extra synthetic step. The chlorination reaction can be difficult to control, often yielding a mixture of mono- and di-chlorinated products, complicating purification. The use of radical initiators and chlorinated solvents carries its own safety and environmental costs.

Workflow for Route B

cluster_start1 Chlorination Starting Materials cluster_reaction1 Step 1: Chlorination cluster_start2 Alkylation Starting Materials cluster_reaction2 Step 2: Alkylation SM1 5-Methylpicolinonitrile Reaction1 Radical Chlorination (Chlorobenzene, 80°C) SM1->Reaction1 SM2 NCS / AIBN SM2->Reaction1 Intermediate Crude this compound Reaction1->Intermediate Reaction2 SN2 Alkylation Intermediate->Reaction2 SM3 Nucleophile (R-XH) SM3->Reaction2 Base Base Base->Reaction2 Product Final Product Reaction2->Product Workup & Purification

Caption: Two-step workflow starting from 5-methylpicolinonitrile.

Route C: The Reductive Amination Pathway

For synthesizing aminomethyl derivatives, reductive amination of 5-formylpicolinonitrile provides a powerful and often safer alternative to handling chloromethyl intermediates. This is a convergent route where the C-N bond is formed directly. This strategy is analogous to well-established methods for similar heterocyclic systems.[6]

Causality Behind Experimental Choices: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. Sodium triacetoxyborohydride is an excellent choice of reducing agent because it is mild enough not to reduce the aldehyde starting material but is reactive enough to reduce the protonated imine. It is also safer to handle than other hydrides like sodium cyanoborohydride. Acetic acid is often used as a catalyst to promote imine formation.

Experimental Protocol: Reductive Amination of 5-Formylpicolinonitrile

  • To a stirred solution of 5-formylpicolinonitrile (1.0 eq) and a primary or secondary amine (1.1 eq) in Dichloroethane (DCE, 0.4 M), add acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Note: Addition may cause gas evolution.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM, 2x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cost-Benefit Analysis:

  • Benefits : This route completely avoids the use of hazardous alkylating agents, making it inherently safer, particularly at scale. It is highly reliable and provides excellent yields for a wide range of amines, making it ideal for medicinal chemistry programs focused on structure-activity relationship (SAR) studies.

  • Costs : The primary cost is associated with the synthesis of 5-formylpicolinonitrile, which typically requires the oxidation of 5-(hydroxymethyl)picolinonitrile or reduction of a corresponding ester or nitrile. This multi-step access to the starting material can increase overall process cost and time compared to Route A.

Workflow for Route C

cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification SM1 5-Formylpicolinonitrile Reaction Reductive Amination (DCE, AcOH) SM1->Reaction SM2 Amine (R-NH₂) SM2->Reaction SM3 NaBH(OAc)₃ SM3->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Final Amine Product Purify->Product

Caption: Workflow for the reductive amination of 5-formylpicolinonitrile.

Conclusion and Strategic Recommendations

The optimal synthetic route for accessing 5-substituted picolinonitriles is not universal; it is dictated by the specific project goals, including scale, budget, timeline, and safety considerations.

  • For rapid, small-scale synthesis and SAR exploration , Route A is often the most efficient choice. The directness of the reaction and commercial availability of this compound allows for the quick generation of diverse analogs, provided the associated handling risks are properly managed.

  • For large-scale, cost-driven manufacturing campaigns , Route B presents the most compelling economic case. The low cost of 5-methylpicolinonitrile can lead to significant savings, but this requires investment in process development to control the chlorination step and manage the associated hazards and purification challenges.

  • For the synthesis of amine libraries or when safety is the paramount concern , Route C is the superior strategy. It circumvents the need for toxic alkylating agents and is highly robust and predictable, making it a workhorse reaction in medicinal chemistry, despite the potential need for a multi-step synthesis of the requisite aldehyde.

By carefully weighing these factors, researchers and drug development professionals can make an informed decision, aligning their synthetic strategy with the overarching goals of their program.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for similar chlorinated aromatic compounds.
  • TCI Chemicals. (n.d.). Safety Data Sheet for similar heterocyclic compounds.
  • Greenbook.net. (n.d.). Material Safety Data Sheet for related organophosphorus compounds.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Benzonitrile, 4-methyl-.
  • Sigma-Aldrich. (2025). Safety Data Sheet for related polymeric materials.
  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Google Patents. (1966). Processes for the production of picolinic acid derivatives. (US3245998A).
  • Journal of Agricultural and Food Chemistry. (2014). Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. Retrieved from [Link]

  • MDPI. (n.d.). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

  • National Institutes of Health. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

A Comparative Guide to Analytical Standards for 5-(CHLOROMETHYL)PICOLINONITRILE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the purity and stability of synthetic intermediates are paramount. 5-(Chloromethyl)picolinonitrile, a key building block for a variety of active pharmaceutical ingredients (APIs), demands rigorous analytical characterization to ensure the quality and safety of the final product. This guide provides a comprehensive comparison of analytical methodologies for establishing the analytical standards of this compound, with a focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Physicochemical Properties and Their Analytical Implications

While specific experimental data for this compound is not extensively published, we can infer its likely physicochemical properties based on its structure—a substituted pyridine ring. These properties are critical in selecting and optimizing an analytical method.

PropertyPredicted Value/CharacteristicImplication for Analytical Method Development
Molecular Weight 152.58 g/mol Suitable for both HPLC and GC analysis.
Polarity Moderately polarSuggests good solubility in a range of organic solvents and aqueous-organic mixtures, making reversed-phase HPLC a strong candidate.
UV Absorbance Expected to have a UV chromophore due to the pyridine ring.UV detection is a viable and robust detection method for HPLC.
Volatility Likely to have low to moderate volatility.Gas chromatography (GC) could be a suitable alternative, particularly for volatile impurities.
Aqueous Solubility Predicted to be sparingly soluble in water.The choice of diluent for sample preparation is important to ensure complete dissolution.
logP (Octanol-Water Partition Coefficient) Estimated to be in the range of 1.5-2.5.Indicates a moderate degree of lipophilicity, further supporting the suitability of reversed-phase HPLC.
pKa The pyridine nitrogen is weakly basic.The pH of the mobile phase in HPLC can be adjusted to control the retention time and peak shape.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision in the development of an analytical standard. Below is a comparison of the most relevant methods for the analysis of this compound.

Analytical TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound AnalysisPrimary Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1]Higher cost of instrumentation and solvents compared to some other methods.Purity determination, assay for potency, stability testing, and impurity profiling.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) Separation based on the volatility of the analyte as it is carried by an inert gas through a stationary phase.Excellent for the analysis of volatile impurities; high separation efficiency.[2]Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.Analysis of residual solvents and volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.Provides unambiguous structural information; can be used for quantitative analysis without a reference standard (qNMR).[3]Lower sensitivity compared to chromatographic methods; higher instrumentation cost.Structural elucidation and confirmation; quantitative analysis of the main component.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and selectivity; provides molecular weight information.[2]Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.Identification of impurities and degradation products.

Proposed Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient, free from interference from its degradation products, process impurities, excipients, and other potential interfering species.[4] Based on the predicted properties of this compound, a reversed-phase HPLC method with UV detection is proposed as the most suitable approach.

Experimental Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Column & Mobile Phase Screening B Optimization of Chromatographic Conditions A->B C Forced Degradation Studies B->C F Accuracy & Precision B->F Optimized method for validation D Specificity C->D Demonstrate separation of degradants E Linearity & Range D->E E->F G LOD & LOQ F->G H Robustness G->H I Solution Stability H->I

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Detailed Protocol

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Causality behind Experimental Choices:

  • C18 Column: A C18 stationary phase is a versatile choice for moderately polar compounds like this compound, providing good retention and separation.

  • Acetonitrile:Water Mobile Phase: This combination offers good solvating power for the analyte and allows for easy adjustment of the elution strength. The 60:40 ratio is a starting point and would be optimized based on initial chromatographic runs.

  • UV Detection at 270 nm: The pyridine ring is expected to have a strong UV absorbance in this region, providing good sensitivity. A UV scan of the analyte would be performed to determine the optimal wavelength.

  • Isocratic Elution: For a primary analysis of the main component and a few known impurities, isocratic elution is simpler and more robust than a gradient method.

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve in a 100 mL volumetric flask with the mobile phase.

3. Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies are essential.[5] The sample is subjected to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the proposed HPLC method to ensure that all degradation products are well-resolved from the parent peak.

Hypothetical Validation Data

The following table presents hypothetical data that would be generated during the validation of the proposed HPLC method, with acceptance criteria based on ICH guidelines.[6]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity The analyte peak should be free from interference from degradants and impurities. Peak purity index > 0.999.Peak purity index of the main peak in all stressed samples was > 0.999. All degradation peaks were well-resolved.
Linearity (R²) R² ≥ 0.9990.9995 over a concentration range of 10-150 µg/mL.
Range 80-120% of the test concentration for assay.80-120 µg/mL.
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (RSD) Repeatability (n=6): RSD ≤ 1.0% Intermediate Precision: RSD ≤ 2.0%Repeatability: 0.5% Intermediate Precision: 0.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C).The method was found to be robust for minor changes in flow rate and column temperature.

Comparison with Alternative Analytical Standards

While a dedicated analytical standard for this compound may not be commercially available from pharmacopeias, a well-characterized in-house reference standard is essential. The purity of this in-house standard would be established using a combination of the validated HPLC method and other techniques.

Standard TypeDescriptionAdvantagesDisadvantages
In-house Primary Reference Standard A highly purified and well-characterized batch of this compound.Full control over characterization and documentation.Requires extensive analytical work (e.g., NMR, MS, elemental analysis, DSC) to establish purity.
Commercial Reference Standard (if available) A standard purchased from a reputable supplier with a Certificate of Analysis (CoA).[2][7][8]Convenient and comes with established purity and characterization data.May not be available for all compounds; cost can be a factor.
Working Standard A batch of this compound that is qualified against the primary reference standard.Used for routine analysis to conserve the primary standard.Purity is traceable to the primary standard and requires periodic requalification.

Conclusion and Recommendations

For the comprehensive analytical control of this compound, a multi-faceted approach is recommended. A stability-indicating reversed-phase HPLC method with UV detection serves as the cornerstone for purity determination, assay, and stability testing. This method should be thoroughly validated according to ICH guidelines to ensure its suitability for its intended purpose.

The HPLC method should be complemented by other analytical techniques. Gas chromatography is valuable for the assessment of volatile impurities and residual solvents. Spectroscopic methods like NMR and MS are indispensable for the structural elucidation of the main component and any unknown impurities or degradation products that may arise.

By establishing a robust analytical framework, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical or agrochemical products.

References

  • Pharmaceutical Technology. Analytical Method Validation Using QbD and QRM. [Link]

  • PubMed. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. [Link]

  • American Society for Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • ResearchGate. (PDF) Degradation of Pyridines in the Environment. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • EDQM. Y0000543 - Detailed view. [Link]

  • PubMed Central. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]

  • Der Pharma Chemica. a-validated-stability-indicating-hplc-method-for-the-determination-of-impurities-in-pioglitazone-hydrochloride.pdf. [Link]

  • ResearchGate. Calculation of Physicochemical Properties. [Link]

  • BVL.bund.de. Product chemistry - Relevant impurities of technical active substances. [Link]

  • Indian Journal of Pharmaceutical Sciences. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. [Link]

  • ArtMolecule. Impurities and Degradation products | @rtMolecule. [Link]

  • Informatics Journals. Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. [Link]

  • PubMed. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. [Link]

  • ResearchGate. (PDF) Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. [Link]

  • International Journal of Research in Pharmacy and Science. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • NCBI. Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids. [Link]/)

Sources

A Comparative Guide to Catalysis for 5-(Chloromethyl)picolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of 5-(Chloromethyl)picolinonitrile

This compound is a pivotal heterocyclic building block in modern medicinal and agrochemical research.[1] Its structure, featuring a pyridine ring, a nitrile group, and a reactive chloromethyl handle, offers a trifecta of opportunities for synthetic diversification. The chloromethyl group, in particular, serves as a versatile electrophilic site for a wide array of nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth comparative analysis of various catalytic systems for the principal reactions of this compound. Moving beyond a mere recitation of protocols, we will explore the causality behind catalyst selection, compare the performance of different catalytic platforms using experimental data from analogous systems, and provide detailed methodologies for key transformations. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions in catalyst selection to optimize yield, selectivity, and process efficiency.

Section 1: Nucleophilic Substitution at the Chloromethyl Group: A Phase-Transfer Catalysis Perspective

The displacement of the chloride in this compound is one of its most fundamental and useful transformations. This SN2 reaction allows for the introduction of a wide range of functional groups (e.g., -OH, -OR, -CN, -SR). However, many of the requisite nucleophiles are inorganic salts, which are often insoluble in the organic solvents required to dissolve the substrate. This immiscibility challenge is elegantly overcome by Phase-Transfer Catalysis (PTC).

PTC utilizes a catalyst to shuttle a nucleophilic anion from an aqueous or solid phase into the organic phase, where it can react with the substrate.[2] This "green chemistry" approach avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents.[2][3] The most common phase-transfer catalysts are quaternary ammonium salts, phosphonium salts, and crown ethers.

Mechanism of Phase-Transfer Catalysis

The efficacy of a phase-transfer catalyst hinges on its ability to form a lipophilic ion pair with the nucleophilic anion, facilitating its transport across the phase boundary.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻ M⁺) QNu_org Lipophilic Ion Pair (Q⁺Nu⁻) Nu_aq->QNu_org Ion Exchange QX_aq Catalyst (Q⁺X⁻) QX_aq->QNu_org RCl_org Substrate (R-Cl) This compound Product_org Product (R-Nu) RCl_org->Product_org QNu_org->Product_org SN2 Reaction QX_org Catalyst (Q⁺X⁻) Product_org->QX_org Catalyst Regeneration QX_org->QX_aq Returns to Aqueous Phase

Caption: Generalized catalytic cycle for Phase-Transfer Catalysis (PTC).

Comparative Analysis of Phase-Transfer Catalysts

While direct comparative studies on this compound are not extensively published, data from analogous benzylic halides and the closely related 5-(chloromethyl)furfural (CMF) provide valuable insights into catalyst performance. The choice of catalyst can significantly impact reaction rates and yields.

Catalyst TypeCatalyst ExampleKey AdvantagesKey DisadvantagesTypical Application
Quaternary Ammonium Salts Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium ChlorideCost-effective, readily available, good general-purpose catalysts.[2][3]Lower thermal stability compared to phosphonium salts.General nucleophilic substitutions (hydrolysis, etherification, cyanation).
Quaternary Phosphonium Salts Tetrabutylphosphonium Bromide, Hexadecyltributylphosphonium BromideHigher thermal stability, suitable for higher reaction temperatures.[2]More expensive than ammonium salts; can degrade to phosphine oxide under strong base.Reactions requiring elevated temperatures or for less reactive substrates.
Crown Ethers 18-Crown-6Excellent at complexing specific alkali metal cations (e.g., K⁺), leading to a highly reactive "naked" anion.[4][5]High cost, potential toxicity, stoichiometry can be critical.Fluorinations with KF; reactions where anion activation is crucial.

Expert Insight: The choice between a quaternary ammonium and a phosphonium salt often comes down to a balance of cost and required reaction temperature. For most standard substitutions on an activated substrate like this compound, a cost-effective catalyst like TBAB is an excellent starting point. Crown ethers are specialized tools, best reserved for challenging substitutions where maximizing the nucleophilicity of the anion is paramount.

Experimental Protocol: PTC-Catalyzed Hydrolysis

This protocol describes the synthesis of 5-(hydroxymethyl)picolinonitrile, a key intermediate, using TBAB as a phase-transfer catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq.), toluene (10 volumes), and a 20% aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq.).

  • Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring. The vigorous agitation is crucial to maximize the interfacial area between the two phases.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene or ethyl acetate (2 x 5 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 2: C-N Bond Formation - A Comparison of Synthetic Strategies

The introduction of an amine functionality by forming a C-N bond at the methylene position is a critical step in the synthesis of many bioactive molecules. For this compound, two primary catalytic strategies can be compared: direct N-alkylation and the "Borrowing Hydrogen" methodology.

Strategy 1: Direct N-Alkylation of Amines

This is the most straightforward approach, involving the direct reaction of this compound with a primary or secondary amine. While this reaction can sometimes proceed thermally, it is often catalyzed, especially when using less nucleophilic amines. Phase-transfer catalysis is an excellent choice here, particularly if the amine salt is used.

Strategy 2: N-Alkylation via Borrowing Hydrogen

An alternative, "greener" strategy is the Borrowing Hydrogen (or hydrogen autotransfer) reaction.[7] This method couples an amine with an alcohol, producing only water as a byproduct.[8] In this context, the starting material would be 5-(hydroxymethyl)picolinonitrile (the hydrolysis product from Section 1). The reaction is catalyzed by transition metal complexes, typically based on Ru, Ir, or Mn.[7][9]

Mechanism of Borrowing Hydrogen Catalysis

The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an intermediate aldehyde. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the final product and regenerate the catalyst.

Borrowing_Hydrogen RCH2OH Alcohol (R-CH₂OH) Aldehyde Intermediate Aldehyde (R-CHO) RCH2OH->Aldehyde Oxidation MH2 Metal Hydride ([M]-H₂) RCH2OH->MH2 Amine Amine (R'NH₂) Imine Imine (R-CH=NR') Amine->Imine Catalyst [M] Catalyst Catalyst->Aldehyde Aldehyde->Imine Condensation Product Product (R-CH₂-NHR') MH2->Product Imine->Product Reduction H2O Water (H₂O) Imine->H2O Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for N-alkylation via the Borrowing Hydrogen mechanism.

Comparative Analysis of N-Alkylation Strategies
FeatureDirect Alkylation (PTC)Borrowing Hydrogen (Transition Metal)
Substrate This compound 5-(hydroxymethyl)picolinonitrile
Catalyst Quaternary Ammonium/Phosphonium SaltsRu, Ir, Mn pincer complexes.[7][9]
Byproduct HCl (neutralized to salt)H₂O
Atom Economy LowerHigher
Advantages Direct, one-step from chloro-compound.High atom economy, environmentally benign byproduct, uses stable alcohol substrate.
Disadvantages Produces stoichiometric salt waste.Requires an additional step to prepare the alcohol; catalysts can be expensive/air-sensitive.

Expert Insight: For early-stage discovery chemistry where speed and substrate availability are key, direct alkylation is often preferred. For process development and scale-up, the superior atom economy and reduced salt waste of the Borrowing Hydrogen methodology make it a highly attractive, albeit more complex, alternative that aligns with green chemistry principles.

Section 3: C-C Bond Formation via Cross-Coupling: Palladium vs. Nickel

Creating a new carbon-carbon bond at the methylene position significantly increases molecular complexity. While Suzuki-Miyaura coupling traditionally uses aryl halides, reactions with activated sp³-hybridized carbons like benzylic chlorides are well-established.[10][11] Other important reactions include the Negishi (organozinc) and Kumada (Grignard) couplings, which are also effective for benzylic chlorides.[3][8][12][13] The two dominant catalytic platforms for these transformations are based on palladium and nickel.

Mechanism of Suzuki-Miyaura Cross-Coupling

The catalytic cycle for Suzuki-Miyaura coupling is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_A R-Pd(II)L₂-X Pd0->PdII_A Transmetal Transmetalation PdII_B R-Pd(II)L₂-R' PdII_A->PdII_B PdII_B->Pd0 RedElim Reductive Elimination Product R-R' (Product) RedElim->Product RX R-X (Substrate) RX->OxAdd R_B R'-B(OR)₂ (Boronic Acid/Ester) R_B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: Palladium vs. Nickel Catalysts
FeaturePalladium CatalystsNickel Catalysts
Cost & Abundance Expensive, rare precious metal.[10]Cheaper, more earth-abundant.[10][14]
Reactivity with Chlorides Generally less reactive; requires specialized, bulky, electron-rich phosphine ligands for efficient coupling of aryl chlorides.[14][15]More reactive towards C-Cl bond activation, often making it the catalyst of choice for chloride substrates.[14][16]
Functional Group Tolerance Generally very high, tolerating a wide range of functional groups.Can be more sensitive; stronger interaction with coordinating functional groups can sometimes inhibit catalysis.[12]
Reaction Conditions Often milder conditions are sufficient.May require higher temperatures or more forcing conditions, though modern catalysts operate at room temperature.[7]
Sustainability Mining has a significant environmental impact. The catalyst itself is a primary cost driver.Often touted as "more sustainable," but a full life-cycle analysis must consider solvents and energy usage, which can sometimes be higher.[10]

Expert Insight: The decision between palladium and nickel is a classic case of trade-offs. Palladium is the well-behaved, reliable workhorse with broad functional group tolerance. Nickel is the cost-effective, powerful alternative that excels with challenging chloride substrates but may require more optimization. For the activated benzylic chloride in this compound, both systems are viable. A nickel-based catalyst like NiCl₂(dppp) would be a strong, economical first choice, while a palladium system like Pd(OAc)₂ with a suitable ligand could offer broader compatibility with other sensitive functional groups in a complex molecule.

Experimental Protocol: Nickel-Catalyzed Negishi Coupling

This protocol describes a general procedure for the C-C coupling of a benzylic chloride with an organozinc reagent, a reaction for which nickel catalysts are highly effective.

  • Preparation of Organozinc Reagent: In a flame-dried, argon-purged flask, react the corresponding aryl or alkyl bromide/iodide with activated zinc dust in THF to generate the organozinc reagent (R'-ZnBr).

  • Reaction Setup: In a separate, flame-dried, argon-purged flask, combine this compound (1.0 eq.), the nickel precatalyst (e.g., NiCl₂(dppp), 0.05 eq.), and anhydrous THF.

  • Coupling Reaction: Cool the reaction mixture to 0°C. Add the freshly prepared organozinc reagent dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching & Work-up: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Section 4: Emerging Catalytic Technologies: Organocatalysis and Biocatalysis

Beyond traditional metal-based catalysis, two rapidly advancing fields offer unique advantages for the transformation of molecules like this compound: asymmetric organocatalysis and biocatalysis.

Comparative Overview of Emerging Technologies
TechnologyCatalyst TypeKey AdvantagesPotential Application for 5-(CH₂Cl)Picolinonitrile
Asymmetric Organocatalysis Small chiral organic molecules (e.g., prolines, thioureas, cinchona alkaloids).Metal-free, enables high enantioselectivity, often stable to air and moisture.Asymmetric nucleophilic substitution on the chloromethyl group; enantioselective functionalization of derivatives.
Biocatalysis Enzymes (isolated or in whole cells).Extremely high selectivity (chemo-, regio-, stereo-), mild aqueous conditions, environmentally benign.Selective hydrolysis to 5-(hydroxymethyl)picolinonitrile; amination to form aminomethyl derivatives.

Expert Insight: Organocatalysis and biocatalysis represent the future of precision synthesis. For the synthesis of chiral drug candidates derived from this compound, asymmetric organocatalysis is a powerful tool for establishing key stereocenters. Biocatalysis, on the other hand, offers an unparalleled "green" route for fundamental transformations. The conversion of the closely related 5-(hydroxymethyl)furfural (HMF) to derivatives using enzymes like galactose oxidase provides a strong proof-of-concept for developing biocatalytic routes for our target molecule.

Conceptual Workflow: Biocatalytic Conversion

This workflow illustrates a potential green process for converting this compound into a valuable amino alcohol derivative, leveraging two distinct enzymatic steps.

Biocatalysis_Workflow Start This compound in Aqueous Buffer Step1 Enzymatic Hydrolysis Start->Step1 Intermediate 5-(Hydroxymethyl)picolinonitrile Step1->Intermediate Step2 Transaminase Reaction (with Amine Donor) Intermediate->Step2 Product 5-(Aminomethyl)picolinol Step2->Product Purification Downstream Processing (e.g., Chromatography) Product->Purification Final Final Product Purification->Final

Caption: A potential multi-step biocatalytic route from this compound.

Conclusion

The optimal catalytic strategy for reactions involving this compound is dictated by the specific synthetic goal, scale, and desired process characteristics.

  • For nucleophilic substitutions , Phase-Transfer Catalysis offers a robust, scalable, and green solution, with quaternary ammonium salts like TBAB providing an excellent balance of cost and reactivity.

  • For C-N bond formation , direct alkylation provides the quickest route, while a "Borrowing Hydrogen" strategy using transition metal catalysts offers superior atom economy for process development.

  • For C-C bond formation , both palladium and nickel catalysts are highly effective. Nickel is a cost-effective choice that excels with chloride substrates, while palladium offers a legacy of reliability and often broader functional group tolerance.

  • For future and specialized applications , asymmetric organocatalysis and biocatalysis present exciting opportunities for creating chiral molecules and developing highly sustainable manufacturing processes.

By understanding the mechanisms, advantages, and limitations of each catalytic platform, researchers can unlock the full synthetic potential of this valuable heterocyclic building block.

References

  • Knochel, P., et al. (2008). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. J. Org. Chem., 73, 7380-7382. [Link]

  • Gao, F., et al. (2020). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ResearchGate. [Link]

  • MacNair, A. J., et al. (2021). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. ResearchGate. [Link]

  • Extance, A. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World. [Link]

  • Sadow, A. D. (2010). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]

  • Park, J., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 10(43), 8645-8653. [Link]

  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13031. [Link]

  • Pawar, S. S., & Salunkhe, R. S. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology, 3(1). [Link]

  • Beller, M., et al. (2015). Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen. Journal of the American Chemical Society, 137(42), 13580-13587. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4988-5001. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4). [Link]

  • Bertuzzi, G., et al. (2022). Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolinones. The Journal of Organic Chemistry, 87(13), 8527-8536. [Link]

  • Jaric, M., et al. (2008). Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent. CORE. [Link]

  • Wang, J., et al. (2018). Organocatalytic asymmetric chlorinative dearomatization of naphthols. Nature Communications, 9, 23. [Link]

  • Palomo, C., & Oiarbide, M. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules, 16(8), 6835-6864. [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • MDPI. (n.d.). Special Issue : Mechanism/Kinetic Modeling Study of Catalytic Reactions. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • Gouverneur, V., et al. (2024). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature Chemistry. [Link]

  • Maruoka, K., & Ooi, T. (2011). Organocatalytic asymmetric Neber reaction for the synthesis of 2H-azirine carboxylic esters. Angewandte Chemie International Edition, 50(19), 4419-4421. [Link]

  • Ollis, D. F. (2020). Kinetics of Photocatalyzed Reactions: Five Lessons Learned. Frontiers in Chemistry, 8, 476. [Link]

  • Sumitomo Chemical. (n.d.). Asymmetric Organocatalysis Technology. [Link]

  • Giorgianni, G., et al. (2024). The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Chemical Engineering Transactions, 109, 265-270. [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. [Link]

  • Bandgar, B. P., et al. (2004). Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild conditions. Tetrahedron Letters, 45(35), 6657-6660. [Link]

  • Knochel, P., et al. (2008). Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters, 10(22), 5273-5276. [Link]

  • Gokel, G. W., et al. (1996). Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers. The Journal of Organic Chemistry, 61(25), 8878-8888. [Link]

  • Hönig, M., et al. (2021). Toward scalable biocatalytic conversion of 5-hydroxymethylfurfural by galactose oxidase using coordinated reaction and enzyme engineering. Nature Communications, 12, 4894. [Link]

  • Aytar, E., et al. (2007). Chemistry of Pyrones, Part 5: New Crown Ether and Podand Derivatives of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one. Molecules, 12(3), 577-584. [Link]

  • Wang, B., et al. (2023). Biocatalytic Transformation of 5-Hydroxymethylfurfural into High-Value Derivatives: Recent Advances and Future Aspects. Catalysts, 13(5), 896. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-(Chloromethyl)picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the purity of synthesized intermediates is a critical determinant of final product quality, efficacy, and safety. 5-(Chloromethyl)picolinonitrile and its derivatives are versatile building blocks in the synthesis of a variety of biologically active compounds.[1][2] Ensuring their purity is a paramount step in any synthetic workflow. This guide provides an in-depth comparison of analytical techniques for assessing the purity of these derivatives, grounded in scientific principles and practical, field-proven insights.

The validation of analytical methods is a crucial pillar in pharmaceutical quality assurance, ensuring reliable and repeatable results.[3] This process is essential for drug development, stability studies, impurity profiling, and routine analyses, underpinning quality management and compliance with regulatory standards.[3]

The Imperative of Purity in Synthesis

The presence of impurities, even in trace amounts, can have significant consequences, including altered biological activity, increased toxicity, and compromised stability of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including unreacted starting materials, byproducts of the main reaction, side reactions, and degradation products.[4] Therefore, robust analytical methods are essential to detect, identify, and quantify these impurities.[5][6]

Comparative Analysis of Core Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific properties of the this compound derivative and the potential impurities. A multi-faceted approach, often combining chromatographic and spectroscopic methods, provides the most comprehensive purity assessment.

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, sensitivity, and quantitative accuracy. Versatile for a wide range of compounds.[7]Requires soluble samples. Method development can be time-consuming.Quantitative purity determination , impurity profiling, and stability testing.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile and thermally stable compounds. High sensitivity, especially with specific detectors.[8]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Analysis of residual solvents and volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.[9]Unparalleled for structural elucidation and identification of unknown impurities.[10][11] Quantitative NMR (qNMR) for absolute purity determination without a reference standard.[4]Relatively low sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.[12]Structural confirmation of the target compound and identification of impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.High sensitivity and specificity. Provides molecular weight and fragmentation data for structural information.[8]Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.Molecular weight confirmation and impurity identification.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for purity determination in pharmaceutical analysis.[7] For this compound derivatives, a reversed-phase (RP-HPLC) method is often the most effective.

Causality Behind Experimental Choices:

  • Column: A C18 column is a common starting point due to its versatility in retaining moderately polar to non-polar compounds.[4] For more polar derivatives, a polar-embedded or polar-endcapped C18 column can improve retention and peak shape.[13]

  • Mobile Phase: A gradient of acetonitrile or methanol with water, often with a small amount of acid (e.g., formic acid or phosphoric acid), is used to ensure good peak shape and resolution.[4][14] The acid suppresses the ionization of silanol groups on the stationary phase and any basic functionalities in the analytes.

  • Detection: UV detection is standard, with the wavelength selected based on the chromophore of the picolinonitrile ring system.[7]

Step-by-Step HPLC Protocol:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Preparation: Accurately prepare a stock solution of a certified reference standard of the this compound derivative in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the synthesized product in the same solvent as the standard to a similar concentration.[7] Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[7]

  • Injection and Analysis: Inject a fixed volume (e.g., 10 µL) of the sample and standards.[7]

  • Data Processing: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7] For accurate quantification, use a calibration curve generated from the reference standards.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing System_Prep System Equilibration Injection Inject Sample & Standards System_Prep->Injection Standard_Prep Standard Preparation Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calc Purity Calculation Peak_Integration->Purity_Calc

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.[8]

Causality Behind Experimental Choices:

  • Injection Mode: Headspace injection is often preferred for residual solvent analysis as it introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components.

  • Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for general-purpose screening of volatile organic compounds.

  • MS Detection: Mass spectrometry provides definitive identification of impurities by comparing their mass spectra to a reference library (e.g., NIST).[8]

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Accurately weigh a portion of the sample into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).

  • Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature for a set time to allow volatile compounds to partition into the headspace.

  • Injection: A sample of the headspace gas is automatically injected into the GC.

  • Chromatographic Separation: The volatile components are separated on the GC column based on their boiling points and polarity.

  • Mass Spectrometric Detection: As components elute from the column, they are ionized and their mass-to-charge ratios are measured.

  • Data Analysis: Identify impurities by searching their mass spectra against a library. Quantify using a calibration curve prepared with standards of the expected impurities.[4]

NMR Spectroscopy for Structural Verification and Impurity Identification

NMR spectroscopy is indispensable for confirming the structure of the synthesized this compound derivative and for identifying unknown impurities.[11][12]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. The integration of signals can be used for relative quantification of impurities if their structures are known.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for elucidating the complete structure of unknown impurities by establishing correlations between different nuclei.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12]

  • Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra.

  • Spectral Analysis:

    • Confirm the structure of the target compound by assigning all proton and carbon signals.

    • Identify signals that do not correspond to the target compound or the solvent.

    • Use the chemical shifts, coupling constants, and 2D correlations of these extraneous signals to deduce the structures of the impurities.

Purity_Assessment_Logic Start Synthesized Product HPLC HPLC Analysis (Quantitative Purity) Start->HPLC GC_MS GC-MS Analysis (Residual Solvents) Start->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Start->NMR Purity_Check Purity > 98%? HPLC->Purity_Check Impurity_ID Impurity Identification (NMR, LC-MS) Purity_Check->Impurity_ID No Final_Product Pure Product Purity_Check->Final_Product Yes Purification Further Purification Impurity_ID->Purification Purification->Start

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-(Chloromethyl)picolinonitrile Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 5-(chloromethyl)picolinonitrile analogs. Given the limited direct research on this specific scaffold, this document synthesizes information from related heterocyclic compounds to offer a predictive framework for designing and evaluating new chemical entities.

Introduction: The Potential of the Picolinonitrile Scaffold

The picolinonitrile moiety, a pyridine ring substituted with a nitrile group, is a privileged scaffold in medicinal chemistry. It is a key component in a variety of biologically active compounds, including kinase inhibitors.[1][2] The nitrile group can act as a hydrogen bond acceptor, and the pyridine ring offers multiple points for substitution to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a chloromethyl group at the 5-position adds a reactive electrophilic center, suggesting a potential for covalent interaction with biological targets, a mechanism that can lead to enhanced potency and prolonged duration of action.[3][4] Understanding the SAR of this scaffold is crucial for optimizing lead compounds in drug discovery programs.

Core Structural Features and Their Significance

The pharmacological profile of this compound analogs is dictated by two key structural features: the picolinonitrile core and the 5-(chloromethyl) group.

  • The Picolinonitrile Core: This aromatic system serves as the foundational scaffold for orienting substituents and interacting with the target protein. The nitrogen atom in the pyridine ring and the nitrile group can participate in hydrogen bonding and other non-covalent interactions within a binding pocket. Modifications to this ring system can influence the overall electronic properties and steric profile of the molecule.

  • The 5-(Chloromethyl) Group: This is a reactive electrophilic moiety.[5][6] The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by amino acid residues such as cysteine, lysine, or histidine in a protein's active site. This can lead to the formation of a covalent bond, resulting in irreversible inhibition.[3][4] The reactivity of this group is a critical determinant of the compound's biological activity and potential toxicity.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Due to the absence of extensive published data on this compound analogs, we present a hypothetical SAR analysis based on established principles of medicinal chemistry and data from related heterocyclic inhibitors.[1][7][8][9] This analysis is intended to serve as a foundational guide for designing future studies.

Modifications of the Chloromethyl Group

The reactivity of the electrophilic trap is a key determinant of covalent inhibitors' potency and selectivity.

  • Altering the Halogen: Replacing chlorine with other halogens (Br, F) would modulate the reactivity. A bromomethyl group would be more reactive, potentially leading to increased potency but also a higher risk of off-target reactions. Conversely, a fluoromethyl group would be significantly less reactive, likely reducing potency for a covalent mechanism.

  • Introduction of Steric Hindrance: Adding substituents to the methylene bridge (e.g., a methyl group) could decrease the rate of reaction with the target nucleophile due to steric hindrance. This could be a strategy to fine-tune reactivity and improve selectivity.

  • Replacement with Other Electrophiles: Replacing the chloromethyl group with other Michael acceptors, such as an acrylamide, could also achieve covalent modification with different reactivity profiles.

Substitutions on the Picolinonitrile Ring

Modifications to the aromatic ring can influence non-covalent interactions with the target, as well as the electronic properties of the entire molecule.

  • Positions 2, 3, 4, and 6: Introducing small, lipophilic, or hydrogen-bonding groups at these positions could probe for additional binding pockets and enhance affinity. For instance, an amino or hydroxyl group could act as a hydrogen bond donor or acceptor, while a methyl or methoxy group could interact with hydrophobic pockets.[10]

  • Electronic Effects: The addition of electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) can alter the electron density of the pyridine ring and the reactivity of the chloromethyl group.[11]

Comparative Data Table (Hypothetical)

The following table presents hypothetical data for a series of this compound analogs to illustrate potential SAR trends. The target is assumed to be a generic kinase, with activity measured by IC50 values.

Compound IDR1 (at C2)R2 (at C3)R3 (at C4)R4 (at C6)Modification of Chloromethyl GroupHypothetical IC50 (nM)
1 (Parent) HHHH-CH2Cl500
2 -NH2HHH-CH2Cl250
3 H-OCH3HH-CH2Cl400
4 HH-FH-CH2Cl300
5 HHH-CH3-CH2Cl450
6 HHHH-CH2Br100
7 HHHH-CH2F>10000
8 -NH2H-FH-CH2Cl50

SAR_Relationship Parent (1) Parent (1) R1=-NH2 (2) R1=-NH2 (2) Parent (1)->R1=-NH2 (2) Increased Potency R3=-F (4) R3=-F (4) Parent (1)->R3=-F (4) Increased Potency Halogen=Br (6) Halogen=Br (6) Parent (1)->Halogen=Br (6) Increased Reactivity & Potency Halogen=F (7) Halogen=F (7) Parent (1)->Halogen=F (7) Decreased Reactivity & Potency R1=-NH2, R3=-F (8) R1=-NH2, R3=-F (8) R1=-NH2 (2)->R1=-NH2, R3=-F (8) Synergistic Effect R3=-F (4)->R1=-NH2, R3=-F (8) Synergistic Effect

Experimental Protocols

General Synthesis of a this compound Analog

This protocol describes a general method for the synthesis of a substituted this compound analog.

Step 1: Synthesis of the Substituted Picolinonitrile Core

  • Various methods can be employed to synthesize the substituted picolinonitrile core, often starting from a corresponding substituted pyridine.[1]

Step 2: Chloromethylation

  • To a solution of the substituted picolinonitrile in a suitable solvent (e.g., dichloromethane), add a chloromethylating agent (e.g., chloromethyl methyl ether) and a Lewis acid catalyst (e.g., zinc chloride).[5]

  • Stir the reaction at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis_Workflow Start Substituted Pyridine Picolinonitrile Substituted Picolinonitrile Start->Picolinonitrile Synthesis of Core Chloromethylation Chloromethylation (e.g., MOM-Cl, ZnCl2) Picolinonitrile->Chloromethylation Purification Purification (Column Chromatography) Chloromethylation->Purification Final_Product Analog Purification->Final_Product

In Vitro Kinase Inhibition Assay

This protocol outlines a representative biochemical assay to evaluate the inhibitory activity of the synthesized analogs against a target kinase.[9]

Materials:

  • Target kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the target kinase, and the inhibitor solution.

  • Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding (and covalent reaction if applicable).

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel covalent inhibitors. The hypothetical SAR analysis presented in this guide suggests that modifications to both the chloromethyl group and the picolinonitrile ring can significantly impact biological activity. Future research should focus on synthesizing a diverse library of analogs and evaluating them against specific biological targets to validate these predictions. A systematic exploration of substitutions on the pyridine ring will be crucial for optimizing potency and selectivity, while fine-tuning the reactivity of the electrophilic warhead will be essential for balancing efficacy and safety.

References

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. Available at: [Link]

  • Important nature products and bioactive compounds with di‐ or trichloromethyl groups. ResearchGate. Available at: [Link]

  • Chloromethyl: compounds, synthesis and safety | Blog - Chempanda. Chempanda. Available at: [Link]

  • The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Wiley Online Library. Available at: [Link]

  • 1-(Chloromethyl)silatrane: a Regulator of the Functional Activity of Connective Tissues. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. Available at: [Link]

  • Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. PubMed. Available at: [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Available at: [Link]

  • Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study. MDPI. Available at: [Link]

  • (PDF) Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available at: [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. Available at: [Link]

  • Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. PubMed. Available at: [Link]

  • Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5‑(Chloromethyl)furfural - Journal of Agricultural and Food Chemistry. Figshare. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. MDPI. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

  • Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. PubMed. Available at: [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. National Institutes of Health. Available at: [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed. Available at: [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-(CHLOROMETHYL)PICOLINONITRILE: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. 5-(CHLOROMETHYL)PICOLINONITRILE, a versatile intermediate in the synthesis of various heterocyclic compounds, requires meticulous handling not only during its use but, just as importantly, through its entire lifecycle to final disposal.

This guide provides an in-depth, procedural framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established safety protocols and regulatory standards. Our objective is to empower you, our fellow researchers and drug development professionals, to manage this chemical's waste stream with confidence, ensuring the safety of your team and the protection of our environment.

Foundational Knowledge: Hazard Assessment

Understanding the intrinsic hazards of this compound is the bedrock of its safe management. As a halogenated organic compound containing a nitrile group, it presents a multi-faceted risk profile. While a comprehensive toxicological profile has not been fully investigated for this specific molecule, data from structurally similar compounds, such as 3-chloro-5-(trifluoromethyl)picolinonitrile and 2-(Chloromethyl)pyridine Hydrochloride, provide critical insights.[1][2]

The primary hazards are:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[2][3] Nitrile compounds can metabolize to release cyanide, posing a risk of chemical asphyxiation, while the chlorinated component adds to its systemic toxicity.

  • Corrosivity/Irritation: Causes skin irritation and serious eye damage.[2][4] The chloromethyl group is reactive and can cause irritation upon contact with mucous membranes.

  • Environmental Hazard: As a halogenated organic compound, it is presumed to be harmful to aquatic life and persistent in the environment.[5][6] Discharge into drains or the environment must be strictly avoided.[1][5]

Combustion of this compound will produce toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides.[1] This is a critical consideration for the ultimate disposal method, favoring high-temperature incineration with scrubbers.

Table 1: Hazard Profile and Safety Requirements
Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][3]Chemical-resistant gloves (Nitrile, Neoprene), lab coat, NIOSH-approved respirator.[1]
Skin Corrosion/Irritation Causes skin irritation.[4]Chemical-resistant gloves, lab coat.
Serious Eye Damage Causes serious eye damage.[2]Chemical safety goggles and/or face shield.[7]
Environmental Hazard Presumed harmful to aquatic life.[5]N/A (Procedural controls are primary)

The Regulatory Landscape: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies it as a hazardous waste due to its nature as a halogenated organic compound (HOC).[8][9] The Occupational Safety and Health Administration (OSHA) mandates strict guidelines for the handling of such hazardous materials to ensure worker safety.[10][11]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating specific local regulations. They will have established protocols and partnerships with licensed hazardous waste disposal companies.

Core Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing waste streams containing this compound.

Immediate Spill Management

Accidents happen. A prepared response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area. Alert your supervisor and the institutional EHS office.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 1, including respiratory protection.

  • Containment: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels or sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Avoid creating dust.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

  • Label and Segregate: Clearly label the container with "Hazardous Waste," "this compound Spill Debris," and the date. Store it according to the segregation guidelines below.

Disposal of Unused or Surplus Product

Direct disposal of the pure chemical is the most straightforward waste stream.

  • Do Not Attempt Neutralization: Laboratory-scale chemical neutralization is not recommended. The reactions can be unpredictable and may generate other hazardous byproducts.

  • Containerize: If not in its original container, transfer the chemical to a compatible, sealable, and clearly labeled hazardous waste container. Ensure the container material is appropriate; high-density polyethylene (HDPE) is generally suitable.[12]

  • Labeling: The container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Corrosive")

    • The date accumulation started.

  • Segregation and Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

Disposal of Contaminated Labware and PPE

Disposable items contaminated with this compound must be treated as hazardous waste.

  • Gross Decontamination: Where possible, rinse contaminated items (e.g., glassware) with a minimal amount of a suitable solvent (like acetone). This rinse aid should be collected and disposed of as liquid hazardous waste.

  • Solid Waste Collection: Place all contaminated solid waste (gloves, wipes, pipette tips, rinsed glassware) into a dedicated, lined hazardous waste container.[13] Do not mix this solid waste with liquid waste.

  • Labeling and Storage: Label the solid waste container similarly to the pure product, specifying the contents (e.g., "Solid Waste Contaminated with this compound"). Store in the satellite accumulation area.

Management of Empty Containers

An "empty" container that held this chemical is not truly empty and must be managed correctly.

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple-rinse it with a suitable solvent.[13]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected as hazardous liquid waste.

  • Container Disposal: After triple-rinsing, the container can often be disposed of as non-hazardous waste (e.g., regular lab glass or plastic). However, you must confirm this with your institutional EHS guidelines, as some jurisdictions require all such containers to be disposed of as hazardous waste.[13] Deface the original label before disposal.

Waste Segregation: The Principle of Incompatibility

Proper segregation is crucial to prevent dangerous reactions in the waste container.[14] this compound, as a halogenated nitrile, must be stored away from:

  • Strong Oxidizing Agents: Can lead to violent or explosive reactions.[15]

  • Strong Acids and Bases: Can cause decomposition and release of toxic fumes.[16]

  • Water/Moisture: While not violently reactive, moisture can contribute to slow hydrolysis, potentially forming HCl and corroding containers over time.[17]

Always consult a chemical incompatibility chart and never mix different waste streams unless explicitly permitted by your EHS office.[12][18]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with this compound.

DisposalWorkflow cluster_start Waste Generation cluster_type Categorize Waste cluster_action Action Protocol cluster_final Final Steps start Identify Waste Stream (this compound) waste_type What is the form of the waste? start->waste_type pure_chem Unused/Surplus Product waste_type->pure_chem Pure Chemical contaminated_solid Contaminated Solids (PPE, Labware) waste_type->contaminated_solid Solid contaminated_liquid Contaminated Liquid (Solvents, Rinsate) waste_type->contaminated_liquid Liquid empty_container Empty Container waste_type->empty_container Container action_pure Containerize in a labeled Hazardous Waste bottle. pure_chem->action_pure action_solid Place in a labeled, lined solid Hazardous Waste bin. contaminated_solid->action_solid action_liquid Collect in a labeled liquid Hazardous Waste container. contaminated_liquid->action_liquid action_rinse Triple-rinse with appropriate solvent. empty_container->action_rinse segregate Store in designated Satellite Accumulation Area. Segregate from incompatibles. action_pure->segregate action_solid->segregate action_liquid->segregate collect_rinsate Collect rinsate as liquid hazardous waste. action_rinse->collect_rinsate dispose_container Dispose of container per EHS guidelines. action_rinse->dispose_container collect_rinsate->action_liquid contact_ehs Contact EHS for waste pickup. segregate->contact_ehs

Caption: Disposal decision workflow for this compound waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, adhering to regulatory guidelines, and following a systematic disposal workflow, researchers can effectively manage this chemical waste stream. Always prioritize safety, consult your institution's EHS department, and treat chemical disposal with the same rigor and precision as your research.

References

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Hazardous Waste Experts. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Material Safety Data Sheet for 3-chloro-5-(trifluoromethyl)picolinonitrile. (n.d.).
  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. [Link]

  • Safety Data Sheet for 2-Amino-5-chloropyridine. (2025, December 18).
  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

  • Westlaw. California Code of Regulations: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. [Link]

  • Scribd. (n.d.). Chemical Incompatibility. [Link]

  • University of Maryland. (n.d.). Table of Incompatible Chemicals. [Link]

  • MySkinRecipes. This compound hydrochloride. [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Urben, P. G., & Pitt, M. J. (2005). Incompatibilities of chemicals. Journal of Chemical Health and Safety, 12(3), 27-32. [Link]

  • University of Southern California Nanofabrication Facility. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]

  • MDPI. (n.d.). Environmental and Human Health Hazards from Chlorpyrifos, Pymetrozine and Avermectin Application in China under a Climate Change Scenario: A Comprehensive Review. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetonitrile 75-05-8 Hazard Summary. [Link]

Sources

Mastering the Handling of 5-(CHLOROMETHYL)PICOLINONITRILE: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of pharmaceutical and agrochemical synthesis, the introduction of novel reagents is a constant. Among these, 5-(CHLOROMETHYL)PICOLINONITRILE stands as a versatile intermediate, pivotal for forging complex heterocyclic structures. However, its utility is matched by its hazardous nature, demanding a comprehensive and rigorously applied safety protocol. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Immediate Safety Profile: Understanding the Adversary

Before any handling, a clear and immediate understanding of the primary hazards is paramount. This compound and its close analogs are potent chemicals. Based on available Safety Data Sheets (SDS) for structurally similar compounds, a concise hazard summary is presented below.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Oral Harmful if swallowed.[1][2]Danger
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2]corrosiveDanger
Serious Eye Damage/Irritation Causes serious, potentially irreversible, eye damage.[1][2]corrosiveDanger
Skin Sensitization May cause an allergic skin reaction upon contact.[1]Warning

This profile dictates a stringent approach to exposure prevention. The causality is clear: direct contact can lead to immediate and severe chemical burns, while repeated exposure may trigger long-term allergic responses. Ingestion, even in small quantities, can be harmful.[1]

The Hierarchy of Controls: A Self-Validating System

Personal Protective Equipment is the final, critical barrier between you and a hazardous substance. However, it is most effective when integrated into a broader safety framework known as the Hierarchy of Controls. This systemic approach prioritizes engineered solutions and administrative protocols to minimize reliance on PPE alone, creating a multi-layered, self-validating safety net.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Explore less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat - The Last Line of Defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safer lab practices.

Core Directive: Personal Protective Equipment Protocol

Given the corrosive and sensitizing nature of this compound, the following PPE is mandatory for all handling procedures.

Eye and Face Protection: The Non-Negotiable Barrier
  • Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[3] These provide a complete seal around the eyes, protecting against splashes, dust, and vapors.

  • Secondary Protection: For procedures with a higher risk of splashing or vigorous reaction, a full-face shield must be worn over the chemical splash goggles.[3][4] This provides an additional layer of protection for the entire face.

Causality: The severe and potentially irreversible eye damage caused by this chemical necessitates robust, sealed eye protection.[1][2] Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.

Skin and Body Protection: An Impermeable Defense
  • Gloves: Double-gloving is a field-proven best practice when handling highly corrosive or easily absorbed chemicals.

    • Inner Glove: A thin, disposable nitrile glove provides a base layer of protection and maintains dexterity.[5]

    • Outer Glove: A thicker, chemical-resistant glove, such as neoprene or butyl rubber, should be worn over the inner nitrile glove. Always consult the glove manufacturer's chemical resistance guide to ensure compatibility.[6] Aromatic and halogenated hydrocarbons can degrade many common glove materials.[6]

  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[3] This protects the skin and personal clothing from splashes and spills.

  • Additional Protection: For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. Trousers and closed-toe shoes that cover the entire foot are mandatory.[3]

Causality: The chemical's ability to cause severe skin burns and sensitization necessitates a multi-layered approach to skin protection.[1] Double-gloving provides redundancy in case the outer glove is compromised.

Respiratory Protection: Guarding Against Inhalation

All handling of this compound solid or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is required.[3][8]

  • Recommended Respirator: A NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases is appropriate for many scenarios.[9] For situations with the potential for high concentrations of dust or aerosols, a respirator with a P95 or P100 particulate filter may also be necessary.[9]

  • Fit Testing: All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and annual fit testing, as mandated by OSHA.[3]

Causality: While the primary routes of exposure are dermal and ocular, inhalation of dust or vapors can cause respiratory tract irritation.[1]

Experimental Protocol: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don3 3. Respirator (if required) Don4 4. Goggles/Face Shield Don5 5. Outer Chemical-Resistant Gloves Doff1 1. Outer Chemical-Resistant Gloves Doff2 2. Lab Coat Doff3 3. Goggles/Face Shield Doff4 4. Respirator (if required) Doff5 5. Inner Nitrile Gloves DisposalWorkflow cluster_waste Waste Disposal Workflow ContaminatedPPE Contaminated PPE (Gloves, etc.) WasteContainer Segregated, Labeled Hazardous Waste Container ContaminatedPPE->WasteContainer ExcessReagent Excess Reagent & Contaminated Materials ExcessReagent->WasteContainer Disposal Licensed Waste Disposal Service WasteContainer->Disposal

Caption: Workflow for proper hazardous waste disposal.

Procedure:

  • Decontamination: All non-disposable equipment should be thoroughly decontaminated. This involves an initial rinse with a solvent that can dissolve the compound, followed by a wash with soap and water. The rinsate must be collected as hazardous waste.

  • Disposal of Solid Waste: Place all contaminated disposable items (gloves, absorbent pads, etc.) and excess reagent into a clearly labeled, sealed container for hazardous waste. [1]3. Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations. [1]Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. University of Tennessee Health Science Center. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • OSHA Standards for Biological Laboratories - ASPR. U.S. Department of Health & Human Services. [Link]

  • Chemical Safety | CEPP. Colorado Emergency Preparedness Partnership. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC. Centers for Disease Control and Prevention. [Link]

  • Chemical Safety in the Workplace - Restored CDC. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. Centers for Disease Control and Prevention. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC. Centers for Disease Control and Prevention. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Berkeley. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University. [https://safety.nmsu.edu/wp-content/uploads/sites/9 safety/docs/ppe_resistance.pdf]([Link] safety/docs/ppe_resistance.pdf)

  • MSDS of 3-chloro-5-(trifluoromethyl)picolinonitrile. Capot Chemical Co., Ltd. [Link]

  • SAFETY DATA SHEET. Acros Organics. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • Personal Protective Equipment (PPEs). University of Illinois. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(CHLOROMETHYL)PICOLINONITRILE
Reactant of Route 2
Reactant of Route 2
5-(CHLOROMETHYL)PICOLINONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.